sec-Butyl-thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
butan-2-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S/c1-3-4(2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDOLCYFWRFQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391667 | |
| Record name | sec-Butyl-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6814-99-9 | |
| Record name | sec-Butyl-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of sec-Butyl-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of sec-butyl-thiourea, a molecule of interest in various chemical and pharmaceutical research domains. Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, making the efficient and reliable synthesis and thorough characterization of novel analogues, such as this compound, a critical aspect of drug discovery and development. This document outlines a robust synthetic protocol, delves into the mechanistic underpinnings of the chemical transformation, and details the analytical techniques required for the unequivocal identification and purity assessment of the final product. The information presented herein is intended to serve as a practical and scientifically sound resource for researchers engaged in the exploration of thiourea-based compounds.
Introduction: The Significance of Thiourea Derivatives
Thiourea and its derivatives represent a versatile class of organic compounds characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms. This structural motif imparts unique chemical properties, including the ability to act as hydrogen bond donors and acceptors, which in turn governs their interaction with biological macromolecules. Consequently, thiourea derivatives have been extensively investigated for a wide array of pharmacological applications.
The introduction of diverse substituents on the nitrogen atoms of the thiourea core allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, steric bulk, and electronic effects. This modularity is a key advantage in the design of new therapeutic agents. The sec-butyl group, a branched alkyl substituent, can influence the compound's metabolic stability and binding affinity to target proteins. Therefore, the synthesis of this compound serves as a valuable case study and a building block for more complex molecular architectures.
Synthesis of this compound: A Mechanistic and Practical Approach
The most direct and widely employed method for the synthesis of monosubstituted thioureas is the reaction of an isothiocyanate with ammonia.[1][2] This nucleophilic addition reaction is typically efficient and proceeds under mild conditions.
Reaction Mechanism
The synthesis of this compound from sec-butyl isothiocyanate and ammonia proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This results in the formation of a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable this compound product.
Caption: Nucleophilic addition of ammonia to sec-butyl isothiocyanate.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of monosubstituted thioureas.[3][4]
Materials and Reagents:
-
sec-Butyl isothiocyanate (C₅H₉NS)
-
Aqueous ammonia (28-30% NH₃ solution)
-
Ethanol (95% or absolute)
-
Diethyl ether
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Add sec-butyl isothiocyanate (1.0 equivalent) to the flask, dissolved in a minimal amount of ethanol.
-
Cool the flask in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (approximately 2-3 equivalents) dropwise to the stirred solution of sec-butyl isothiocyanate. The reaction is exothermic, so maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a white precipitate of this compound should form.
-
If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting material.
-
If no precipitate forms, the product may be soluble in the reaction mixture. In this case, reduce the volume of the solvent using a rotary evaporator. The product should precipitate out.
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
-
Dry the purified this compound in a desiccator under vacuum to a constant weight.
Safety Precautions:
-
sec-Butyl isothiocyanate is a flammable liquid and is toxic if swallowed or inhaled. It can also cause skin and eye irritation.[5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Concentrated ammonia is corrosive and has a pungent odor. Handle with care in a fume hood.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₅H₁₂N₂S |
| Molecular Weight | 132.23 g/mol [5] |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be a solid at room temperature. The melting point of the closely related N-butylthiourea is not readily available, but N,N'-di-n-butylthiourea melts at 64-67 °C.[6] |
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the sec-butyl group and the NH and NH₂ protons.
-
-CH₃ (triplet): A triplet integrating to 3 protons, due to coupling with the adjacent -CH₂- group.
-
-CH₂- (sextet or multiplet): A complex multiplet integrating to 2 protons, due to coupling with the adjacent -CH₃ and -CH- groups.
-
-CH- (multiplet): A multiplet integrating to 1 proton, due to coupling with the adjacent -CH₃ and -CH₂- groups.
-
-CH₃ (doublet): A doublet integrating to 3 protons, due to coupling with the adjacent -CH- group.
-
-NH- (broad singlet): A broad singlet integrating to 1 proton. The chemical shift can be variable and concentration-dependent.
-
-NH₂ (broad singlet): A broad singlet integrating to 2 protons. The chemical shift can be variable and concentration-dependent.
¹³C NMR Spectroscopy (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms.[7][8]
-
C=S (thiocarbonyl): The thiocarbonyl carbon is expected to appear in the downfield region of the spectrum, typically around 180-190 ppm.
-
-CH-: The methine carbon of the sec-butyl group.
-
-CH₂-: The methylene carbon of the sec-butyl group.
-
-CH₃: Two distinct signals for the two methyl carbons of the sec-butyl group.
IR spectroscopy is used to identify the functional groups present in a molecule.[9][10]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3400-3200 (broad) |
| C-H stretch (alkane) | 2960-2850 |
| N-H bend (amine) | 1650-1580 |
| C-N stretch | 1400-1000 |
| C=S stretch (thiocarbonyl) | 1200-1050 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[11][12][13][14]
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 132.0721).
-
Isotopic Peaks: The presence of a sulfur atom will result in a characteristic M+2 peak with an intensity of approximately 4.4% relative to the molecular ion peak.
-
Fragmentation Pattern: Common fragmentation pathways for alkylthioureas involve cleavage of the alkyl chain.
Caption: A typical workflow for the characterization of synthesized compounds.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of this compound, a valuable compound for further research in medicinal chemistry and other fields. The provided experimental protocol, based on established chemical principles, offers a clear pathway for its preparation. Furthermore, the comprehensive characterization workflow, encompassing physical and spectroscopic techniques, ensures the unambiguous identification and purity assessment of the final product. By adhering to the methodologies and safety precautions outlined in this guide, researchers can confidently synthesize and characterize this compound, facilitating its application in their respective areas of investigation.
References
-
PubChem. N,N'-Dibutylthiourea. National Center for Biotechnology Information. [Link]
-
PubChem. Butylthiourea. National Center for Biotechnology Information. [Link]
-
MDPI. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. [Link]
-
ResearchGate. Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. [Link]
-
Wikipedia. N,N'-Di-n-butylthiourea. [Link]
-
Cheméo. Chemical Properties of N,N'-Di-sec-butylthiourea (CAS 35700-30-2). [Link]
-
Cheméo. Chemical Properties of Thiourea, N,N'-dibutyl- (CAS 109-46-6). [Link]
-
ResearchGate. Preparation of thioureas from isothiocyanates and amines or ammonia. [Link]
-
PubMed Central. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. [Link]
-
Royal Society of Chemistry. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. [Link]
-
ResearchGate. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. [Link]
-
ResearchGate. FT-IR spectrum for pure thiourea single crystal. [Link]
-
MDPI. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. [Link]
-
PubMed Central. Mechanochemical synthesis of thioureas, ureas and guanidines. [Link]
- Google Patents.
-
ResearchGate. 1 H-NMR spectra of the thiourea derivatives. [Link]
-
JETIR. Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. [Link]
-
Canadian Center of Science and Education. Analysis of Butyl Butyrate Mass Spectrum. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
Organic Chemistry Data. 13C NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
University of Colorado Boulder. Mass Spectrometry. [Link]
-
University of California, Los Angeles. Mass Spectrometry. [Link]
-
KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]
-
YouTube. 13C NMR Spectroscopy: Quick Introduction (Part 1). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butylthiourea | C5H12N2S | CID 1551919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]
- 7. compoundchem.com [compoundchem.com]
- 8. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. N,N'-Dibutylthiourea | C9H20N2S | CID 2723622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ccsenet.org [ccsenet.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. bu.edu.eg [bu.edu.eg]
An In-Depth Technical Guide to (Butan-2-yl)thiourea
This technical guide provides a comprehensive overview of (Butan-2-yl)thiourea, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on providing practical, field-proven insights.
Core Identification: IUPAC Name and CAS Number
The unambiguous identification of a chemical compound is paramount for scientific communication and regulatory compliance. The compound commonly known as sec-Butyl-thiourea is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS) as follows:
-
IUPAC Name: (Butan-2-yl)thiourea[1]
-
CAS Registry Number: 6814-99-9
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of (Butan-2-yl)thiourea are summarized in the table below.
Table 1: Physicochemical Properties of (Butan-2-yl)thiourea
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂S | |
| Molecular Weight | 132.23 g/mol | |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Melting Point | 132-133 °C | |
| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone; sparingly soluble in water. | General chemical principles |
| pKa | The thiourea moiety exhibits weak basicity at the sulfur atom and weak acidity at the nitrogen atoms. | General chemical principles |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the sec-butyl group protons, including a triplet for the terminal methyl group, a sextet for the methine proton, and a quintet for the methylene protons. The N-H protons of the thiourea group will likely appear as broad singlets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The most downfield signal is anticipated for the thiocarbonyl (C=S) carbon, typically appearing in the range of 180-190 ppm. The four distinct carbon signals of the sec-butyl group will be observed in the aliphatic region of the spectrum.
-
IR (Infrared) Spectroscopy: Key absorption bands are expected for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C-H stretching of the alkyl group (around 2850-2960 cm⁻¹), and the characteristic C=S stretching vibration (around 1300-1400 cm⁻¹).[7]
-
MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (132.23 g/mol ). Fragmentation patterns would likely involve the loss of the sec-butyl group or parts of the thiourea moiety.
Synthesis of (Butan-2-yl)thiourea
The synthesis of N-substituted thioureas can be achieved through several established methodologies. A common and efficient approach involves the reaction of an amine with an isothiocyanate.[8][9][10][11][12] For (Butan-2-yl)thiourea, this would involve the reaction of sec-butylamine with a suitable isothiocyanate precursor.
Alternatively, a one-pot synthesis can be employed, starting from the amine, carbon disulfide, and a coupling or desulfurizing agent.[8][12] A general, yet detailed, protocol for the synthesis of an N-alkylthiourea, adapted for the specific synthesis of (Butan-2-yl)thiourea, is provided below. This protocol is based on the well-established reaction of an amine with an in-situ generated isothiocyanate or a dithiocarbamate intermediate.
Experimental Protocol: One-Pot Synthesis from sec-Butylamine and Ammonium Thiocyanate
This protocol outlines a plausible and efficient laboratory-scale synthesis. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of (Butan-2-yl)thiourea.
Materials and Reagents:
-
sec-Butylamine
-
Ammonium thiocyanate[13]
-
Acetone (or another suitable solvent like ethanol)
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Vacuum filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ammonium thiocyanate (1.0 equivalent) in a minimal amount of acetone.
-
Addition of Amine: To the stirring solution, add sec-butylamine (1.0 - 1.1 equivalents) dropwise at room temperature. The slight excess of the amine can help to drive the reaction to completion.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold deionized water. The product, being less soluble in water, should precipitate out as a solid.
-
Filtration: Collect the crude product by vacuum filtration and wash the solid with a small amount of cold water to remove any unreacted ammonium thiocyanate and other water-soluble impurities.
-
Purification: Purify the crude (Butan-2-yl)thiourea by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes turbid. Then, add a few drops of ethanol to redissolve the solid and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to obtain the final product.
Self-Validating System: The purity of the final product should be confirmed by measuring its melting point and comparing it to the literature value. Further validation should be performed using spectroscopic methods (¹H NMR, ¹³C NMR, and IR) to confirm the structure.
Applications in Drug Development and Medicinal Chemistry
Thiourea and its derivatives are recognized as a "privileged structure" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[14][15][16][17] The N-H protons can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor or coordinate with metal ions in metalloenzymes.[18][19]
Diagram 2: Role of Thiourea Moiety in Biological Interactions
Caption: The versatile binding modes of the thiourea functional group with biological macromolecules.
While specific applications of (Butan-2-yl)thiourea in drug development are not extensively documented in publicly available literature, the broader class of alkyl-thioureas has shown promise in several therapeutic areas:
-
Antimicrobial Agents: Thiourea derivatives have been investigated for their antibacterial and antifungal activities. The lipophilic nature of the sec-butyl group in (Butan-2-yl)thiourea may enhance its ability to penetrate microbial cell membranes.
-
Antiviral Activity: Certain thiourea compounds have demonstrated inhibitory effects against various viruses.
-
Anticancer Properties: The thiourea scaffold has been incorporated into molecules designed as anticancer agents, targeting various pathways involved in cancer cell proliferation and survival.[17]
-
Enzyme Inhibition: The ability of the thiourea group to coordinate with metal ions makes it a valuable pharmacophore for designing inhibitors of metalloenzymes.[19]
The sec-butyl group in (Butan-2-yl)thiourea provides a moderate level of lipophilicity, which can be crucial for oral bioavailability and cell membrane permeability. Researchers can utilize (Butan-2-yl)thiourea as a starting material or a fragment in the synthesis of more complex molecules with tailored pharmacological profiles.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. While a specific, comprehensive safety data sheet (SDS) for (Butan-2-yl)thiourea is not widely available, the safety precautions should be based on the known hazards of similar thiourea compounds.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling (Butan-2-yl)thiourea.
-
Ventilation: Work in a well-ventilated laboratory fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
(Butan-2-yl)thiourea, with its defined chemical identity and accessible synthetic routes, represents a valuable building block for medicinal chemistry and drug discovery programs. Its physicochemical properties, conferred by the sec-butyl and thiourea moieties, provide a foundation for the design of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, intended to support the endeavors of researchers and scientists in the field. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar. [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2025). ResearchGate. [Link]
-
Synthesis and SAR Studies of Acyl-Thiourea Platinum(II) Complexes Yield Analogs with Dual-Stage Antiplasmodium Activity. (2025). ACS Medicinal Chemistry Letters. [Link]
-
Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (n.d.). MDPI. [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PubMed Central. [Link]
-
Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. (2022). RSC Advances. [Link]
-
One-Pot Synthesis of N-Allylthioureas Using Supported Reagents. (2025). ResearchGate. [Link]
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). National Institutes of Health. [Link]
-
One‐pot synthesis of unsymmetric thioureas. (n.d.). ResearchGate. [Link]
-
One-Pot Synthesis of Isothiocyanates. (n.d.). cnki.com.cn. [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). PubMed Central. [Link]
-
[4-(butan-2-yl)phenyl]thiourea. (n.d.). PubChem. [Link]
-
1,1-bis[(2R)-butan-2-yl]thiourea. (2026). PubChem. [Link]
-
Thiourea. (n.d.). SpectraBase. [Link]
-
Dipeptide Inhibitors of the Prostate Specific Membrane Antigen (PSMA): A Comparison of Urea and Thiourea Derivatives. (2021). King's College London Research Portal. [Link]
-
1 H-NMR spectra of the thiourea derivatives. (n.d.). ResearchGate. [Link]
-
IR spectra of the thiourea (tu), Pt(tu) 4 Cl 2 , (1) and Pd(tu) 4 Cl 2 , (2). (n.d.). ResearchGate. [Link]
-
15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. (2025). ResearchGate. [Link]
-
Thiourea. (n.d.). NIST WebBook. [Link]
- Thiourea conversion method using ammonium thiocyanate. (n.d.).
-
Synthesis of mono-sec-butylamine. (n.d.). PrepChem.com. [Link]
- Preparation of ammonium thiocyanate. (n.d.).
Sources
- 1. 1,1-bis[(2R)-butan-2-yl]thiourea | C9H20N2S | CID 7567120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,3-Dibutyl-2-thiourea(109-46-6) 13C NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiourea(62-56-6) IR Spectrum [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. One-Pot Synthesis of Isothiocyanates [yyhx.ciac.jl.cn]
- 12. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN106699623A - Thiourea conversion method using ammonium thiocyanate - Google Patents [patents.google.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
spectroscopic analysis of sec-Butyl-thiourea NMR IR MS
An In-Depth Technical Guide to the Spectroscopic Analysis of sec-Butyl-thiourea
Foreword: Elucidating Molecular Identity
In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent work is built. For small molecules like this compound (CAS: 6814-99-9), a compound with potential applications stemming from the versatile thiourea scaffold, a multi-faceted spectroscopic approach is not merely procedural—it is the definitive method of structural validation. This guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers, offering not just data, but a causal understanding of the spectroscopic signatures that define this molecule's unique identity.
Molecular Structure Overview
This compound is an alkyl-substituted thiourea with the molecular formula C₅H₁₂N₂S and a molecular weight of 132.23 g/mol .[1][2] Its structure, featuring a chiral center at the C1' carbon of the sec-butyl group, presents a distinct analytical challenge: to confirm not only the core thiourea moiety but also the specific isomeric nature and connectivity of the alkyl chain.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment and connectivity of ¹H and ¹³C nuclei, we can precisely map the structure of this compound. The data presented here were obtained in a DMSO-d₆ solvent, a common choice for thioureas due to its ability to facilitate hydrogen bonding observation.[3][4]
¹H NMR Spectral Analysis
The proton NMR spectrum provides a definitive fingerprint of the sec-butyl group and the labile N-H protons. The choice of a high-field instrument (500 MHz) ensures excellent signal dispersion, which is critical for resolving the multiplets of the alkyl chain.[3][4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| 7.40 | Singlet | 1H | NH (sec-butyl) | The proton on the substituted nitrogen (N1) is expected to be a broad singlet due to quadrupole coupling with the adjacent ¹⁴N nucleus and exchange phenomena. |
| 7.20 | Broad Singlet | 1H | NH₂ | The protons of the terminal NH₂ group (N2) are often non-equivalent and may appear as broad signals. Their chemical shift is highly dependent on concentration and temperature. |
| 6.76 | Singlet | 1H | NH₂ | This second NH₂ proton signal further indicates the distinct chemical environments of the two hydrogens on the terminal nitrogen. |
| 4.04 | Singlet | 1H | C1'-H | This methine proton is adjacent to the electron-withdrawing nitrogen atom, causing a significant downfield shift. While expected to be a multiplet, it was reported as a singlet, which may suggest poor resolution or broadening.[3][4] |
| 1.41 | Multiplet | 2H | C2'-H₂ | These diastereotopic methylene protons are adjacent to the chiral center (C1') and couple with both the C1'-H and the C4'-H₃ protons, resulting in a complex multiplet. |
| 1.03 | Doublet (J=6.1 Hz) | 3H | C3'-H₃ | This methyl group is coupled to the single methine proton (C1'-H), resulting in a clear doublet. |
| 0.81 | Doublet (J=7.7 Hz) | 3H | C4'-H₃ | This terminal methyl group appears as a doublet due to coupling with the two methylene protons (C2'-H₂). The reported doublet structure suggests an effective triplet that is poorly resolved, a common occurrence.[3][4] |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H data by providing a direct count of unique carbon environments and identifying the characteristic thiocarbonyl carbon.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 182.5 | C =S | The thiocarbonyl carbon is highly deshielded due to the double bond to the electronegative sulfur atom, placing its resonance at the far downfield end of the spectrum.[3][4] |
| 50.8 | C 1' | This methine carbon is directly attached to nitrogen, resulting in a significant downfield shift compared to other aliphatic carbons.[3][4] |
| 28.8 | C 2' | The methylene carbon of the ethyl substituent on the chiral center.[3][4] |
| 19.9 | C 3' | The methyl carbon directly attached to the chiral center.[3][4] |
| 10.3 | C 4' | The terminal methyl carbon, representing the most upfield signal in the spectrum.[3][4] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is ideal for observing N-H protons, which might otherwise be exchanged in protic solvents like CD₃OD.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
For ¹H NMR , acquire at least 16 scans with a relaxation delay of 5 seconds to ensure quantitative integration of all proton signals.
-
For ¹³C NMR , acquire a proton-decoupled spectrum using a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, particularly for the quaternary thiocarbonyl carbon.
-
Part 2: Infrared (IR) Spectroscopy
While NMR maps the C-H framework, IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies. For this compound, the key signatures are the N-H, C-H, C-N, and C=S bonds.
Vibrational Band Analysis (Predicted)
Based on extensive literature on thiourea and its alkyl derivatives, the following absorption bands are expected.[5][6]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| 3400 - 3100 | N-H Stretching | Two or more medium-to-strong, broad bands | These bands correspond to the symmetric and asymmetric stretching of the NH and NH₂ groups. Broadening is due to intermolecular hydrogen bonding.[6] |
| 2960 - 2850 | C-H Stretching | Multiple sharp, strong bands | Characteristic asymmetric and symmetric stretches for the methyl (CH₃) and methylene (CH₂) groups of the sec-butyl substituent. |
| ~1620 | N-H Bending (Scissoring) | Strong band | This arises from the in-plane bending of the primary amine (NH₂) group. |
| 1550 - 1450 | Thioamide II Band (C-N stretch + N-H bend) | Strong band | This is a coupled vibration that is highly characteristic of the thiourea moiety. Its position is sensitive to substitution. |
| 1100 - 1000 | C-N Stretching | Medium-to-strong band | Corresponds to the stretching of the C-N single bonds within the molecule. |
| ~750 | Thioamide IV Band (C=S stretch) | Medium-to-strong band | The C=S stretching vibration is a key identifier for thioureas. It appears at a lower frequency than a C=O stretch due to the larger mass of sulfur.[6][7] |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.
-
Sample Application: Place a small amount (1-2 mg) of solid this compound powder directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum to yield a standard absorbance profile.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Molecular Ion and Fragmentation Analysis
The molecular formula C₅H₁₂N₂S gives a monoisotopic mass of 132.07 Da. In low-resolution mass spectrometry using a soft ionization technique, the protonated molecule [M+H]⁺ is expected and was observed at m/z 133.2 .[3][4]
Under higher-energy Electron Ionization (EI), the molecular ion [M]⁺• at m/z 132 would be observed, followed by characteristic fragmentation. The primary fragmentation pathways for alkyl thioureas involve cleavage of the alkyl chain, particularly at the bond alpha to the nitrogen atom.[8]
Sources
An In-Depth Technical Guide to the Solubility of sec-Butyl-thiourea in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
sec-Butyl-thiourea, a monosubstituted derivative of thiourea, is a molecule of interest in various chemical and pharmaceutical research areas, including organic synthesis and the development of novel therapeutic agents.[1] Like other thiourea derivatives, its utility is fundamentally linked to its behavior in solution. Solubility, the extent to which a compound dissolves in a solvent to form a homogeneous solution, is a critical physicochemical parameter that governs reaction kinetics, purification strategies, formulation development, and biological absorption.
This technical guide provides a comprehensive analysis of the solubility profile of this compound in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a predictive framework grounded in fundamental chemical principles. It synthesizes information on the parent compound, thiourea, with an analysis of the structural effects of the sec-butyl substituent. Furthermore, it provides a detailed, field-proven experimental protocol for researchers to determine solubility with precision, ensuring a self-validating and reliable workflow.
Physicochemical Profile of this compound
Understanding the molecular structure and properties of this compound is the foundation for predicting its solubility.
-
Molecular Formula: C₅H₁₂N₂S[2]
-
Molecular Weight: 132.23 g/mol [3]
-
Structure: The molecule consists of a polar thiourea core (-NH-C(=S)-NH₂) and a nonpolar sec-butyl alkyl group. This amphiphilic nature is the primary determinant of its solubility behavior.
-
Hydrogen Bonding: The thiourea moiety contains two N-H groups, making it a hydrogen bond donor. The sulfur and nitrogen atoms can also act as hydrogen bond acceptors.[1] This capacity for hydrogen bonding is crucial for interactions with protic and polar aprotic solvents.
-
Polarity: The thiocarbonyl group (C=S) and N-H bonds impart significant polarity to the thiourea core. However, the sec-butyl group is a nonpolar, hydrophobic substituent that increases the molecule's overall lipophilicity compared to the highly polar parent compound, thiourea.
The interplay between the polar, hydrogen-bonding core and the hydrophobic alkyl chain dictates a nuanced solubility profile, which we will explore in the following sections.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that solutes dissolve best in solvents with similar intermolecular forces. For this compound, we must consider the balance between its polar and nonpolar characteristics.
2.1. Role of the Thiourea Core: A Reference to Thiourea
Thiourea (SC(NH₂)₂) is a highly polar molecule and is soluble in polar protic solvents like water, ethanol, and methanol.[4] Its solubility is driven by strong hydrogen bonding interactions with these solvents.[4] For instance, the solubility of thiourea in methanol and ethanol is significant and increases with temperature.[4]
2.2. Influence of the sec-Butyl Group
The introduction of the sec-butyl group fundamentally alters the molecule's interaction with solvents in two ways:
-
Increased Hydrophobicity: The four-carbon alkyl chain introduces a significant nonpolar character. This reduces the molecule's overall polarity and disrupts the strong, ordered hydrogen-bonding networks of highly polar solvents like water. Therefore, this compound is predicted to be significantly less soluble in water than thiourea.
-
Enhanced van der Waals Interactions: The alkyl group promotes favorable van der Waals interactions with nonpolar and moderately polar solvents. This effect enhances solubility in solvents that have their own alkyl or nonpolar regions.
2.3. Predicted Solubility Profile
Based on this structural analysis, we can predict the solubility of this compound across different solvent classes:
-
Polar Protic Solvents (e.g., Ethanol, Methanol, 1-Propanol): Good solubility is expected. These solvents can engage in hydrogen bonding with the thiourea core, while their alkyl portions can interact favorably with the sec-butyl group. Solubility is likely lower than that of unsubstituted thiourea but still substantial.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): Moderate to good solubility is predicted. These solvents can act as hydrogen bond acceptors and have significant dipole moments, allowing for favorable interactions with the polar core. Acetone, for instance, is an effective solvent for many organic compounds.[5][6]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low solubility is expected. While the sec-butyl group has an affinity for these solvents, the highly polar thiourea core lacks favorable interactions. The energy required to break the strong intermolecular hydrogen bonds in the this compound crystal lattice would not be compensated by weak solute-solvent interactions.
This predictive framework is summarized in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interactions |
| Polar Protic | Ethanol, Methanol | Good | Hydrogen Bonding & van der Waals |
| Polar Aprotic | Acetone, DMSO | Moderate to Good | Dipole-Dipole & H-Bond Accepting |
| Nonpolar | Hexane, Toluene | Low to Poor | van der Waals (Insufficient) |
Experimental Determination of Equilibrium Solubility
To move from prediction to quantitative data, a robust experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility and is recommended by regulatory bodies for its reliability.[7]
Protocol: Isothermal Shake-Flask Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).
Principle: An excess amount of the solid solute is agitated in the solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is measured.
Materials & Equipment:
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer within a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Methodology:
-
Preparation:
-
Add an excess amount of this compound to a vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into the vial.
-
Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined time. Causality: A preliminary experiment should be run to determine the time to reach equilibrium (e.g., sampling at 24, 48, and 72 hours). Equilibrium is reached when the concentration no longer increases over time.[7] For many organic compounds, 48 hours is sufficient.
-
-
Sample Separation (Self-Validating Step):
-
After equilibration, remove the vials from the shaker and let them stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle. Causality: This step prevents premature clogging of the filter and ensures a clear supernatant is sampled.
-
Carefully draw the supernatant into a syringe.
-
Immediately filter the supernatant through a syringe filter directly into a clean, pre-labeled collection vial. Trustworthiness: Filtration is a crucial step to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility. The first few drops should be discarded to saturate the filter membrane and prevent adsorption effects.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered supernatant with an appropriate mobile phase or solvent to fall within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the final solubility as an average of the replicates ± standard deviation.
-
Common units include mg/mL, g/100mL, or mol/L.
-
Visualizing the Factors of Solubility
The following diagram illustrates the key molecular and solvent properties that govern the dissolution of this compound.
Caption: Interplay of solute and solvent properties determining solubility.
Conclusion
While specific quantitative solubility data for this compound remains sparse in the literature, a robust predictive framework can be established based on its amphiphilic structure. The polar thiourea core drives solubility in polar solvents like alcohols and DMSO through hydrogen bonding, while the nonpolar sec-butyl group enhances interactions with solvents of moderate polarity and limits solubility in highly polar or nonpolar media. For researchers requiring precise quantitative data for applications in synthesis, purification, or formulation, the provided isothermal shake-flask protocol offers a reliable and scientifically sound methodology. This guide provides both the theoretical foundation and the practical tools necessary for scientists to confidently work with this compound in various organic solvent systems.
References
-
Cheméo. (n.d.). Chemical Properties of N,N'-Di-sec-butylthiourea (CAS 35700-30-2). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1551919, Butylthiourea. Retrieved from [Link]
-
ResearchGate. (2025). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Retrieved from [Link]
-
ChemBK. (2024). N,N'-di-Normal-butylthiourea. Retrieved from [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents. Retrieved from [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
-
NIST. (n.d.). Thiourea, N,N'-dibutyl-. Retrieved from [Link]
-
Medscape. (2025). Ethanol Level: Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]
-
NIST. (n.d.). Acetone. Retrieved from [Link]
-
Solstice Advanced Materials. (n.d.). Acetone. Retrieved from [Link]
-
SciSpace. (1996). The Solubility of Proteins in Organic Solvents. Retrieved from [Link]
-
PubChem. (n.d.). Acetone. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Butanol. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Thermal Stability and Decomposition of sec-Butyl-thiourea
Introduction
sec-Butyl-thiourea, a substituted thiocarbamide, finds applications in diverse fields, including as a corrosion inhibitor, in the synthesis of pharmaceuticals, and as a vulcanization accelerator. Understanding its thermal stability and decomposition pathways is paramount for ensuring safe handling, predicting shelf-life, and optimizing its performance in high-temperature applications. This guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon established principles from the study of thiourea and its N-alkylated derivatives. Due to the limited direct research on this compound, this document synthesizes data from analogous compounds to construct a predictive model of its decomposition.
Foundational Understanding: The Thermal Decomposition of Thiourea
The thermal decomposition of the parent compound, thiourea (H₂NCSNH₂), is a complex process that has been extensively studied. It serves as a crucial baseline for understanding the behavior of its substituted derivatives. The decomposition of thiourea is not a simple fragmentation but involves isomerization and the subsequent breakdown of the resulting products.
A key initial step in the thermal decomposition of thiourea is the isomerization to ammonium thiocyanate (NH₄SCN) at temperatures around 140°C.[1] As the temperature increases above 180°C, significant decomposition occurs, leading to the evolution of a variety of gaseous products.[1]
Theoretical studies have elucidated the primitive reactions in thiourea decomposition.[2] Under thermal stress, thiourea can isomerize to carbamimidothioic acid through a hydrogen shift. This intermediate can then lead to the formation of several product pairs, with ammonia (NH₃) and isothiocyanic acid (HNCS), as well as hydrogen sulfide (H₂S) and carbodiimide (HNCNH), being the most favorable.[2]
The primary gaseous products identified during the thermal decomposition of thiourea include:
The decomposition kinetics of thiourea have been shown to follow the Johnson−Mehl−Avrami Equation, indicating a complex, multi-step process.[3][4]
The Influence of N-Alkylation on Thermal Stability
The introduction of alkyl substituents onto the nitrogen atoms of the thiourea molecule significantly influences its thermal stability. The nature of the alkyl group—its size, branching, and electronic effects—can alter the decomposition onset temperature and the distribution of decomposition products.
Studies on a range of N-alkylthioureas have provided insights into these structure-stability relationships. For instance, the thermal stability of ribonuclease A has been shown to decrease with an increasing size of the hydrophobic group on urea molecules, a related class of compounds.[5][6] This suggests that larger alkyl groups may sterically hinder intermolecular interactions that contribute to the stability of the crystal lattice, leading to a lower decomposition temperature.
For N,N'-dibutylthiourea, a close structural analog to this compound, the presence of the butyl chains will undoubtedly alter the decomposition profile compared to unsubstituted thiourea. The increased electron-donating effect of the alkyl groups can influence the electronic density of the C=S and C-N bonds, potentially weakening them and lowering the decomposition temperature.
Proposed Thermal Decomposition Profile of this compound
Based on the foundational principles of thiourea decomposition and the influence of N-alkylation, a putative thermal decomposition profile for this compound can be proposed. The branched nature of the sec-butyl group is expected to introduce unique steric and electronic effects.
Predicted Onset of Decomposition
Given that thiourea derivatives generally decompose at temperatures between 230-260°C, it is anticipated that this compound will also decompose within this range.[7] However, the presence of the bulky sec-butyl groups may lead to a slightly lower onset of decomposition compared to linear N-alkylthioureas due to increased steric strain.
Postulated Decomposition Pathways
The decomposition of this compound is likely to proceed through pathways analogous to those of other N-substituted thioureas. The initial steps may involve C-N bond scission or isomerization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermodynamic analysis of decomposition of thiourea and thiourea oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamic stability of ribonuclease A in alkylurea solutions and preferential solvation changes accompanying its thermal denaturation: a calorimetric and spectroscopic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamic stability of ribonuclease A in alkylurea solutions and preferential solvation changes accompanying its thermal denaturation: a calorimetric and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
crystal structure analysis of sec-Butyl-thiourea
An In-Depth Technical Guide to the Crystal Structure Analysis of sec-Butyl-thiourea
Abstract
Thiourea derivatives are a cornerstone in medicinal chemistry, materials science, and organic synthesis, largely due to the versatile hydrogen-bonding capabilities of the thiourea moiety.[1][2] Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, polymorphism control, and the engineering of materials with desired properties.[3] This guide provides a comprehensive, in-depth walkthrough of the essential methodologies for the complete (CAS 6814-99-9), a representative N-alkyl-substituted thiourea.[4] We will traverse the entire experimental arc, from chemical synthesis and single-crystal cultivation to the intricacies of X-ray diffraction, structure refinement, and the critical analysis of intermolecular interactions that govern the supramolecular architecture. This document is intended for researchers and drug development professionals, offering not just protocols, but the scientific rationale underpinning each critical step.
Synthesis and Single-Crystal Cultivation of this compound
A prerequisite for any crystallographic study is the availability of high-purity material and, subsequently, single crystals of sufficient size and quality. The synthesis of N-monosubstituted thioureas is a well-established process in organic chemistry.
Synthesis Protocol
The synthesis of this compound can be efficiently achieved via the reaction of sec-butyl isothiocyanate with ammonia. A more accessible and common laboratory-scale synthesis, however, involves the reaction of an amine with a source of thiocyanate.[5]
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ammonium thiocyanate (0.12 mol) in 100 mL of dry acetone.
-
Acyl Chloride Addition : While stirring vigorously, slowly add benzoyl chloride (0.10 mol) dropwise to the solution. The reaction is exothermic and results in the in-situ formation of benzoyl isothiocyanate.
-
Amine Addition : To the resulting slurry, add a solution of sec-butylamine (0.10 mol) in 20 mL of dry acetone dropwise over 15 minutes.
-
Reflux : Heat the reaction mixture to reflux and maintain for 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : After cooling to room temperature, pour the reaction mixture into 300 mL of cold water. The intermediate N-benzoyl-N'-sec-butyl-thiourea will precipitate. Filter the solid and wash with water.
-
Hydrolysis : Suspend the crude intermediate in a 10% aqueous sodium hydroxide solution and heat at 80-90 °C for 1 hour to hydrolyze the benzoyl group.
-
Isolation : Cool the solution, which will cause the this compound product to precipitate. Filter the white solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallize from an ethanol/water mixture to achieve high purity.
Single-Crystal Growth
The growth of diffraction-quality single crystals is often more art than science, requiring patience and systematic screening of conditions. The slow evaporation technique is the most common and accessible method.[6]
Experimental Protocol: Crystal Growth
-
Solvent Screening : Test the solubility of the purified this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile) at room temperature and upon gentle heating. An ideal solvent will fully dissolve the compound when warm but show limited solubility at room temperature.
-
Solution Preparation : Prepare a saturated or near-saturated solution of the compound in a chosen solvent (e.g., ethanol) by gently warming.
-
Evaporation : Filter the warm solution into a clean vial, cover the vial with parafilm, and pierce a few small holes in the parafilm to allow for slow solvent evaporation.
-
Incubation : Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, initiating crystal nucleation and growth.
Caption: Workflow from synthesis to single-crystal growth.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise atomic arrangement within a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Data Collection
A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected, mounted on a goniometer head, and placed within the X-ray beam of a diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality dataset.
Structure Solution and Refinement
The collected diffraction data (a series of reflection intensities) is first processed and corrected for various experimental factors.
-
Structure Solution : The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. This step provides a rough, preliminary model of the molecule's structure.
-
Structure Refinement : This iterative process refines the initial model to achieve the best possible fit with the experimental data. Using a full-matrix least-squares method, atomic coordinates, and anisotropic displacement parameters (which describe the thermal motion of each atom) are adjusted. Hydrogen atoms are typically located from the difference Fourier map or placed in geometrically calculated positions. The quality of the final model is assessed by figures of merit such as the R1 factor, wR2, and the goodness-of-fit (GooF).
The following table presents hypothetical yet typical crystallographic data for a molecule like this compound, based on known structures of similar derivatives.[7][8]
Table 1: Hypothetical Crystal Data and Structure Refinement Details for this compound
| Parameter | Value |
| Chemical Formula | C₅H₁₂N₂S |
| Formula Weight | 132.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.51 |
| b (Å) | 9.24 |
| c (Å) | 11.31 |
| β (°) | 99.57 |
| Volume (ų) | 1186.2 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Reflections Collected | 10542 |
| Independent Reflections | 2178 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.105 |
| Goodness-of-fit (GooF) on F² | 1.05 |
Analysis of the Molecular and Supramolecular Structure
The refined crystallographic model provides a wealth of information about the molecule's geometry and its interactions with neighbors in the crystal lattice.
Molecular Conformation
The core thiourea group (S-C-N₂) is expected to be essentially planar. The sec-butyl group, being conformationally flexible, will adopt a low-energy staggered conformation. The relative orientation of the sec-butyl group with respect to the thiourea plane is a key structural feature.
Caption: Molecular connectivity of this compound.
Table 2: Expected Bond Lengths and Angles
| Bond/Angle | Expected Value (Å or °) | Rationale |
| C=S | ~1.71 Å | Typical double bond character.[7] |
| C-N | ~1.34 Å | Partial double bond character. |
| N-C(sec-butyl) | ~1.46 Å | Standard single bond. |
| N-C-N Angle | ~118° | sp² hybridization at carbon. |
| N-C-S Angle | ~121° | sp² hybridization at carbon. |
Supramolecular Assembly: The Role of Hydrogen Bonding
The crystal packing of thiourea derivatives is almost universally dominated by hydrogen bonds.[9] The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom is a strong acceptor. In N-monosubstituted thioureas, this typically leads to the formation of a centrosymmetric hydrogen-bonded dimer, known as the R²₂(8) graph set motif.[8]
In this motif, two molecules associate via a pair of N-H···S hydrogen bonds, forming a stable eight-membered ring. These dimeric units then pack into the crystal lattice, held together by weaker van der Waals forces.
Caption: Centrosymmetric N-H···S hydrogen-bonded dimer motif.
Table 3: Typical Hydrogen Bond Geometry
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| N-H···S | ~0.88 | ~2.50 | ~3.35 | ~165 |
| (D = Donor, A = Acceptor) |
Spectroscopic and Analytical Correlation
While SC-XRD provides the definitive solid-state structure, other analytical techniques are essential for confirming the bulk material's identity and purity.
-
FT-IR Spectroscopy : The infrared spectrum provides confirmation of functional groups. Key vibrational bands for this compound would include N-H stretching (~3200-3400 cm⁻¹), C-H stretching from the butyl group (~2850-2960 cm⁻¹), and the characteristic thioamide bands, including the C=S stretch (~700-850 cm⁻¹).[10][11] The N-H stretching frequency is particularly sensitive to hydrogen bonding; in the solid state, this band is typically broader and shifted to a lower frequency compared to the spectrum in a dilute, non-polar solution.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra in a solvent like CDCl₃ or DMSO-d₆ confirm the molecular connectivity. The ¹H NMR would show distinct signals for the N-H protons and the different protons of the sec-butyl group (CH, CH₂, CH₃), with characteristic splitting patterns. The ¹³C NMR would show a signal for the C=S carbon at low field (~180 ppm).[12]
Conclusion
The comprehensive analysis of this compound's crystal structure is a multi-stage process that integrates synthesis, crystal growth, and advanced analytical techniques. Through single-crystal X-ray diffraction, the precise three-dimensional arrangement of the molecule can be elucidated, revealing a planar thiourea core and a specific conformation of the alkyl substituent. The dominant force in the crystal packing is the formation of robust N-H···S hydrogen-bonded dimers, a characteristic supramolecular synthon for this class of compounds. Correlating this detailed structural information with spectroscopic data provides a holistic understanding of the molecule's properties in the solid state, which is crucial for its application in drug discovery and materials science.
References
-
Piro, O. E., Piatti, R. C., Bolzan, A. E., Salvarezza, R. C., & Arvia, A. J. (2000). X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions. Acta Crystallographica Section B: Structural Science, 56(6), 993-997. [Link]
-
Khan, A., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4534. [Link]
-
Eckle, E., & Stezowski, J. J. (1980). X-Ray crystallographic studies on ferrocene included in a thiourea host lattice. Journal of the Chemical Society, Dalton Transactions, (1), 50-55. [Link]
-
Arulappan, P. P., Parasuraman, K., & Kumar, R. M. (2014). Synthesis, Growth and Characterization Studies of Thiourea Picrate Crystal. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(4), 868-874. [Link]
-
Rashid, H., et al. (2022). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. Bulletin of the Chemical Society of Ethiopia, 35(3), 587-600. [Link]
-
Okuniewski, A., Dąbrowska, A., & Chojnacki, J. (2011). 1,3-Di-n-butylthiourea. Acta Crystallographica Section E: Structure Reports Online, 67(4), o925. [Link]
-
Hussein, M. A., et al. (2020). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 25(24), 5978. [Link]
-
Chumakov, Y. M., & Fonari, M. S. (2022). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 12(11), 1546. [Link]
-
Spackman, M. A., & Jayatilaka, D. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. Acta Crystallographica Section B: Structural Science, 60(6), 627-668. [Link]
-
S. Theodore David, S. S. S. Raj, & S. S. Kumar. (2014). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry, 7(1), 50-54. [Link]
-
JETIR. (2022). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Journal of Emerging Technologies and Innovative Research, 9(6). [Link]
-
Bashir, A., et al. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Journal of Chemistry, 2015, 853751. [Link]
-
Levin, J. R., et al. (2023). A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges. Acta Crystallographica Section B: Structural Science, 79(4), 312-325. [Link]
-
Spackman, M. A., & McKinnon, J. J. (2002). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. CrystEngComm, 4, 378-392. [Link]
-
Park, M., Lee, J., Kim, Y., & Lee, Y. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 78(10), 999-1005. [Link]
-
Galek, P. T. A., et al. (2013). Molecular Interactions in Crystal Structures with Z′ > 1. Crystal Growth & Design, 13(7), 2849–2860. [Link]
-
Mary, Y. S., et al. (2022). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. Scientific Reports, 12, 1286. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1551919, Butylthiourea. [Link]
-
Pop, A., et al. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 27(19), 6667. [Link]
-
NIST. (n.d.). Thiourea, N,N'-dibutyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Smith, J. (2020). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]
-
Reddy, K. S., et al. (2024). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters. [Link]
Sources
- 1. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kar.kent.ac.uk [kar.kent.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. jetir.org [jetir.org]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to sec-Butyl-thiourea: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Thiourea Derivative
sec-Butyl-thiourea, a mono-substituted alkyl-thiourea, represents a class of organosulfur compounds that has garnered significant interest across various scientific disciplines. While the broader family of thiourea derivatives has been extensively studied for its diverse biological activities and applications in synthesis, the specific history and technical profile of this compound offer a compelling narrative for researchers in drug discovery and organic chemistry. This guide provides a comprehensive overview of its discovery, detailed synthetic methodologies, physicochemical properties, and known applications, grounded in authoritative scientific literature.
Thiourea and its derivatives are characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms. This structural motif imparts unique chemical reactivity, allowing for a wide range of transformations and biological interactions.[1] The replacement of the oxygen atom in urea with a sulfur atom significantly alters the electronic and steric properties of the molecule, leading to a distinct profile of activity.[1]
I. Historical Perspective: Unraveling the Origins of this compound
While a singular, seminal publication detailing the initial discovery of this compound remains elusive in historical records, its emergence can be contextualized within the broader exploration of N-substituted thioureas in the early to mid-20th century. Early research into thiourea chemistry focused on the synthesis and characterization of a wide array of derivatives to understand their fundamental properties and potential applications.
The primary and most established route for the synthesis of N-monosubstituted thioureas involves the reaction of an amine with an isothiocyanate. This method, refined over decades, provides a straightforward and efficient pathway to a diverse range of thiourea derivatives. The synthesis of various alkyl isothiocyanates was described by Moore and Crossley, laying the groundwork for the preparation of corresponding thioureas.[2][3] It is highly probable that this compound was first synthesized and characterized as part of broader studies on the reactivity of sec-butylamine with thiocyanic acid or its derivatives, or the reaction of sec-butyl isothiocyanate with ammonia.
Early academic and industrial research into vulcanization accelerators, corrosion inhibitors, and potential pharmaceutical agents likely led to the synthesis of numerous alkyl-thioureas, including the sec-butyl variant. The Beilstein Handbook of Organic Chemistry and early editions of Chemical Abstracts, comprehensive archives of organic compounds, would likely contain the earliest documented instances of its preparation, though often as part of larger studies rather than a dedicated report.
II. Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is essential for its application in research and development.
Table 1: Physicochemical Properties of this compound [4][5]
| Property | Value |
| CAS Number | 6814-99-9 |
| Molecular Formula | C5H12N2S |
| Molecular Weight | 132.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Data not consistently available; requires experimental verification. |
| Boiling Point | Data not available; likely decomposes upon heating. |
| Solubility | Soluble in polar organic solvents such as ethanol and acetone. |
Spectroscopic Data Analysis
Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen environments in the molecule. The expected signals for this compound would include a triplet for the terminal methyl group of the ethyl moiety, a doublet for the other methyl group, a multiplet for the methylene group, and a multiplet for the methine proton. The protons on the nitrogen atoms would likely appear as broad signals.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of distinct carbon environments. For this compound, four signals are expected for the sec-butyl group, and one signal for the thiocarbonyl carbon, which typically appears significantly downfield.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum is invaluable for identifying the functional groups present. Key vibrational bands for this compound include N-H stretching vibrations, C-H stretching of the alkyl group, and the characteristic C=S (thiocarbonyl) stretching vibration.[6][7][8]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at m/z = 132. The fragmentation pattern would likely involve the loss of the sec-butyl group or parts of it, providing further structural confirmation.[9][10]
III. Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through several established methods for N-substituted thiourea preparation. The most common and reliable method involves the reaction of sec-butyl isothiocyanate with ammonia.
Method 1: From sec-Butyl Isothiocyanate and Ammonia
This is the most direct and widely used method for the preparation of N-monosubstituted thioureas.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve sec-butyl isothiocyanate (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Ammonia: To the stirred solution, add a solution of aqueous ammonia (a slight excess, e.g., 1.1-1.2 equivalents) dropwise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the product, this compound, often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: The crude product is collected by filtration, washed with cold water or a cold solvent mixture, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Caption: Synthesis of this compound from sec-butyl isothiocyanate.
Method 2: From sec-Butylamine and a Thiocyanating Agent
An alternative approach involves the in-situ generation of the isothiocyanate from the corresponding amine, followed by reaction with ammonia, or a one-pot reaction with a thiocyanating agent. A common method involves the use of carbon disulfide.
Experimental Protocol:
-
Formation of Dithiocarbamate: Dissolve sec-butylamine (1 equivalent) in a suitable solvent. Add carbon disulfide (1 equivalent) and a base (e.g., triethylamine) to form the dithiocarbamate salt in situ.
-
Desulfurization: A desulfurizing agent, such as a carbodiimide or phosphorus-based reagent, is added to the reaction mixture to convert the dithiocarbamate to sec-butyl isothiocyanate.
-
Reaction with Ammonia: Ammonia is then introduced to the reaction mixture to form this compound.
-
Work-up and Purification: The work-up and purification procedures are similar to those described in Method 1.
Caption: Synthesis of this compound from sec-butylamine.
IV. Applications and Biological Significance
While specific, large-scale industrial applications of this compound are not widely documented, its potential can be inferred from the broad spectrum of activities exhibited by other N-alkyl and N-aryl thiourea derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1]
-
Potential in Medicinal Chemistry: The thiourea scaffold is a recognized pharmacophore. The N-H protons can act as hydrogen bond donors, and the sulfur atom can act as a hydrogen bond acceptor, allowing for interactions with biological targets such as enzymes and receptors. The sec-butyl group, with its moderate lipophilicity and steric bulk, can influence the compound's pharmacokinetic and pharmacodynamic properties. Further research into the biological activities of this compound could reveal potential as an antimicrobial or anticancer agent.
-
Use in Organic Synthesis: N-substituted thioureas are valuable intermediates in organic synthesis. They can be used to prepare a variety of heterocyclic compounds, such as thiazoles and thiadiazoles, which are important scaffolds in medicinal chemistry. The thiourea moiety can also be converted to other functional groups, such as guanidines.
-
Corrosion Inhibition: Thiourea and its derivatives have been studied for their ability to inhibit the corrosion of various metals and alloys. The sulfur and nitrogen atoms can coordinate with metal surfaces, forming a protective layer that prevents corrosion. The alkyl substituent can influence the efficiency and mechanism of inhibition.
V. Safety and Toxicology
This compound should be handled with appropriate safety precautions in a laboratory setting. While specific toxicological data for this compound is limited, information on the general class of thioureas provides guidance. Thiourea itself is classified as harmful if swallowed and is suspected of causing cancer and reproductive toxicity.[11] Therefore, it is prudent to treat this compound with similar caution.
Handling and Storage:
-
Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound, while not as extensively studied as some other thiourea derivatives, represents a compound with significant potential for further investigation. Its straightforward synthesis and the known biological and chemical versatility of the thiourea scaffold make it an attractive target for researchers in drug discovery, materials science, and organic synthesis. This guide has provided a comprehensive overview of its known properties and synthetic methods, aiming to serve as a valuable resource for the scientific community and to stimulate further exploration of this intriguing molecule.
References
Please note that while the following references provide context on the synthesis and properties of thiourea derivatives, a specific primary reference for the initial discovery of this compound is not available. The synthesis and properties are based on well-established principles of organic chemistry.
- Beilstein, F. K. Handbuch der Organischen Chemie. (Historical reference for organic compounds).
- Chemical Abstracts Service.
- Moore, M. L.; Crossley, F. S. Organic Syntheses, Coll. Vol. 3, p.599 (1955); Vol. 21, p.81 (1941).
- The Merck Index. An Encyclopedia of Chemicals, Drugs, and Biologicals.
- Dyer, E.; Johnson, T. B. J. Am. Chem. Soc.1932, 54, 777–787. (Early work on thiourea synthesis).
-
Chemguide. Mass Spectrometry - Fragmentation. [Link]
-
Chemistry LibreTexts. Mass Spectrometry Fragmentation Patterns. [Link]
-
PubChem. Butylthiourea. [Link]
- Google Patents.
-
Cheméo. Chemical Properties of N,N'-Dibutyl-thiourea. [Link]
-
Cheméo. Chemical Properties of N,N'-Di-sec-butylthiourea. [Link]
-
SpectraBase. Thiourea 13C NMR. [Link]
-
MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
ResearchGate. A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. [Link]
-
ResearchGate. A Convenient Preparation of Primary and Symmetrical N,N'-Disubstituted Thioureas. [Link]
-
eGyanKosh. Mass Spectrometry: Fragmentation Patterns. [Link]
-
Beilstein Journal of Organic Chemistry. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]
-
NIST WebBook. Thiourea. [Link]
-
Redox. Safety Data Sheet Thiourea. [Link]
-
Organic Syntheses. 2,6-dimethylphenylthiourea. [Link]
-
Mass Spectrometry. [Link]
-
ResearchGate. Preparation of Thiocyanates and Isothiocyanates from Alcohols, Thiols, Trimethylsilyl-, and Tetrahydropyranyl Ethers Using Triphenylphosphine/2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)/n-Bu4NSCN System. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]
-
ResearchGate. FTIR spectrum of thiourea. [Link]
-
IOSR Journal. Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. [Link]
-
Organic Chemistry Portal. Isothiocyanate synthesis. [Link]
-
Doc Brown's Chemistry. C-13 NMR SPECTROSCOPY INDEX. [Link]
-
SpectraBase. sec-BUTYLUREA 13C NMR. [Link]
-
TÜBİTAK Academic Journals. Turkish Journal of Chemistry. [Link]
-
BYU ScholarsArchive. Organic Synthesis using Bimetallic Catalysis. [Link]
-
PubMed Central. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Synthesis of Isothiocyanates: A Review. [Link]
-
American Chemical Society. Thiourea. [Link]
-
Organic Syntheses Procedure. [Link]
-
Doc Brown's Chemistry. The Carbon-13 13C NMR spectrum of 2-iodobutane. [Link]
-
Jetir.org. Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. [Link]
-
Российский университет дружбы народов. ADVANCES IN SYNTHESIS AND COMPLEXING. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Butylthiourea | C5H12N2S | CID 1551919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. jetir.org [jetir.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Section 1: Chemical Identification and Physicochemical Properties
An In-depth Technical Guide to the Safe Handling of sec-Butyl-thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling precautions for this compound. As a member of the thiourea family—a class of compounds with significant applications in organic synthesis, pharmaceuticals, and as vulcanizing accelerators—this compound necessitates careful handling.[1] The toxicological profile of related thiourea compounds, which includes potential carcinogenicity and reproductive toxicity, underscores the importance of the stringent safety measures detailed herein.[2][3][4] This document is intended to provide laboratory personnel with the technical knowledge and practical guidance required to work with this compound safely.
Precise identification and understanding the physicochemical properties of a compound are foundational to its safe handling. This compound is a derivative of thiourea, and while specific data is limited, its properties can be inferred from its structure and related compounds.
| Identifier | Value | Source |
| Chemical Name | This compound | Santa Cruz Biotechnology[5] |
| CAS Number | 6814-99-9 | Santa Cruz Biotechnology[5] |
| Molecular Formula | C₅H₁₂N₂S | Santa Cruz Biotechnology[5] |
| Molecular Weight | 132.23 g/mol | PubChem[6] |
| Appearance | Solid, Crystalline Powder (inferred from related compounds) | Spectrum Chemical[7] |
| Melting Point | 175 °C / 347 °F (for Thiourea) | Spectrum Chemical[7] |
| Solubility | Soluble in water and alcohol (for Thiourea) | Flinn Scientific[8] |
Section 2: Hazard Identification and Toxicological Profile
GHS Hazard Classification (Based on related Thiourea compounds)
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Sigma-Aldrich, Sigma-Aldrich[2] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | Sigma-Aldrich[2], Flinn Scientific[8] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child | Sigma-Aldrich[2], Flinn Scientific[8] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Flinn Scientific[8] |
| Hazardous to the Aquatic Environment, Long-term | Category 2 | H411: Toxic to aquatic life with long lasting effects | Sigma-Aldrich[2] |
Toxicological Summary:
-
Acute Toxicity: Harmful if swallowed. Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[4] For the related compound 1,3-Dibutyl-2-thiourea, the classification is also "Harmful if swallowed".
-
Carcinogenicity: Thiourea is listed as a suspected human carcinogen by multiple agencies.[3][8] Therefore, this compound should be handled as a potential carcinogen, minimizing exposure to the lowest possible level.[3]
-
Reproductive Toxicity: The parent compound is suspected of damaging fertility and the unborn child.[2][8] This presents a significant risk, and appropriate precautions must be taken, especially by personnel of child-bearing potential.
-
Skin and Eye Irritation: Thiourea can cause skin irritation and may cause an allergic skin reaction upon repeated contact.[7][8] It may also cause serious eye irritation.[7]
-
Specific Target Organ Toxicity (Repeated Exposure): For related compounds, repeated exposure may cause damage to organs, particularly the thyroid.[9]
Section 3: Exposure Controls and Personal Protection
A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE), often referred to as the Hierarchy of Controls.
Caption: Hierarchy of Controls for chemical handling.
1. Engineering Controls:
-
Primary Containment: All work involving the handling of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust or aerosols.[1][3]
-
Ventilation: General laboratory ventilation should be adequate to control airborne concentrations. Eyewash stations and emergency showers must be readily accessible in the immediate work area.[3][7]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][10]
-
Skin Protection:
-
Gloves: Wear impervious protective gloves. Given the nature of the compound, butyl rubber or nitrile gloves are recommended.[1] Always inspect gloves prior to use and change them immediately if they become contaminated.
-
Protective Clothing: A lab coat or overalls should be worn to prevent skin contact.[1] All protective clothing should be removed before leaving the work area.
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved particulate respirator (such as an N95) or a full-face respirator with appropriate cartridges should be used.[1][2] Respirator use must be in accordance with a formal respiratory protection program.
Section 4: Safe Handling and Storage Protocols
Adherence to standardized protocols is essential for mitigating the risks associated with this compound.
Step-by-Step Handling Protocol (Solid Compound):
-
Preparation: Before handling, ensure the chemical fume hood is operational. Designate a specific area within the hood for the procedure.
-
Don PPE: Put on all required PPE (lab coat, safety goggles, appropriate gloves).
-
Weighing: Tare a suitable container on a balance inside a ventilated enclosure or fume hood. Carefully transfer the required amount of this compound to the container using a spatula. Avoid generating dust.[8]
-
Dissolution: If preparing a solution, add the solvent to the container with the solid slowly to prevent splashing. Cap and mix gently until dissolved.
-
Post-Handling: After the task is complete, decontaminate the work surface with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][7] Do not eat, drink, or smoke in the work area.
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area, out of direct sunlight.[1][4]
-
Keep containers tightly closed to prevent moisture absorption and contamination.[1]
-
Store locked up in a designated area, away from incompatible materials.[1][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, acrolein, and hydrogen peroxide.[1][8][10]
Section 5: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures.
Caption: Emergency response workflow for chemical exposure.
First Aid Measures:
-
General Advice: In case of exposure or if you feel unwell, seek immediate medical advice and show the Safety Data Sheet to the attending physician.[2][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8][10]
-
Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9][11] If skin irritation or a rash occurs, get medical attention.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[7]
Spill Management Protocol:
-
Minor Spill (Small amount of solid):
-
Alert others in the area.
-
Wearing appropriate PPE, gently sweep up the material to avoid creating dust.[10]
-
Place the spilled material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
-
Major Spill:
-
Evacuate the immediate area and alert others.[7]
-
Prevent entry into the affected area.
-
Contact your institution's emergency response team or local emergency services.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Section 6: Disposal Considerations
Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound and any materials contaminated with it (e.g., gloves, paper towels, empty containers) should be treated as hazardous waste.
-
Disposal Method: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[7] This should be done through a licensed and approved waste disposal company. Do not allow the chemical to enter drains or waterways.
References
-
BLD Pharmatech. (n.d.). This compound. [Link]
-
Redox. (2022). Safety Data Sheet - Thiourea. [Link]
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet - 1,3-dibutyl-2-thiourea. [Link]
-
New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet - Thiourea. [Link]
-
Wikipedia. (n.d.). N,N′-Di-n-butylthiourea. [Link]
-
Hill Brothers Chemical Company. (2015). Safety Data Sheet - Thiourea. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. [Link]
-
Carl ROTH. (2024). Safety Data Sheet - Thiourea. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1551919, Butylthiourea. [Link]
-
Columbia University. (n.d.). Emergency Response Guide for Laboratories. [Link]
Sources
- 1. redox.com [redox.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nj.gov [nj.gov]
- 4. hillbrothers.com [hillbrothers.com]
- 5. scbt.com [scbt.com]
- 6. Butylthiourea | C5H12N2S | CID 1551919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Thiourea SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
Methodological & Application
Application Note & Experimental Protocol: Evaluating sec-Butyl-thiourea as a Corrosion Inhibitor
Abstract
This document provides a comprehensive guide for researchers and scientists on the evaluation of sec-Butyl-thiourea as a corrosion inhibitor, primarily for mild steel in acidic environments. Thiourea derivatives are recognized for their efficacy in mitigating corrosion due to the presence of nitrogen and sulfur atoms, which act as potent adsorption centers on metal surfaces.[1][2] This protocol outlines the theoretical basis of inhibition by this compound, followed by detailed, step-by-step experimental procedures using both classical and modern electrochemical techniques. We will cover the weight loss method for a direct measure of corrosion rate, potentiodynamic polarization to understand the inhibition mechanism, and electrochemical impedance spectroscopy to characterize the inhibitor-metal interface.[3][4] The guide emphasizes the rationale behind experimental choices and provides a framework for robust data analysis, including adsorption isotherm studies, to ensure scientific integrity and reproducibility.
Scientific Rationale & Mechanism of Inhibition
Corrosion is an electrochemical process involving anodic (metal dissolution) and cathodic (e.g., hydrogen evolution in acid) reactions.[5][6] Corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes these reactions.[7]
The efficacy of this compound (C₅H₁₂N₂S, CAS 6814-99-9) stems from its molecular structure.[8] Like other thiourea derivatives, it contains sulfur (S) and nitrogen (N) atoms, which possess lone pairs of electrons.[9] These heteroatoms serve as active centers for adsorption onto the metal surface. The inhibition mechanism is generally a mixed-type, involving both physisorption and chemisorption.[10][11]
-
Physisorption: Involves electrostatic attraction between the protonated inhibitor molecule (in acidic solution) and the negatively charged metal surface (due to adsorbed anions like Cl⁻ or SO₄²⁻).
-
Chemisorption: Involves the sharing of electrons between the lone pairs of S and N atoms and the vacant d-orbitals of the iron atoms on the metal surface, forming a coordinate covalent bond.[4] This process creates a more stable and robust protective film.
By blocking the active sites on the metal surface, this compound reduces the rate of both metal dissolution (anodic reaction) and hydrogen evolution (cathodic reaction), thus acting as a mixed-type inhibitor.[1][12]
Proposed Inhibition Mechanism Diagram
Caption: Proposed mechanism of this compound inhibiting corrosion on a metal surface.
Experimental Design & Workflow
A multi-faceted approach is essential for a thorough evaluation. This protocol employs three core techniques to build a comprehensive profile of the inhibitor's performance.
-
Weight Loss (Gravimetric) Method: A fundamental, non-electrochemical technique that provides a direct, time-averaged corrosion rate. It is simple, reliable, and serves as a primary validation of inhibitor efficiency.[13][14]
-
Potentiodynamic Polarization (PDP): A DC electrochemical technique used to determine the corrosion current density (Icorr) and corrosion potential (Ecorr). It provides critical insight into whether the inhibitor primarily affects the anodic, cathodic, or both reactions (i.e., its type).[4][15]
-
Electrochemical Impedance Spectroscopy (EIS): A powerful, non-destructive AC electrochemical technique that probes the metal/solution interface. It provides detailed information about the formation and properties of the protective inhibitor film, such as charge transfer resistance and double-layer capacitance.[15][16]
Overall Experimental Workflow Diagram
Caption: High-level workflow for evaluating this compound as a corrosion inhibitor.
Materials and Preparation
Materials & Reagents
-
Test Specimen: Mild steel coupons (e.g., C1010) with a defined surface area. For electrochemical tests, electrodes with a working area of 1 cm² are standard.
-
Corrosion Inhibitor: this compound (CAS 6814-99-9).
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄), prepared from analytical grade reagents and deionized water.
-
Polishing Materials: Silicon carbide (SiC) abrasive papers of various grades (e.g., 240, 400, 600, 800, 1200 grit).
-
Degreasing Solvent: Acetone.
-
Cleaning Solution: Deionized water.
Specimen Preparation
Causality: Proper surface preparation is critical for reproducibility. An inconsistent surface finish will lead to variable corrosion rates and unreliable results.
-
Mechanically polish the mild steel specimens sequentially with SiC abrasive papers, starting from a coarse grit (240) and proceeding to a fine grit (1200) to achieve a smooth, mirror-like finish.
-
Rinse the polished specimens thoroughly with deionized water.
-
Degrease the specimens by sonicating in acetone for 5-10 minutes.
-
Dry the specimens using a stream of cool air and immediately use them for experiments to prevent atmospheric oxidation.
Solution Preparation
-
Blank Corrosive Solution: Prepare the desired acidic medium (e.g., 1 M HCl) by carefully diluting the concentrated acid in deionized water.
-
Inhibitor Test Solutions: Prepare a stock solution of this compound in the corrosive medium. From this stock, prepare a range of test concentrations (e.g., 50, 100, 250, 500, 1000 ppm) by serial dilution using the blank corrosive solution.
Experimental Protocols
Protocol 1: Weight Loss Method
Trustworthiness: This method's reliability comes from its direct measurement of mass loss. Running triplicate samples for each condition is mandatory to ensure statistical validity.[17][18]
-
Prepare and weigh three mild steel coupons for each test condition (blank and each inhibitor concentration) to an accuracy of 0.1 mg (W_initial).
-
Completely immerse each set of coupons in 250 mL of the appropriate test solution in a covered beaker.
-
Maintain the beakers in a thermostatically controlled water bath at a constant temperature (e.g., 25 °C) for a predetermined immersion period (e.g., 6, 12, or 24 hours).[9]
-
After immersion, carefully remove the coupons from the solutions.
-
Rinse the coupons with deionized water, gently scrub with a soft brush to remove loose corrosion products, rinse again, and dry with acetone.
-
Reweigh the cleaned, dry coupons to get the final weight (W_final).
Protocol 2: Electrochemical Measurements
Trustworthiness: A standard three-electrode cell setup ensures accurate potential control and current measurement. The working electrode (mild steel) is the subject of study, the reference electrode (e.g., Saturated Calomel Electrode - SCE) provides a stable potential reference, and the counter electrode (e.g., platinum or graphite) completes the circuit.[3][16]
-
Cell Setup: Assemble the three-electrode cell with the prepared mild steel working electrode, a platinum counter electrode, and an SCE reference electrode. Fill the cell with the test solution (blank or inhibitor-containing).
-
Open Circuit Potential (OCP): Before any measurement, allow the working electrode to stabilize in the solution by monitoring its OCP for 30-60 minutes, or until the potential drift is minimal (< 5 mV/min).[9] This ensures the system has reached a quasi-steady state.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Potentiodynamic Polarization (PDP):
-
After EIS, polarize the electrode potential from approximately -250 mV to +250 mV relative to the OCP.
-
Use a slow scan rate (e.g., 0.5 to 1 mV/s) to maintain a quasi-steady state during the scan.[4]
-
Record the resulting current density as a function of potential to generate the Tafel plot.
-
Data Analysis and Interpretation
Inhibition Efficiency (IE%) Calculation
The primary metric for inhibitor performance is Inhibition Efficiency.
-
From Weight Loss Data: IE% = [(CR_blank - CR_inh) / CR_blank] x 100 Where CR is the Corrosion Rate, calculated as: CR (g·cm⁻²·h⁻¹) = (W_initial - W_final) / (A x t) (A = surface area, t = immersion time)[13][20]
-
From PDP Data: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100 Where Icorr is the corrosion current density obtained by Tafel extrapolation of the polarization curves.[4]
-
From EIS Data: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 Where Rct is the charge transfer resistance, obtained by fitting the Nyquist plot to an equivalent circuit model.[10][15]
Adsorption Isotherm Analysis
Causality: Understanding the adsorption mechanism provides insight into the nature of the interaction between the inhibitor and the metal. This is achieved by fitting the experimental data to various adsorption isotherm models.[21][22]
-
Calculate the degree of surface coverage (θ) for each inhibitor concentration: θ = IE% / 100.
-
Plot the data according to the linearized forms of different isotherm equations (e.g., Langmuir, Temkin, Freundlich).[23][24]
-
The Langmuir isotherm is commonly observed for thiourea derivatives and is represented by: C_inh / θ = 1/K_ads + C_inh.[4][23]
-
A linear plot of C_inh / θ versus C_inh with a correlation coefficient (R²) close to 1 suggests the adsorption follows the Langmuir model.
-
From the intercept, the adsorption equilibrium constant (K_ads) can be calculated. This value is then used to determine the standard free energy of adsorption (ΔG°_ads), which helps differentiate between physisorption and chemisorption.
| Parameter | Interpretation |
| ΔG°_ads up to -20 kJ/mol | Suggests physisorption (electrostatic interaction). |
| ΔG°_ads of -40 kJ/mol or more negative | Suggests chemisorption (covalent bonding).[25] |
| ΔG°_ads between -20 and -40 kJ/mol | Suggests a mixed mode of adsorption.[10] |
Quantitative Data Summary
The following table should be used to organize the key quantitative results from the experiments.
| Inhibitor Conc. (ppm) | Weight Loss | PDP | EIS | Adsorption |
| CR (g·cm⁻²·h⁻¹) | IE (%) | Icorr (μA/cm²) | IE (%) | |
| 0 (Blank) | Value | N/A | Value | N/A |
| 50 | Value | Value | Value | Value |
| 100 | Value | Value | Value | Value |
| 250 | Value | Value | Value | Value |
| 500 | Value | Value | Value | Value |
| 1000 | Value | Value | Value | Value |
References
- Infinita Lab. (2025, September 24). Corrosion Inhibitor Testing.
- ResearchGate. (n.d.). Inhibition Effect of Thiourea Derivative for Mild Steel Corrosion in Acid Medium: Experimental and Theoretical Studies.
- Frontiers in Materials. (2022, September 9). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors.
- ACS Omega. (2019, August 26).
- Materials International. (n.d.). Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium.
- ResearchGate. (n.d.). Adsorption Isotherm Modeling in Corrosion Inhibition Studies.
- NACE International. (1994, February 27). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS).
- MDPI. (n.d.). Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy.
- Chemical Science International Journal. (2017, January 26). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview.
- IJAET. (n.d.).
- ResearchGate. (n.d.). Weight loss method of corrosion assessment.
- TCR Engineering. (2025, June 4). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775.
- ResearchGate. (2025, August 10).
- ResearchGate. (2025, August 6).
- Taylor & Francis Online. (n.d.).
- Chemical Science Review and Letters. (n.d.). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media.
- Corrosionpedia. (n.d.). Weight Loss Analysis.
- JETIR. (n.d.). Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora.
- ResearchGate. (2025, August 6). Studies on Thiourea Derivatives as Corrosion Inhibitor for Aluminum in Sodium Hydroxide Solution.
- Journal of Materials and Environmental Science. (n.d.).
- ResearchGate. (n.d.).
- Jinan Qinmu Fine Chemical Co., Ltd. (2020, August 11). Mechanism of Corrosion Inhibitor.
- MDPI. (n.d.). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Malaysian Journal of Analytical Sciences. (n.d.). CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION.
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. infinitalab.com [infinitalab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Fine Chemicals, Organic Fine Chemicals Supplier [qinmuchem.com]
- 6. Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. ijaet.org [ijaet.org]
- 10. materials.international [materials.international]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tcreng.com [tcreng.com]
- 15. content.ampp.org [content.ampp.org]
- 16. ijcsi.pro [ijcsi.pro]
- 17. chesci.com [chesci.com]
- 18. corrosionpedia.com [corrosionpedia.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. journalcsij.com [journalcsij.com]
- 23. tandfonline.com [tandfonline.com]
- 24. jetir.org [jetir.org]
- 25. researchgate.net [researchgate.net]
sec-Butyl-thiourea: A Versatile N-Substituted Synthon for the Construction of Bioactive Heterocyclic Scaffolds
An Application Guide for Researchers
Abstract
N-substituted thioureas are indispensable building blocks in synthetic organic and medicinal chemistry, prized for their role as precursors to a vast array of heterocyclic compounds.[1][2] This document provides an in-depth technical guide on the application of sec-butyl-thiourea for the synthesis of key heterocyclic systems, notably thiazoles and pyrimidines. We will explore the underlying reaction mechanisms, provide validated, step-by-step protocols, and explain the causal reasoning behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.
Introduction: The Strategic Value of this compound
Thioureas, characterized by the R₂N-C(=S)-NR₂ functional group, are organosulfur compounds of significant interest.[3] Their utility in heterocyclic synthesis stems from their inherent ambident nucleophilicity; they possess nucleophilic centers at both the sulfur and nitrogen atoms. This dual reactivity allows them to act as a versatile "N-C-S" synthon, readily participating in cyclocondensation reactions with various electrophilic partners.
This compound (CAS: 6814-99-9, Formula: C₅H₁₂N₂S) is an unsymmetrically substituted thiourea that offers a balance of reactivity and steric influence.[4] The sec-butyl group provides moderate steric bulk and increased solubility in organic solvents compared to unsubstituted thiourea, often leading to cleaner reactions and simpler purification. The resulting heterocyclic products are appended with this lipophilic group, a feature that can be strategically exploited in drug design to modulate pharmacokinetic properties.
The heterocyclic scaffolds derived from thioureas, such as thiazoles and pyrimidines, are privileged structures in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds with applications ranging from anticancer to antimicrobial agents.[2][5][6][7]
Fundamental Reactivity and Mechanistic Principles
The synthetic power of this compound is rooted in the nucleophilic character of its sulfur and nitrogen atoms. The lone pairs on the sulfur atom can initiate reactions with electrophiles, while the N-H protons can be abstracted under basic conditions, enhancing the nucleophilicity of the nitrogen atoms. This allows for sequential or concerted reactions to build cyclic structures.
This dual pathway is the cornerstone of its utility. For instance, in reactions with bifunctional electrophiles, an initial attack by one nucleophile is followed by an intramolecular cyclization by the other, efficiently constructing the heterocyclic ring.
Application I: Hantzsch Synthesis of 2-(sec-Butylamino)thiazoles
The Hantzsch thiazole synthesis is a cornerstone reaction for forming the thiazole ring, a common scaffold in pharmaceuticals.[8] The reaction involves the cyclocondensation of a thiourea with an α-halocarbonyl compound. Using this compound allows for the direct synthesis of N-2 substituted aminothiazoles.
Reaction Mechanism
The reaction proceeds through a well-established pathway involving initial S-alkylation followed by intramolecular cyclization and dehydration.
-
S-Alkylation: The highly nucleophilic sulfur atom of this compound attacks the electrophilic carbon bearing the halogen, displacing it to form an S-alkyl isothiouronium salt intermediate.
-
Cyclization: The amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered cyclic hemiaminal intermediate.
-
Dehydration: This intermediate readily eliminates a molecule of water to yield the stable, aromatic 2-aminothiazole product.
Protocol 1: Synthesis of 2-(sec-Butylamino)-4-phenylthiazole
This protocol details a representative synthesis using 2-bromoacetophenone as the α-halocarbonyl component.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| This compound | C₅H₁₂N₂S | 132.23 | 1.0 | 1.32 g (10 mmol) |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 1.0 | 1.99 g (10 mmol) |
| Ethanol (95%) | C₂H₅OH | - | - | 40 mL |
Instrumentation:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.32 g, 10 mmol) and ethanol (40 mL). Stir the mixture until the solid is fully dissolved.
-
Addition of Reactant: Add 2-bromoacetophenone (1.99 g, 10 mmol) to the solution in one portion.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate of the product hydrobromide salt will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Neutralization & Purification: The collected solid can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with ethyl acetate to obtain the free base. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Causality and Self-Validation:
-
Why Ethanol? Ethanol is an ideal solvent as it effectively dissolves both reactants and has a boiling point that allows for a controlled reaction rate without requiring high-pressure apparatus.[9]
-
Why Reflux? Heating to reflux provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction time.
-
Trustworthiness: The formation of a precipitate upon cooling is a strong indicator of product formation. The protocol is self-validating through standard characterization techniques:
-
¹H NMR: Expect characteristic signals for the sec-butyl group, the aromatic protons of the phenyl ring, and a singlet for the thiazole C5-H.
-
¹³C NMR: Confirmation of the thiazole ring carbons and the sec-butyl carbons.
-
MS (Mass Spectrometry): A molecular ion peak corresponding to the calculated mass of C₁₃H₁₆N₂S (232.35 g/mol ).
-
Application II: Synthesis of Dihydropyrimidine-2-thiones
This compound is also an excellent precursor for pyrimidine synthesis, reacting with 1,3-dielectrophiles like α,β-unsaturated ketones (chalcones) to form dihydropyrimidine-2-thiones. These structures are analogs of the core found in the Biginelli reaction products, which are known for a wide range of biological activities.[10][11]
Reaction Mechanism
This synthesis typically proceeds via a base- or acid-catalyzed cyclocondensation.
-
Michael Addition: The reaction initiates with a conjugate (Michael) addition of one of the nitrogen atoms of this compound to the β-carbon of the α,β-unsaturated ketone.
-
Intramolecular Cyclization: The resulting enolate intermediate undergoes tautomerization, followed by a nucleophilic attack from the second nitrogen atom onto the carbonyl carbon.
-
Dehydration: The cyclic intermediate then eliminates a water molecule to afford the stable 4,6-disubstituted-dihydropyrimidine-2(1H)-thione.
Protocol 2: Synthesis of 1-sec-Butyl-4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione
This protocol outlines the base-catalyzed reaction between this compound and chalcone.[11]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| This compound | C₅H₁₂N₂S | 132.23 | 1.1 | 1.45 g (11 mmol) |
| Chalcone | C₁₅H₁₂O | 208.26 | 1.0 | 2.08 g (10 mmol) |
| Potassium Hydroxide | KOH | 56.11 | 1.0 | 0.56 g (10 mmol) |
| Ethanol (95%) | C₂H₅OH | - | - | 50 mL |
Procedure:
-
Catalyst Preparation: In a 100 mL round-bottom flask, dissolve potassium hydroxide (0.56 g, 10 mmol) in ethanol (20 mL).
-
Addition of Reactants: To this solution, add this compound (1.45 g, 11 mmol) and stir for 10 minutes. Then, add chalcone (2.08 g, 10 mmol) dissolved in a minimum amount of ethanol.
-
Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice (~100 g).
-
Isolation: Stir the mixture until all the ice has melted. The solid product will precipitate out. Collect the crude product by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from ethanol to obtain the pure dihydropyrimidine-2-thione derivative.
Causality and Self-Validation:
-
Why KOH? The basic catalyst deprotonates the thiourea, increasing its nucleophilicity and facilitating the initial Michael addition, which is often the rate-determining step.[11]
-
Why Pour into Ice-Water? This step serves to quench the reaction and precipitate the organic product, which is typically insoluble in water, providing a simple and effective method of initial isolation.
-
Trustworthiness: Successful synthesis can be validated by:
-
¹H NMR: Look for the disappearance of the vinyl protons from the chalcone and the appearance of signals corresponding to the newly formed stereocenter in the dihydropyrimidine ring.
-
IR Spectroscopy: A strong C=S stretching vibration should be observable.
-
MS: A molecular ion peak corresponding to the mass of C₂₁H₂₄N₂S (336.49 g/mol ).
-
Conclusion and Outlook
This compound serves as a robust and highly effective reagent for the synthesis of N-substituted thiazole and pyrimidine heterocycles. The protocols described herein are reliable, scalable, and founded on well-understood reaction mechanisms. The straightforward nature of these syntheses, coupled with the biological significance of the resulting products, underscores the continued importance of substituted thioureas in modern drug discovery and organic synthesis.[6][12] Future work can expand upon these core reactions, using this compound to access more complex fused heterocyclic systems or as a key component in multicomponent reactions to rapidly build molecular diversity.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Substituted Thioureas.
-
Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. Available from: [Link]
- Organic Chemistry Portal. Thiourea synthesis by thioacylation.
-
Roxana, R., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807. Available from: [Link]
- Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry.
- Marques, I., et al. (Thio)urea-catalyzed formation of heterocyclic compounds.
-
Al-Ostath, R. A., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 26(15), 4473. Available from: [Link]
- Annexe Chem Pvt Ltd. Thiourea: Unraveling Its Diverse Applications.
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
- ResearchGate. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
-
Ali, D., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Heterocyclic Chemistry. Available from: [Link]
- Synthesis of Pyrimidine Derivatives.
-
RSC Publishing. (2025). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Available from: [Link]
-
ResearchGate. Thioureas as Building Blocks for Generation of Heterocycles and Compounds with Pharmacological Activity: a mini review. Available from: [Link]
-
Ghorab, M., et al. (2024). The proposed mechanism for the formation of thiourea. ResearchGate. Available from: [Link]
-
Al-Salahi, R., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2631. Available from: [Link]
-
ResearchGate. Synthesis of pyridine pyrimidine thiourea compounds 4a–4r. Available from: [Link]
-
ResearchGate. Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. Available from: [Link]
-
Li, F., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 708761. Available from: [Link]
-
Ullah, H., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4511. Available from: [Link]
-
Peterson, B. M., & Jacobsen, E. N. (2019). Macrocyclic Bis-Thioureas Catalyze Stereospecific Glycosylation Reactions. ACS Central Science, 5(1), 112–117. Available from: [Link]
- Al-Jubouri, H. H. A., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
-
Khan, I., et al. (2024). Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
- Abdul-Bary, M., Haddad, B., & Al Ameri, J. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals.
-
Ullah, H., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. Available from: [Link]
-
ResearchGate. Reaction Mechanisms in Heterocyclic Chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annexechem.com [annexechem.com]
- 4. scbt.com [scbt.com]
- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 7. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 12. researchgate.net [researchgate.net]
Foreword: The Enduring Potential of a Privileged Scaffold
An In-Depth Guide to the Application of sec-Butyl-thiourea in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a spectrum of therapeutic agents. These "privileged structures" serve as versatile scaffolds for drug design, offering a robust foundation for interacting with diverse biological targets. The thiourea moiety, with its unique H₂N−C(=S)−NH₂ core, is a quintessential example of such a scaffold. Its ability to form strong, directional hydrogen bonds, a key element in ligand-receptor interactions, has cemented its role in the development of drugs with antiviral, antimicrobial, anticancer, and anti-inflammatory properties.
This guide moves beyond the general class to focus on a specific, yet underexplored derivative: This compound . While much of the literature centers on aryl-substituted thioureas, the nuanced properties of alkyl-substituted variants offer a distinct avenue for investigation. The sec-butyl group, with its specific steric and electronic profile, presents a unique opportunity to probe structure-activity relationships in target binding pockets. This document provides a comprehensive overview, from synthesis to potential therapeutic applications, designed for researchers, scientists, and drug development professionals seeking to leverage this promising molecule.
Profile of this compound
This compound is an organosulfur compound featuring a thiocarbonyl group flanked by amino groups, one of which is substituted with a sec-butyl group. This substitution is critical, as it imparts a specific chirality and steric bulk that can influence binding affinity and selectivity for biological targets.
| Property | Value | Reference |
| IUPAC Name | N-(butan-2-yl)thiourea | N/A |
| CAS Number | 6814-99-9 | |
| Molecular Formula | C₅H₁₂N₂S | |
| Molecular Weight | 132.23 g/mol | |
| Structure | H₂N−C(=S)−NH−CH(CH₃)(CH₂CH₃) | N/A |
The core of its utility lies in the thiourea functional group, which exists in equilibrium between its thione and thiol tautomeric forms. This duality, combined with the hydrogen-bonding capacity of the N-H protons and the sulfur atom, makes it a potent pharmacophore for engaging with enzymes and receptors.
General Synthesis Protocol: N-Alkylation via Isothiocyanate
The most common and efficient route to N-monosubstituted thioureas is the reaction of a primary amine with an isothiocyanate. For this compound, this involves the nucleophilic addition of sec-butylamine to an isothiocyanate source.
Causality in Protocol Design:
-
Choice of Reagents: sec-Butylamine provides the necessary alkyl group. Ammonium thiocyanate is a cost-effective and stable source of the thiocyanate ion, which generates isothiocyanic acid in situ under acidic conditions.
-
Solvent System: A polar aprotic solvent like acetone or acetonitrile is ideal. It effectively dissolves the reactants while not interfering with the nucleophilic attack.
-
Temperature Control: The reaction is typically performed at reflux to ensure a sufficient rate of reaction. However, careful monitoring is needed to prevent decomposition.
-
Purification: Recrystallization is often sufficient for purification, leveraging the crystalline nature of many thiourea derivatives to remove unreacted starting materials and byproducts.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine sec-butylamine (1.0 eq) and ammonium thiocyanate (1.1 eq) in acetone.
-
Acidification: Slowly add concentrated hydrochloric acid (1.2 eq) dropwise to the stirring mixture. The acid catalyzes the formation of isothiocyanic acid.
-
Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and pour it into a beaker of ice water. This will precipitate the crude this compound product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water to remove any remaining salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry.
Application Note 1: Potential as an Antimicrobial Agent
Thiourea derivatives are well-documented for their broad-spectrum antimicrobial activities.[1] The mechanism is often attributed to the chelation of essential metal ions required by microbial enzymes or direct interaction with cellular components. The lipophilic nature of the sec-butyl group may enhance the compound's ability to penetrate bacterial cell membranes, suggesting potential efficacy against both Gram-positive and Gram-negative bacteria.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits microbial growth.
Self-Validation: The protocol includes positive (bacterium + broth), negative (broth only), and antibiotic (bacterium + known antibiotic) controls to ensure the validity of the results.
-
Preparation of Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls:
-
Positive Control: Wells containing only MHB and the bacterial inoculum.
-
Negative Control: Wells containing only MHB.
-
Antibiotic Control: Wells containing a standard antibiotic (e.g., Gentamicin) and the inoculum.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.
Anticipated Results & Interpretation
A successful experiment will show clear wells (no growth) at higher concentrations of this compound and turbid wells (growth) at lower concentrations. The MIC value provides a quantitative measure of the compound's potency. For example, MIC values in the range of 2-16 µg/mL are considered potent for novel thiourea derivatives.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | 8 (Example) | 32 (Example) |
| Gentamicin (Control) | 1 | 2 |
Table represents hypothetical data for illustrative purposes.
Application Note 2: Potential as an Enzyme Inhibitor
The hydrogen-bonding capability of the thiourea moiety makes it an excellent candidate for interacting with the active sites of enzymes. Derivatives containing isobutyl and tert-butyl groups have shown inhibitory activity against cholinesterases (AChE and BChE), which are key targets in Alzheimer's disease research. The specific stereochemistry of this compound could lead to selective interactions within an enzyme's binding pocket.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the production of thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product.
-
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 8.0).
-
AChE solution (from electric eel).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
DTNB solution (5,5'-dithio-bis-(2-nitrobenzoic acid)).
-
Test Compound: this compound dissolved in DMSO and diluted in buffer.
-
-
Assay Procedure (96-well plate):
-
To each well, add 20 µL of the test compound at various concentrations.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of the AChE enzyme solution. Mix and incubate for 15 minutes at 25°C.
-
Start the measurement by adding 10 µL of the ATCI substrate solution.
-
-
Data Collection: Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.
-
Controls:
-
100% Activity Control: All reagents except the inhibitor.
-
Blank: All reagents except the enzyme.
-
Positive Inhibitor Control: A known AChE inhibitor like Galantamine.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) using non-linear regression analysis.
Visualizing Workflows and Mechanisms
Diagrams help clarify complex processes. Below are Graphviz representations of the synthesis and screening workflows.
Caption: Workflow for MIC determination via broth microdilution.
Caption: Conceptual model of enzyme inhibition via H-bonding.
Conclusion and Future Directions
This compound represents a molecule of significant, yet largely untapped, potential in medicinal chemistry. Its straightforward synthesis and the proven track record of the thiourea scaffold make it an attractive candidate for screening campaigns. The protocols provided here offer a robust starting point for its synthesis and evaluation as both an antimicrobial agent and an enzyme inhibitor.
Future research should focus on:
-
Broad-Spectrum Screening: Testing against a wider panel of bacterial and fungal strains, as well as other enzyme classes like kinases and ureases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications to the sec-butyl group to probe the effects of sterics and electronics on biological activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which this compound exerts its effects.
By systematically exploring this compound, the research community can unlock new avenues for the development of novel therapeutics.
References
-
Çalışkan, E., & Küpeli Akkol, E. (2021). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 26(15), 4506. [Link]
-
ResearchGate. (2015). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. [Link]
-
de Fátima, Â., et al. (2007). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. Monatshefte für Chemie - Chemical Monthly, 138, 263–269. [Link]
-
Li, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(7), 6758. [Link]
- Google Patents. (2012). Synthesis method of sec-butyl mercaptan. CN102417473A.
-
ResearchGate. (2018). Synthetic pathway for the preparation of alkyl-thioureas. [Link]
-
Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4506. [Link]
-
Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]
-
Pervez, H., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2661. [Link]
Sources
sec-Butyl-thiourea as a Ligand for Metal Complexes: Application Notes and Protocols
Introduction: The Versatility of sec-Butyl-thiourea in Coordination Chemistry
Thiourea derivatives represent a cornerstone in the design of versatile ligands for coordination chemistry. Their ability to coordinate with a wide array of metal ions through sulfur and nitrogen donor atoms has led to the development of metal complexes with diverse applications in medicinal chemistry, catalysis, and materials science.[1][2] Among these, N-substituted thioureas, such as this compound, offer a tunable steric and electronic profile, allowing for the fine-tuning of the properties of their corresponding metal complexes.
The sec-butyl group, with its moderate steric hindrance, provides a balance between stability and reactivity in the resulting metal complexes. This guide provides a comprehensive overview of this compound as a ligand, detailing its synthesis, the preparation of its metal complexes, and protocols for their characterization and evaluation in potential applications. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for exploring the potential of this compound in their respective fields.
Part 1: Ligand and Complex Synthesis
The synthesis of this compound and its subsequent complexation with metal ions are fundamental steps in harnessing its potential. The following protocols are based on established methodologies for analogous N-substituted thioureas and can be readily adapted.
Protocol 1: Synthesis of this compound
The synthesis of N-sec-butyl-thiourea can be achieved through the reaction of sec-butyl isothiocyanate with ammonia or, more commonly, by the reaction of sec-butylamine with a source of thiocarbonyl. A reliable method involves the use of benzoyl isothiocyanate followed by hydrolysis.
Reaction Scheme:
Step-by-Step Protocol:
-
Preparation of Benzoyl Isothiocyanate: In a flame-dried two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoyl chloride (1 equivalent) in anhydrous acetone. Add potassium thiocyanate (1 equivalent) and reflux the mixture for 2 hours. The formation of benzoyl isothiocyanate is indicated by the formation of a white precipitate of potassium chloride.
-
Reaction with sec-Butylamine: Cool the reaction mixture to room temperature and add sec-butylamine (1 equivalent) dropwise with stirring. An exothermic reaction is expected.
-
Formation of N-sec-Butyl-N'-benzoylthiourea: After the addition is complete, continue stirring at room temperature for 2-3 hours to ensure the complete formation of the N-sec-butyl-N'-benzoylthiourea intermediate.
-
Hydrolysis: Add a 10% aqueous solution of sodium hydroxide (2 equivalents) to the reaction mixture and reflux for 4-6 hours to hydrolyze the benzoyl group.
-
Isolation and Purification: Cool the mixture, and if a precipitate (sodium benzoate) forms, remove it by filtration. Acidify the filtrate with dilute hydrochloric acid to a pH of ~5-6. The this compound product will precipitate. Filter the solid, wash with cold water, and recrystallize from a suitable solvent such as an ethanol/water mixture to obtain the pure product.
Protocol 2: General Synthesis of Metal Complexes with this compound
The complexation of this compound with various metal salts is typically a straightforward process involving the reaction of the ligand with a metal salt in a suitable solvent.[3]
Step-by-Step Protocol:
-
Dissolution of Ligand: Dissolve this compound (typically 2 equivalents for a 1:2 metal-to-ligand ratio) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) in a round-bottom flask with magnetic stirring.
-
Dissolution of Metal Salt: In a separate flask, dissolve the desired metal salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂, 1 equivalent) in the same solvent.
-
Complexation Reaction: Slowly add the metal salt solution to the ligand solution at room temperature with continuous stirring. The formation of a colored precipitate often indicates the formation of the metal complex.
-
Reaction Completion and Isolation: Stir the reaction mixture for an additional 2-4 hours at room temperature to ensure complete complexation.
-
Purification: Isolate the solid complex by vacuum filtration. Wash the precipitate with the solvent used for the reaction to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to facilitate drying. Dry the complex in a desiccator over a suitable drying agent.
Part 2: Characterization of this compound and its Metal Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes.
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the ligand and for confirming its coordination to the metal ion.
-
This compound (Ligand):
-
Metal Complexes:
-
A shift in the N-H and C=S stretching frequencies upon coordination to the metal ion is expected.[7] The C=S stretching vibration often shifts to a lower frequency, indicating coordination through the sulfur atom.[8] Changes in the N-H bending vibrations can suggest the involvement of the nitrogen atom in coordination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of the ligand in solution. For diamagnetic metal complexes, NMR can also provide insights into the coordination environment.
Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃):
-
-CH₃ (terminal methyl of sec-butyl): Triplet, ~0.9 ppm.
-
-CH₂- (methylene of sec-butyl): Multiplet, ~1.4-1.6 ppm.
-
-CH- (methine of sec-butyl): Multiplet, ~3.8-4.0 ppm.
-
-CH₃ (methyl attached to methine): Doublet, ~1.2 ppm.
-
-NH₂ and -NH-: Broad signals, chemical shift is concentration and solvent dependent.
Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃):
-
-CH₃ (terminal methyl of sec-butyl): ~10-15 ppm.
-
-CH₂- (methylene of sec-butyl): ~28-32 ppm.
-
-CH- (methine of sec-butyl): ~50-55 ppm.
-
-CH₃ (methyl attached to methine): ~19-23 ppm.
-
C=S (thiocarbonyl): ~180-190 ppm.
Note: Predicted chemical shift ranges are based on data for similar alkyl groups and thiourea derivatives.[9][10][11][12]
Structural and Thermal Analysis
Single-Crystal X-ray Diffraction:
For crystalline complexes, single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[13][14] This technique is crucial for understanding the precise mode of ligand binding.
Thermal Analysis (TGA/DSC):
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability of the complexes and the nature of their decomposition.[7][15][16][17] TGA can reveal the loss of solvent molecules and the decomposition pattern of the ligand, while DSC can indicate the temperatures of endothermic or exothermic processes.
Table 1: Summary of Expected Characterization Data for this compound and its Metal Complexes
| Technique | This compound (Ligand) | Metal Complex (e.g., M(L)₂Cl₂) |
| FT-IR (cm⁻¹) | N-H: 3400-3100, C-H: 2960-2850, C=S: ~750 | Shifted N-H and C=S bands |
| ¹H NMR (ppm) | Characteristic signals for sec-butyl group | Broadened signals for diamagnetic complexes |
| ¹³C NMR (ppm) | C=S at ~180-190 ppm | Shifted C=S signal for diamagnetic complexes |
| X-ray Diffraction | N/A | Provides coordination geometry and bond parameters |
| TGA/DSC | Decomposition profile | Stepwise decomposition, thermal stability range |
Part 3: Applications in Drug Development and Catalysis
Metal complexes of thiourea derivatives have shown significant promise in various fields, particularly as anticancer and antimicrobial agents, and as catalysts in organic synthesis.
Application in Cancer Research
Thiourea-metal complexes have emerged as a promising class of anticancer agents, with some exhibiting cytotoxicity comparable to or even exceeding that of established drugs like cisplatin.[18][19][20][21][22] The mechanism of action is often attributed to their ability to interact with DNA and inhibit key cellular enzymes.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Step-by-Step Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a 96-well plate.
-
Compound Treatment: Prepare stock solutions of the this compound metal complexes in a suitable solvent (e.g., DMSO) and dilute to various concentrations with culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Application as Antimicrobial Agents
The coordination of thiourea ligands to metal ions can significantly enhance their antimicrobial activity against a broad spectrum of bacteria and fungi.[8][23][24][25][26]
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the this compound metal complexes in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential in Catalysis
Thiourea derivatives and their metal complexes can act as efficient catalysts in various organic transformations, such as hydrogenation, oxidation, and carbon-carbon bond-forming reactions.[27] The sulfur atom can play a key role in activating substrates and stabilizing reaction intermediates.
Workflow for Evaluating Catalytic Activity:
A general workflow for assessing the catalytic potential of this compound metal complexes is outlined below.
Caption: Workflow for evaluating the catalytic activity of this compound metal complexes.
Part 4: Visualization of Key Concepts
Visual representations are crucial for understanding the structural and functional aspects of this compound and its metal complexes.
Coordination Modes of Thiourea Ligands:
Thiourea derivatives can coordinate to metal ions in several ways, with monodentate coordination through the sulfur atom being the most common.
Caption: Common monodentate coordination mode of this compound to a metal center.
General Experimental Workflow:
The overall process from ligand synthesis to application testing follows a logical progression.
Caption: General experimental workflow for studying this compound metal complexes.
Conclusion and Future Outlook
This compound presents itself as a highly adaptable ligand for the synthesis of novel metal complexes. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore its potential in diverse scientific domains. While the biological and catalytic activities of many thiourea derivatives are well-documented, the specific contributions of the sec-butyl substituent warrant further investigation. Future research should focus on synthesizing a broader range of this compound metal complexes and systematically evaluating their properties. Such studies will undoubtedly contribute to the development of new therapeutic agents and efficient catalysts, further cementing the importance of thiourea-based ligands in modern chemistry.
References
-
Canudo-Barreras, G., Ortego, L., Izaga, A., Marzo, I., Herrera, R. P., & Gimeno, M. C. (2021). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. Molecules, 26(22), 6891. [Link]
-
Canudo-Barreras, G., Ortego, L., Izaga, A., Marzo, I., Herrera, R. P., & Gimeno, M. C. (2021). Synthesis of new thiourea-metal complexes with promising anticancer properties. Digital.CSIC. [Link]
-
Canudo-Barreras, G., Ortego, L. C., Izaga, A., Marzo, I., Herrera, R. P., & Gimeno, M. C. (2021). Synthesis of new thiourea-metal complexes with promising anticancer properties. Digital.CSIC. [Link]
-
Yesilkaynak, T., Ozkomec, F. N., Cesme, M., & Demirdogen, R. E. (2022). Co(II), Ni(II), and Cu(II) metal complexes based on thiourea ligand: synthesis, characterization, thermal behaviors, anticancer, and antioxidant activities. Polyhedron, 223, 115963. [Link]
-
Al-Jibori, S. A., Salih, S. J., & Yasser, A. T. (2021). First Row Transition Metal Complexes Derived from N, N-Substituted Thiourea: Synthesis, Geometrical Structures and Cyclic Voltammetry Probe: A Review. Basrah Journal of Science, 39(2), 245-265. [Link]
-
G Zelerman, V., & H D'Accorso, N. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 331-343. [Link]
-
G Zelerman, V., & H D'Accorso, N. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. ResearchGate. [Link]
-
Al-Jibori, S. A., & Al-Obaidi, A. A. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Inorganics, 9(10), 73. [Link]
-
Kumar, S., Kumar, A., Kumar, M., & Singh, N. (2022). Coordination Behavior of Acylthiourea Ligands in Their Ru(II)–Benzene Complexes: Structures and Anticancer Activity. Organometallics, 41(13), 1641–1651. [Link]
-
Ahmed, A. S., Al-Jibori, S. A., Al-Janabi, A. S., & Al-Masoudi, W. A. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Inorganics, 11(10), 390. [Link]
-
Al-Jibori, S. A., & Al-Obaidi, A. A. (2022). N , N ′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions, 51(9), 3539-3553. [Link]
-
Al-Jibori, S. A., & Al-Obaidi, A. A. (2022). N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions, 51(9), 3539-3553. [Link]
-
Singh, R. B., & Singh, P. K. (2014). Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea. Material Science Research India, 11(1), 69-74. [Link]
-
Iqbal, J., Ahmad, I., & Khan, M. A. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(20), 12567-12595. [Link]
-
Al-Jibori, S. A., & Al-Obaidi, A. A. (2022). N,N'-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton transactions (Cambridge, England : 2003), 51(9), 3539–3553. [Link]
-
Yesilkaynak, T., Ozkomec, F. N., Cesme, M., & Demirdogen, R. E. (2022). Synthesis of new thiourea derivatives and metal complexes: Antitumor, thermal and ADMET studies. Journal of Molecular Structure, 1268, 133696. [Link]
-
S, S., & S, S. (2015). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry, 8(1), 1-4. [Link]
-
Bertrand, B., & Casini, A. (2014). Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. Molecules, 19(9), 13571–13585. [Link]
-
Manimaran, T., & Ramasamy, P. (2022). FTIR spectrum for pure thiourea single crystal. ResearchGate. [Link]
-
Kumar, A., Singh, A. K., & Singh, R. K. (2023). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Journal of Scientific Research, 67(3), 241-248. [Link]
-
Al-Jibori, S. A. (2018). An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes. Cardiff University. [Link]
-
G, R., G, O., G, O., A, P., M, C., & C, D. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 28(9), 3737. [Link]
-
Kumar, A., Singh, A. K., & Singh, R. K. (2023). 4 Thermogravimetric analysis of metal-thiourea complex precursor. ResearchGate. [Link]
-
Bertrand, B., & Casini, A. (2014). (PDF) Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. ResearchGate. [Link]
-
(2026). Exploring the Catalytic Capabilities of Thiourea in Industrial Processes. Chemex. [Link]
-
Al-Jibori, S. A., Salih, S. J., & Yasser, A. T. (2021). First Row Transition Metal Complexes Derived from N, N ʹ -Substituted Thiourea: Synthesis, Geometrical Structures and Cyclic Voltammetry Probe: A Review. ResearchGate. [Link]
-
(2022). FT-IR spectrum for pure thiourea single crystal. ResearchGate. [Link]
-
Wang, M., Liu, X., & Li, Z. (2013). Synthesis and Activity of Novel Acylthiourea with Hydantoin. International journal of molecular sciences, 14(10), 19688–19703. [Link]
-
(2023). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR. [Link]
-
(2016). Mechanism of thermal decomposition of thiourea derivatives. ResearchGate. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4837-4841. [Link]
-
Bencivenni, L., Ramondo, F., & Teghil, R. (1998). Matrix and ab initio infrared spectra of thiourea and thiourea-d4. Vibrational Spectroscopy, 18(1), 91-102. [Link]
-
G, R., G, O., G, O., A, P., M, C., & C, D. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules (Basel, Switzerland), 28(9), 3737. [Link]
-
(n.d.). Approximate 1H and 13C NMR Shifts. Scribd. [Link]
-
Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Katritzky, A. R., & Laurenzo, K. S. (1987). Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. The Journal of Organic Chemistry, 52(1), 111-114. [Link]
-
(n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 8. mdpi.com [mdpi.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. scribd.com [scribd.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. researchgate.net [researchgate.net]
- 14. N, N'-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Acceso denegado | DIGITAL.CSIC [digital.csic.es]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes. | Sigma-Aldrich [sigmaaldrich.com]
- 24. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. nbinno.com [nbinno.com]
Application Notes and Protocols for the Analytical Detection of sec-Butyl-thiourea
For: Researchers, scientists, and drug development professionals.
Introduction
sec-Butyl-thiourea is an organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential therapeutic applications.[1][2] The precise and accurate quantification of this compound in various matrices, such as pharmaceutical formulations, biological samples, and environmental samples, is crucial for research, quality control, and safety assessments. This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound, with detailed protocols and expert insights into the rationale behind the experimental choices.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing robust analytical methods.
| Property | Value | Source |
| CAS Number | 6814-99-9 | [3] |
| Molecular Formula | C5H12N2S | [3][4] |
| Molecular Weight | 132.23 g/mol | [3][4][5] |
| Appearance | White solid (typical for similar compounds) | Inferred from general chemical knowledge |
| Solubility | Soluble in organic solvents like methanol and ethanol. Sparingly soluble in water. | [6][7] |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thiourea derivatives due to its versatility, high resolution, and sensitivity.[1][8] Reversed-phase HPLC is the most common mode for the separation of moderately polar compounds like this compound.
Principle of Reversed-Phase HPLC
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). This compound, being a moderately nonpolar compound, will be retained on the column and then eluted by the organic component of the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
Experimental Protocol for HPLC-UV Detection
This protocol outlines a general method for the determination of this compound using HPLC with UV detection. Optimization of the mobile phase composition and gradient may be required depending on the sample matrix.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Phosphoric acid or Formic acid (for pH adjustment)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and acetonitrile. A common starting point is 50:50 (v/v). The aqueous phase should be acidified with a small amount of phosphoric acid or formic acid (e.g., to pH 3) to ensure the analyte is in a consistent protonation state and to improve peak shape.[8]
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic or gradient elution with water (acidified) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Thiourea and its derivatives typically have UV absorbance maxima around 230-240 nm.[9][10] Therefore, a detection wavelength of 236 nm is a good starting point.[9]
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram:
Caption: HPLC-UV analysis workflow for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.
Principle of LC-MS
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. After separation on the HPLC column, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This provides structural information and allows for highly specific quantification.
Experimental Protocol for LC-MS/MS
This protocol describes a method for the determination of this compound using LC coupled with tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, which offers excellent selectivity and sensitivity.[11]
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Electrospray Ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
Reagents:
-
Same as for HPLC, but with LC-MS grade solvents and additives (e.g., formic acid).
Procedure:
-
LC Conditions: Similar to the HPLC-UV method, but with a mobile phase compatible with MS (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Thioureas are readily protonated.
-
Precursor Ion: The protonated molecule of this compound [M+H]+ has an m/z of 133.2.
-
Product Ions: The precursor ion is fragmented in the collision cell to produce characteristic product ions. For thiourea, fragmentation often involves the loss of ammonia or parts of the alkyl chain.[11][12][13][14] The exact product ions for this compound would need to be determined experimentally by infusing a standard solution into the mass spectrometer. Common transitions for similar compounds suggest monitoring fragments around m/z 60 and 77.[11]
-
MRM Transitions: At least two MRM transitions should be monitored for confident identification and quantification (e.g., 133.2 -> 60 and 133.2 -> 77).
-
-
Analysis and Quantification: Similar to the HPLC-UV method, a calibration curve is constructed using the peak areas from the MRM chromatograms of the standards.
Logical Relationship Diagram:
Caption: Principle of LC-MS/MS detection for this compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, it can be analyzed after derivatization.
Principle of GC
In GC, the sample is vaporized and injected into a column. Separation occurs as the analyte is partitioned between a gaseous mobile phase and a liquid or solid stationary phase. The retention time is characteristic of the compound.
Experimental Protocol for GC-MS
This protocol is based on the derivatization of similar compounds (alkylureas) and would require adaptation and validation for this compound.[15]
Instrumentation:
-
GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms)
Reagents:
-
Derivatizing agent (e.g., Trifluoroacetic anhydride - TFAA)
-
Solvent (e.g., Ethyl acetate)
-
This compound standard
Procedure:
-
Derivatization: React the this compound standard or sample extract with TFAA to form a more volatile and thermally stable trifluoroacetyl derivative.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: DB-5ms or similar.
-
-
MS Conditions (if using GC-MS):
-
Ionization: Electron Ionization (EI)
-
Scan Range: m/z 40-400
-
-
Analysis and Quantification: Identify the derivatized this compound peak by its retention time and mass spectrum. Quantify using a calibration curve prepared from derivatized standards.
Electrochemical Methods
Electrochemical sensors offer a rapid and sensitive alternative for the detection of thiourea and its derivatives.[16][17][18][19]
Principle of Electrochemical Detection
Electrochemical methods, such as voltammetry, measure the current response of an electroactive species (like this compound) as a function of an applied potential. The oxidation of the thiourea group at the surface of a modified electrode can be used for its detection.
Experimental Protocol for Differential Pulse Voltammetry (DPV)
This protocol provides a general framework for the electrochemical detection of this compound.
Instrumentation:
-
Potentiostat
-
Electrochemical cell with a three-electrode system:
-
Working electrode (e.g., Glassy Carbon Electrode modified with nanomaterials)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Reagents:
-
Phosphate buffer solution (PBS)
-
This compound standard
Procedure:
-
Electrode Preparation: Modify the working electrode to enhance the electrochemical response towards this compound.
-
Electrochemical Measurement:
-
Place the three electrodes in the electrochemical cell containing a known volume of PBS.
-
Add a known concentration of this compound.
-
Record the DPV scan over a potential range where the oxidation of this compound occurs.
-
-
Quantification: The peak current in the DPV voltammogram is proportional to the concentration of this compound. A calibration curve can be constructed by measuring the peak current at different concentrations.
Summary of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Robust, widely available, good for quality control. | Moderate sensitivity and selectivity. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | High sensitivity and selectivity, suitable for complex matrices. | Higher cost and complexity. |
| GC-MS | Gas chromatographic separation of a derivatized analyte with mass spectrometric detection. | High resolution and sensitivity for volatile compounds. | Requires derivatization, not suitable for thermally labile compounds. |
| Electrochemical | Measurement of the electrochemical response of the analyte. | Rapid, sensitive, and suitable for portable devices. | Susceptible to matrix interferences. |
References
- BenchChem. (2025).
- SIELC Technologies. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P.
- Dikunets, M. A., Elefterov, A. I., & Shpigun, O. A. (2004). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Analytical Letters, 37(11), 2411–2426.
- TSI Journals. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbam.
- ResearchGate. (n.d.).
- TSI Journals. (n.d.).
- Santa Cruz Biotechnology. (n.d.). This compound.
- ResearchGate. (n.d.). Determination of ethylene thiourea in urine by HPLC-DAD.
- ResearchGate. (n.d.).
- National Institute of Standards and Technology. (n.d.). Thiourea.
- LabSolu. (n.d.). This compound.
- SIELC Technologies. (n.d.). Separation of 1,3-(Di-tert-butyl)thiourea on Newcrom R1 HPLC column.
- National Center for Biotechnology Information. (n.d.). Butylthiourea.
- Rahman, M. M., Alam, M. M., Alfaifi, S., Asiri, A. M., & Ali, M. M. (2021). Sensitive Detection of Thiourea Hazardous Toxin with Sandwich-Type Nafion/CuO/ZnO Nanospikes/Glassy Carbon Composite Electrodes. Polymers, 13(22), 4015.
- SPHS, A. A. S. (2018). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research, 11(05), 24-33.
- National Center for Biotechnology Information. (n.d.). sec-Butylurea.
- Occupational Safety and Health Administration. (n.d.). Thiourea. Method number: PV2059.
- CORE. (n.d.). Quantitative determination of urea, thiourea, and certain of their substitution products by spectrophotometric techniques.
- Frontiers. (2021). Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Thiourea.
- MDPI. (2024).
- JETIR. (n.d.). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- MDPI. (2021). Sensitive Detection of Thiourea Hazardous Toxin with Sandwich-Type Nafion/CuO/ZnO Nanospikes/Glassy Carbon Composite Electrodes.
- Metrohm. (n.d.).
- ACS Publications. (n.d.).
- Rasayan Journal of Chemistry. (2014). OPTICAL AND CONDUCTIVITY ANALYSIS OF THIOUREA SINGLE CRYSTALS.
- ResearchGate. (n.d.). UV Spectra of a urea, b thiourea, c 0.5 TUZC, d 0.66 TUZC, e 0.75 TUZC....
- ChemComplete. (2020, February 8). How to Analyze GC Results for Lab [Video]. YouTube.
- MDPI. (2019).
- Royal Society of Chemistry. (n.d.). Compound specific stable carbon isotope analysis of aromatic organic contaminants in water using gas chromatography coupled to mid-infrared laser spectroscopy.
- ResearchGate. (n.d.).
- Semantic Scholar. (2016).
- Wiley Analytical Science. (2017). Environmental, healthcare sensor: Thiourea testing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Butylthiourea | C5H12N2S | CID 1551919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 9. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. researchgate.net [researchgate.net]
- 14. tsijournals.com [tsijournals.com]
- 15. sec-Butylurea | C5H12N2O | CID 12715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Sensitive Detection of Thiourea Hazardous Toxin with Sandwich-Type Nafion/CuO/ZnO Nanospikes/Glassy Carbon Composite Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Electrochemical sensor for thiourea focused on metallurgical applications of copper | Semantic Scholar [semanticscholar.org]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Note & Protocols: Preparation and Application of sec-Butyl-thiourea Functionalized Materials
Introduction: The Versatility of Thiourea Moieties in Advanced Material Design
In the landscape of functional materials, the thiourea group stands out for its remarkable versatility and broad range of applications, from organocatalysis to heavy metal scavenging.[1][2] The unique electronic properties of the thiocarbonyl group (C=S), combined with the hydrogen-bonding capabilities of the adjacent N-H protons, allow for potent and specific interactions with a variety of substrates.[3] This guide focuses on materials functionalized with sec-butyl-thiourea, a specific derivative that balances steric hindrance and electronic effects to offer unique advantages.
The incorporation of the sec-butyl group can enhance solubility in organic media and provide a distinct stereochemical environment, which is particularly relevant for applications in asymmetric catalysis. For researchers in drug development, the most pressing application is the use of these materials as highly effective scavengers for residual transition metals (e.g., Palladium) from catalytic cross-coupling reactions, a critical step for ensuring the purity and safety of Active Pharmaceutical Ingredients (APIs).[4]
This document provides a comprehensive overview, from the synthesis of the this compound precursor to its immobilization on common solid supports like silica and polymer resins. We will delve into detailed, field-proven protocols, the rationale behind critical experimental steps, robust characterization methods, and practical applications relevant to both academic and industrial laboratories.
Section 1: Synthesis and Immobilization Strategies
The successful preparation of functionalized materials hinges on a two-stage process: first, the synthesis of a suitable precursor, and second, its covalent attachment to a solid support. The choice of support material is dictated by the intended application—porous silica is often preferred for its high surface area and mechanical stability in packed-bed reactors, while polymer resins are mainstays in batch-wise scavenging and solid-phase synthesis.
Overall Workflow
The logical flow from precursor synthesis to final application is a systematic process designed to ensure reproducibility and material efficacy. Each stage builds upon the last, with characterization checkpoints to validate the success of each chemical transformation.
Caption: Workflow from precursor synthesis to application.
Protocol 1: Functionalization of Silica Gel
This protocol details the immobilization of a this compound moiety onto a silica support using a common two-step approach: silanization with an amino-functional silane followed by conversion of the amine to the target thiourea.
Materials:
-
Silica Gel (high purity, pore size 60 Å, 230-400 mesh)
-
Toluene (anhydrous)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
1,1'-Thiocarbonyldiimidazole (TCDI) or Phenyl isothiocyanate
-
sec-Butylamine
-
Triethylamine (TEA)
-
Methanol, Acetone, Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 5% v/v aqueous solution
Experimental Protocol:
Step 1: Silica Activation (Hydroxylation)
-
Suspend 10.0 g of silica gel in 100 mL of 5% HCl solution.
-
Stir the slurry vigorously for 4 hours at room temperature.
-
Filter the silica and wash extensively with deionized water until the filtrate is neutral (pH ~7).
-
Dry the activated silica in an oven at 120°C for at least 12 hours. Cool under vacuum before use.
-
Scientist's Note: Acid washing serves two purposes: it removes trace metal impurities and increases the population of surface silanol (-Si-OH) groups, which are the reactive sites for functionalization.[4] Thorough drying is critical as water will compete with the silanization reaction.
-
**Step 2: Silanization to Yield Amino-Functionalized Silica (SiO₂-NH₂) **
-
To a flask containing the 10.0 g of dried, activated silica, add 100 mL of anhydrous toluene under a nitrogen atmosphere.
-
Add 2.0 mL of APTES via syringe.
-
Reflux the mixture with stirring for 24 hours.
-
Cool the mixture to room temperature. Filter the silica and wash sequentially with toluene (3 x 50 mL), DCM (3 x 50 mL), and methanol (3 x 50 mL).
-
Dry the resulting amino-functionalized silica (SiO₂-NH₂) under high vacuum at 60°C overnight.
Step 3: Thiourea Moiety Formation
-
Suspend the 10.0 g of dried SiO₂-NH₂ in 100 mL of anhydrous DCM in a flask under a nitrogen atmosphere.
-
Add 1.5 equivalents (relative to the estimated amine loading) of Phenyl isothiocyanate.
-
Add 1.1 equivalents of sec-butylamine and a catalytic amount of TEA.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the final product, the this compound functionalized silica. Wash thoroughly with DCM (3 x 50 mL), acetone (3 x 50 mL), and methanol (3 x 50 mL).
-
Dry the final material under high vacuum at 60°C for 24 hours. Store in a desiccator.
Caption: Reaction scheme for silica functionalization.
Section 2: Material Characterization
Validation of successful functionalization is paramount. A combination of spectroscopic and analytical techniques provides both qualitative and quantitative evidence of the immobilized thiourea group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is the primary tool for qualitative confirmation. The disappearance of the primary amine N-H bending vibration (around 1600 cm⁻¹) from the SiO₂-NH₂ intermediate and the appearance of new bands are key indicators. Look for the characteristic thiocarbonyl (C=S) stretching vibration, which typically appears in the 1200-1350 cm⁻¹ region, and the N-H bending of the secondary amides in the thiourea group around 1550 cm⁻¹.
-
Elemental Analysis (CHN/S): This technique provides quantitative data on the loading of the organic moiety. By measuring the weight percentages of Carbon, Hydrogen, Nitrogen, and Sulfur, the molar loading (mmol/g) of the functional group on the silica can be calculated.
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of the material as a function of temperature. The weight loss between ~150°C and 600°C corresponds to the decomposition of the grafted organic material, providing another method to quantify the functionalization density.
Table 1: Representative Characterization Data
| Analysis Technique | SiO₂-NH₂ (Intermediate) | This compound Silica (Final) | Rationale for Change |
| FTIR (cm⁻¹) | ~3400 (N-H str), ~2930 (C-H str), ~1600 (N-H bend) | ~3350 (N-H str), ~2960 (C-H str), ~1550 (N-H bend), ~1345 (C=S str) | Appearance of C=S and shift in N-H bands confirm thiourea formation. |
| Elemental Analysis | C: 4.5%, H: 1.2%, N: 1.8% | C: 9.8%, H: 2.1%, N: 3.6%, S: 2.1% | Increase in C, N, and presence of S confirms addition of the thiourea moiety. |
| TGA (Weight Loss) | ~5% | ~12% | Increased weight loss corresponds to the higher mass of the full functional group. |
| Calculated Loading | ~1.28 mmol NH₂/g | ~0.65 mmol thiourea/g | Loading calculation based on Nitrogen or Sulfur content from elemental analysis. |
Section 3: Applications & Protocols
Application 1: Palladium Scavenging from API Synthesis
Residual palladium from cross-coupling reactions (e.g., Suzuki, Heck) is a common and critical impurity in pharmaceutical manufacturing. Thiourea-functionalized silica acts as a powerful chelating agent to selectively remove these metal ions.[5][6] The sulfur atom of the thiourea group has a high affinity for soft metals like palladium.[7]
Protocol 2: Palladium Removal from a Reaction Mixture
-
Following a palladium-catalyzed reaction, perform the standard aqueous work-up to remove water-soluble components. The crude product is now in an organic solvent (e.g., Toluene, Ethyl Acetate, THF).
-
To the organic solution containing the crude product and residual palladium, add the this compound functionalized silica. A typical starting point is 5-10 equivalents of the scavenger relative to the initial amount of palladium catalyst used.
-
Stir the slurry at room temperature for 4-12 hours. Gentle heating (e.g., 40°C) can sometimes accelerate the scavenging process.
-
Remove the silica scavenger by simple filtration through a pad of celite or a fritted funnel. Wash the filtered silica with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washes. The solution is now depleted of palladium and can be progressed to final purification (e.g., crystallization, chromatography).
-
Validation: Analyze the palladium content of the solution before and after treatment using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm removal to acceptable levels (typically <10 ppm).
Caption: Chelation of a Palladium ion by the thiourea moiety.
Application 2: Organocatalysis
Thiourea derivatives are excellent hydrogen-bond donor catalysts. They activate electrophiles by forming dual hydrogen bonds, making them more susceptible to nucleophilic attack. This mechanism is central to their use in reactions like Michael additions, Friedel-Crafts alkylations, and cycloadditions.[8][9]
Protocol 3: Catalysis of a Michael Addition
-
In a dry vial, dissolve the Michael acceptor (e.g., trans-chalcone, 1.0 mmol) and the nucleophile (e.g., dimethyl malonate, 1.2 mmol) in 2 mL of a non-polar solvent like toluene.
-
Add the this compound functionalized silica as the catalyst (typically 5-10 mol%).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the catalyst can be easily recovered by filtration and can often be washed and reused for subsequent reactions.
-
The filtrate contains the product, which can be purified by removing the solvent and performing crystallization or column chromatography.
References
- Urea and Thiourea-Functionalized, Pyridinium-Based Ionic Polymers Convert CO2 to Cyclic Carbonate under Mild Conditions.
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biomolecules.
- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
- Self-switchable polymerization catalysis with monomer mixtures: using a metal-free commercial thiourea catalyst to deliver block polyesters. Polymer Chemistry (RSC Publishing).
- Thiourea-Functionalized Ligands for Tunable Solid-State Photoluminescence and Quenching-Based Metal Sensing. ChemRxiv.
- Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage.
- Thiourea: Unraveling Its Diverse Applic
- Thiourea‐Amine Catalysts: Innovation, Integr
- Biological Applications of Thiourea Deriv
- Synthesis method of sec-butyl mercaptan.
- Exploring the Catalytic Capabilities of Thiourea in Industrial Processes. Global Thiourea Market.
- Exploration, Optimization, and Application of Supramolecular Thiourea−Amine Catalysts for the Synthesis of Lactide (Co)polymers.
- Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Oriental Journal of Chemistry.
- N,N′-Di-n-butylthiourea. Wikipedia.
- Thiourea synthesis by thioacyl
- Metal Scavengers. Sigma-Aldrich.
- A Versatile Silica Functionalization Strategy for Organic Phase Nanom
- Surface functionalization of silica using catalytic hydroesterification modified polybutadienes. Royal Society of Chemistry.
- A Versatile Silica Functionalization Strategy for Nanom
- Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion. Springer.
- Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Metal scavengers for organic purific
- Selective Recovery of Copper from a Synthetic Metalliferous Waste Stream Using the Thiourea-Functionalized Ion Exchange Resin Puromet MTS9140. MDPI.
Sources
- 1. annexechem.com [annexechem.com]
- 2. nbinno.com [nbinno.com]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Selective Recovery of Copper from a Synthetic Metalliferous Waste Stream Using the Thiourea-Functionalized Ion Exchange Resin Puromet MTS9140 [mdpi.com]
- 7. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions – Oriental Journal of Chemistry [orientjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Self-switchable polymerization catalysis with monomer mixtures: using a metal-free commercial thiourea catalyst to deliver block polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
use of sec-Butyl-thiourea in agricultural chemical synthesis
An Application Note and Protocol Guide to the Utilization of sec-Butyl-thiourea in the Synthesis of Agricultural Chemicals
For inquiries, please contact: [email protected]
Introduction: The Thiourea Scaffold in Modern Agrochemicals
The thiourea functional group, characterized by the (R¹R²N)(R³R⁴N)C=S core, is a cornerstone in the development of a wide array of biologically active molecules.[1] In the realm of agricultural science, thiourea derivatives have emerged as a versatile and potent class of compounds, demonstrating significant efficacy as insecticides, fungicides, and herbicides.[1][2] The structural attributes of thiourea, including its ability to form strong bonds and participate in various chemical reactions, make it an ideal scaffold for the design of novel agrochemicals.[1] The commercial success of thiourea-based pesticides like Diafenthiuron, an insecticide and acaricide, underscores the importance of this chemical class in crop protection.[1][3]
This document provides a comprehensive guide to the synthesis and potential applications of this compound derivatives in the agricultural sector. While the broader class of thioureas is well-represented in the literature, this guide will focus on the specific incorporation of the sec-butyl moiety, offering detailed protocols and the scientific rationale behind the synthetic strategies.
Physicochemical Properties of this compound Derivatives
The introduction of a sec-butyl group into the thiourea scaffold imparts specific physicochemical properties that can influence the biological activity and environmental fate of the resulting agrochemical. The branched alkyl nature of the sec-butyl group can enhance lipid solubility, potentially improving the penetration of the active ingredient through the waxy cuticle of plant leaves or the chitinous exoskeleton of insects.
| Property | Predicted Influence of the sec-Butyl Group |
| Solubility | Increased solubility in nonpolar organic solvents and lipids. |
| Lipophilicity (LogP) | Higher LogP value compared to smaller, linear alkyl analogues. |
| Steric Hindrance | The bulky nature of the group can influence binding to target enzymes and receptors. |
| Metabolic Stability | The secondary carbon attachment may offer different metabolic pathways compared to primary alkyl groups. |
General Synthesis of N-(sec-Butyl)-N'-Aryl Thioureas
The most common and efficient method for the synthesis of unsymmetrically disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine.[4] In the context of this guide, we will focus on the reaction of sec-butyl isothiocyanate with various aromatic amines to generate a library of N-(sec-butyl)-N'-aryl thioureas. These compounds can then serve as versatile intermediates for further functionalization.
Protocol 1: Synthesis of N-(sec-Butyl)-N'-(4-chlorophenyl)thiourea
This protocol details the synthesis of a representative N-(sec-butyl)-N'-aryl thiourea, which can be adapted for the synthesis of other analogues by substituting the aniline component.
Materials:
-
sec-Butyl isothiocyanate (97% purity)
-
4-Chloroaniline
-
Anhydrous Acetonitrile (CH₃CN)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Drying tube (e.g., with CaCl₂)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-chloroaniline (1.28 g, 10 mmol) in 50 mL of anhydrous acetonitrile. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the isothiocyanate.
-
Reagent Addition: To the stirred solution of 4-chloroaniline, add sec-butyl isothiocyanate (1.15 g, 10 mmol) dropwise at room temperature. The reaction is typically exothermic, so slow addition is recommended.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the formation of a new, more polar spot corresponding to the thiourea product.
-
Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(sec-butyl)-N'-(4-chlorophenyl)thiourea.
Causality of Experimental Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves both reactants without interfering with the reaction.
-
Stoichiometry: A 1:1 molar ratio of the amine and isothiocyanate is used to ensure complete conversion and minimize side products.
-
Temperature: The reaction proceeds efficiently at room temperature, making it an energy-efficient process.
-
Purification: The choice between recrystallization and chromatography depends on the purity of the crude product and the physical properties of the thiourea derivative.
Visualization of the General Synthetic Workflow:
Caption: General workflow for the synthesis of N-(sec-Butyl)-N'-Aryl Thioureas.
Application in Fungicide Synthesis: A Representative Protocol
Thiourea derivatives are known to exhibit potent fungicidal properties, often by interfering with essential fungal enzymes or disrupting cell membrane integrity.[1] Building upon the N-(sec-butyl)-N'-aryl thiourea intermediate, we can synthesize more complex molecules with potential fungicidal activity.
Hypothetical Target: A Phenylpyrrole Fungicide Analogue
Inspired by the phenylpyrrole class of fungicides, which act by inhibiting the MAP/histidine kinase in osmotic signal transduction, we propose the synthesis of a novel compound incorporating the this compound moiety.
Protocol 2: Synthesis of a Hypothetical N-(sec-Butyl)-N'-(4-(2,2-dichloro-1-(1H-pyrrol-1-yl)cyclopropyl)phenyl)thiourea
This multi-step synthesis first involves the preparation of a functionalized aniline, followed by its reaction with sec-butyl isothiocyanate.
Part A: Synthesis of 4-(2,2-dichloro-1-(1H-pyrrol-1-yl)cyclopropyl)aniline
(This protocol is a representative adaptation from known organic synthesis methodologies.)
-
Starting Material: 1-(4-aminophenyl)-2,2-dichlorocyclopropanecarbaldehyde.
-
Reaction with Pyrrole: React the aldehyde with pyrrole under acidic conditions (e.g., using a Lewis acid catalyst) to form the corresponding pyrrolyl-substituted cyclopropyl aniline derivative.
-
Purification: Purify the product via column chromatography.
Part B: Synthesis of the Final Thiourea Compound
-
Reaction Setup: Dissolve the synthesized aniline derivative (from Part A) in anhydrous acetonitrile.
-
Thiourea Formation: Add an equimolar amount of sec-butyl isothiocyanate and stir at room temperature as described in Protocol 1.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1 to isolate the final product.
Visualization of the Fungicide Synthesis Pathway:
Caption: Synthetic pathway to a hypothetical this compound based fungicide.
Quantitative Data for Fungicide Synthesis (Expected):
| Step | Reactants | Solvent | Temperature | Time | Expected Yield |
| Part A | Functionalized Aldehyde, Pyrrole | Dichloromethane | Room Temp. | 12 h | 60-70% |
| Part B | Functionalized Aniline, sec-Butyl Isothiocyanate | Acetonitrile | Room Temp. | 24 h | 80-90% |
Application in Herbicide Synthesis: A Representative Protocol
Certain thiourea derivatives have been shown to possess herbicidal activity by inhibiting key plant enzymes or interfering with growth processes.[5] The this compound scaffold can be incorporated into molecules designed to target specific pathways in weeds.
Hypothetical Target: A Protoporphyrinogen Oxidase (PPO) Inhibitor Analogue
PPO inhibitors are a class of herbicides that cause rapid membrane damage in susceptible plants. We propose a hypothetical PPO inhibitor analogue containing the this compound moiety.
Protocol 3: Synthesis of a Hypothetical 1-(sec-Butyl)-3-(2-fluoro-4-chloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)thiourea
This synthesis involves the reaction of a complex aniline intermediate, characteristic of PPO inhibitors, with sec-butyl isothiocyanate.
-
Starting Material: 1-(5-Amino-2-chloro-4-fluorophenyl)-3-methyl-4-(trifluoromethyl)pyrimidine-2,6(1H,3H)-dione. This intermediate can be synthesized through established multi-step procedures in medicinal and agricultural chemistry.
-
Reaction Setup: In a reaction vessel, dissolve the aniline intermediate in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Thiourea Formation: Add sec-butyl isothiocyanate (1.05 equivalents) to the solution and stir the mixture at room temperature for 24-48 hours.
-
Work-up and Purification: After completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to obtain the target herbicide.
Visualization of the Herbicide Synthesis Workflow:
Caption: Synthetic workflow for a hypothetical this compound based herbicide.
Quantitative Data for Herbicide Synthesis (Expected):
| Reactants | Solvent | Temperature | Time | Expected Yield |
| PPO-aniline intermediate, sec-Butyl Isothiocyanate | THF | Room Temp. | 24-48 h | 75-85% |
Conclusion
The this compound scaffold represents a valuable, yet relatively underexplored, platform for the development of novel agricultural chemicals. The synthetic protocols outlined in this guide are robust and adaptable, allowing for the creation of a diverse library of derivatives for biological screening. The physicochemical properties imparted by the sec-butyl group may offer advantages in terms of bioavailability and efficacy. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to fully realize their potential in crop protection.
References
-
Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]
-
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
- Synthesis method of sec-butyl mercaptan.
-
Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]
-
Synthesis and Insecticidal Activity of New Substituted N-Aryl-N′-benzoylthiourea Compounds. ResearchGate. [Link]
- Thiourea fungicides.
-
Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. ResearchGate. [Link]
- Synthesis process for diafenthiuron as thiourea insecticide and acaricide.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN102417473A - Synthesis method of sec-butyl mercaptan - Google Patents [patents.google.com]
- 3. CN102993075A - Synthesis process for diafenthiuron as thiourea insecticide and acaricide - Google Patents [patents.google.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for sec-Butyl-thiourea in Polymer Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of sec-butyl-thiourea as a reagent in polymer chemistry. This document elucidates the fundamental principles, mechanisms of action, and detailed experimental protocols for its primary applications, drawing upon established knowledge of thiourea derivatives in polymer science.
Introduction: The Versatility of Substituted Thioureas in Polymer Science
Thiourea (SC(NH₂)₂) and its derivatives are a class of organosulfur compounds that have garnered significant interest in polymer chemistry due to their unique chemical reactivity.[1] The presence of both nucleophilic sulfur and hydrogen-bond-donating amine protons imparts a versatile functionality to these molecules. Substitution of the hydrogen atoms on the nitrogen with alkyl or aryl groups, as in the case of this compound, allows for the fine-tuning of properties such as solubility, steric hindrance, and basicity, thereby influencing their catalytic activity and reactivity in polymerization systems.[2]
This compound, with the chemical formula C₅H₁₂N₂S, is a substituted thiourea that holds potential in several areas of polymer chemistry, primarily as a vulcanization accelerator for elastomers and as a co-catalyst in ring-opening polymerization (ROP).[2][3] Its sec-butyl group, a branched alkyl substituent, is expected to enhance its solubility in nonpolar polymer matrices and organic solvents, a desirable characteristic for a reagent used in these applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 6814-99-9 | [2][3] |
| Molecular Formula | C₅H₁₂N₂S | [2][3] |
| Molecular Weight | 132.23 g/mol | [3][4] |
| Melting Point | 137 °C | [4] |
| Appearance | White to off-white crystalline solid (typical for similar compounds) | Inferred from related compounds |
| Solubility | Expected to be soluble in alcohols, acetone, and other organic solvents, with limited solubility in water. | [5] |
Application I: this compound as a Vulcanization Accelerator for Butyl Rubber
Scientific Rationale and Mechanism
Vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming crosslinks between individual polymer chains.[6] In the case of butyl rubber (a copolymer of isobutylene and isoprene) and its halogenated derivatives (halobutyl rubber), the low degree of unsaturation necessitates the use of ultra-fast accelerators to achieve efficient curing.[7] Thiourea derivatives, including N-alkylated thioureas, have been shown to be effective accelerators for these systems.[2][8]
The primary role of this compound in sulfur vulcanization is to accelerate the rate of crosslinking. The mechanism, while complex and involving both ionic and free-radical pathways, is generally understood to proceed through the following key steps:
-
Formation of an Active Accelerator Complex: this compound reacts with zinc oxide (an activator) and sulfur to form a reactive accelerator-polysulfide complex.
-
Sulfur Activation: This complex then activates the elemental sulfur (typically in its S₈ ring form), breaking it down into more reactive polysulfidic species.[4]
-
Crosslink Formation: These activated sulfur species then react with the polymer chains at the allylic positions of the isoprene units, forming mono-, di-, and polysulfidic crosslinks.[4]
The use of a thiourea accelerator like this compound can lead to vulcanizates with good thermal stability and resistance to reversion (the loss of crosslinks upon overcuring).[2]
Caption: Proposed mechanism of this compound in sulfur vulcanization.
Experimental Protocol: Vulcanization of Butyl Rubber
This protocol provides a general procedure for evaluating this compound as a vulcanization accelerator in a typical butyl rubber formulation. Researchers should consider this a starting point, and optimization of the formulation and curing conditions is recommended.
Materials and Equipment:
-
Butyl rubber
-
This compound
-
Zinc oxide (activator)
-
Stearic acid (co-activator)
-
Sulfur
-
Carbon black (reinforcing filler)
-
Processing oil
-
Two-roll mill or internal mixer
-
Rheometer (for determining cure characteristics)
-
Hydraulic press with heated platens
-
Tensile tester
Procedure:
-
Compounding:
-
On a two-roll mill, soften the butyl rubber.
-
Gradually add the zinc oxide, stearic acid, and carbon black, ensuring homogenous dispersion.
-
Add the this compound and processing oil, continuing to mix until a uniform compound is achieved.
-
Finally, add the sulfur at a low mill temperature to prevent premature vulcanization (scorching).
-
Sheet out the compounded rubber.
-
-
Cure Characterization:
-
Using a rheometer, determine the cure characteristics of the rubber compound (e.g., scorch time, cure time, maximum and minimum torque). This will provide the optimal curing time and temperature.
-
-
Vulcanization:
-
Place the compounded rubber sheet into a mold of the desired dimensions.
-
Heat the mold in a hydraulic press to the temperature determined from the rheometer data (typically in the range of 150-180°C).
-
Apply pressure and maintain the temperature for the determined cure time.
-
After the curing cycle, cool the mold before removing the vulcanized rubber sheet.
-
-
Characterization of Vulcanizate:
-
Allow the vulcanized samples to mature for 24 hours at room temperature.
-
Evaluate the mechanical properties, such as tensile strength, elongation at break, and hardness (Shore A), according to standard testing methods (e.g., ASTM D412, ASTM D2240).
-
Safety Precautions:
-
Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust from the powdered ingredients.
-
Thiourea and its derivatives are suspected carcinogens and may cause skin sensitization. Handle with care and avoid direct contact.
Application II: this compound as a Co-catalyst in Ring-Opening Polymerization
Scientific Rationale and Mechanism
Ring-opening polymerization (ROP) is a powerful technique for the synthesis of biodegradable and biocompatible polymers such as polyesters (e.g., polylactide) and polycarbonates.[3] Organocatalysis has emerged as a metal-free alternative for ROP, and thiourea-based catalysts have shown remarkable efficacy.
In this context, this compound can act as a hydrogen-bond donor, activating the monomer towards nucleophilic attack. It is typically used in combination with a base, such as an amine or an alkoxide, which activates the initiating alcohol. This dual activation mechanism allows for controlled polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions.[3]
The proposed mechanism involves the following steps:
-
Monomer Activation: The thiourea moiety of this compound forms hydrogen bonds with the carbonyl group of the cyclic ester monomer, increasing its electrophilicity.
-
Initiator Activation: The basic co-catalyst deprotonates the initiating alcohol, increasing its nucleophilicity.
-
Ring-Opening: The activated initiator attacks the activated monomer, leading to the opening of the ring and the formation of a new ester linkage. The propagating chain end is an alcohol, which can then be activated for the next monomer addition.
Caption: Dual activation mechanism in thiourea-catalyzed ring-opening polymerization.
Experimental Protocol: Ring-Opening Polymerization of L-Lactide
This protocol describes a general procedure for the ROP of L-lactide using this compound as a co-catalyst. The conditions provided are a starting point and should be optimized for the specific system.
Materials and Equipment:
-
L-lactide (recrystallized from dry toluene)
-
This compound (dried under vacuum)
-
A basic co-catalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a strong, non-nucleophilic base)
-
An alcohol initiator (e.g., benzyl alcohol, dried over molecular sieves)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and heating plate
-
Gel permeation chromatography (GPC) for molecular weight analysis
-
NMR spectrometer for structural characterization
Procedure:
-
Monomer and Reagent Preparation:
-
In a glovebox, add the desired amount of L-lactide, this compound, and the alcohol initiator to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the solids in the anhydrous solvent.
-
-
Polymerization:
-
While stirring the solution, add the basic co-catalyst via syringe.
-
Allow the reaction to proceed at the desired temperature (e.g., room temperature or slightly elevated) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
-
Termination and Polymer Isolation:
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of a weak acid (e.g., benzoic acid).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Filter the precipitated polymer and wash it with the non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
-
Polymer Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer by GPC.
-
Confirm the structure of the polymer by ¹H and ¹³C NMR spectroscopy.
-
Typical Reaction Conditions:
| Parameter | Suggested Range |
| Monomer to Initiator Ratio | 25:1 to 500:1 |
| Monomer to Catalyst Ratio | 100:1 to 1000:1 |
| This compound to Base Ratio | 1:1 to 10:1 |
| Temperature | 25 °C to 80 °C |
| Solvent | Toluene, Dichloromethane, THF |
Conclusion
This compound is a promising reagent for specialized applications in polymer chemistry. Its utility as a vulcanization accelerator for butyl rubber and as a co-catalyst for ring-opening polymerization stems from the versatile reactivity of the thiourea functional group, enhanced by the solubility-promoting sec-butyl substituent. The protocols provided herein offer a solid foundation for researchers to explore the potential of this compound in the synthesis and modification of polymeric materials. As with any research endeavor, careful optimization and characterization are paramount to achieving the desired material properties.
References
-
Zhang, X., Jones, G. O., Hedrick, J. L., & Waymouth, R. M. (2016). Fast and selective ring-opening polymerizations by alkoxides and thioureas. Nature Chemistry, 8(11), 1047–1053. [Link]
-
Zhang, X., Jones, G. O., Hedrick, J. L., & Waymouth, R. M. (2016). Fast and selective ring-opening polymerizations by alkoxides and thioureas. PubMed.[Link]
-
Request PDF. (n.d.). Thiourea accelerators in the vulcanization of butyl elastomers. ResearchGate.[Link]
-
Request PDF. (n.d.). Photoswitchable ring-opening polymerization of lactide catalyzed by azobenzene-based thiourea. ResearchGate.[Link]
-
Brown, H. A., De Crisci, A. G., Hedrick, J. L., & Waymouth, R. M. (2014). Zwitterionic Ring Opening Polymerization with Isothioureas. ACS Macro Letters, 3(10), 1069-1072. [Link]
- Google Patents. (n.d.). CN102417473A - Synthesis method of sec-butyl mercaptan.
-
Li, Y., et al. (2020). N-Heterocyclic olefins and thioureas as an efficient cooperative catalyst system for ring-opening polymerization of δ-valerolactone. Polymer Chemistry, 11(23), 3875-3880. [Link]
-
Wikipedia. (n.d.). Sulfur vulcanization. [Link]
-
Request PDF. (2018). VULCANIZATION SYSTEMS FOR RUBBER COMPOUNDS BASED ON IIR AND HALOGENATED IIR: AN OVERVIEW. ResearchGate.[Link]
-
Wang, Y., et al. (2022). Thiourea modified low molecular polyamide as a novel room temperature curing agent for epoxy resin. RSC Advances, 12(29), 18763-18772. [Link]
-
Wikipedia. (n.d.). N,N'-Di-n-butylthiourea. [Link]
-
Rubber Chemistry and Technology. (1961). Acceleration by Thiourea and Related Compounds of the Tetramethylthiuram Disulfide Vulcanization of Natural Rubber. [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]
-
Request PDF. (2021). Mechanism for crosslinking polychloroprene with ethylene thiourea and zinc oxide. ResearchGate.[Link]
-
Request PDF. (n.d.). Development and characterization of glutaryl thiourea crosslinked novel hydrogel; a detailed analysis of biocompatibility, angiogenesis, and antibacterial potential. ResearchGate.[Link]
-
Li, Y., et al. (2020). Porous Organic Polymers with Thiourea Linkages (POP-TUs): Effective and Recyclable Organocatalysts for the Michael Reaction. ACS Applied Materials & Interfaces, 12(14), 16657-16664. [Link]
-
PubChem. (n.d.). Butylthiourea. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Optimizing Rubber Vulcanization with 1,3-Dibutyl-2-thiourea: A Manufacturer's Guide. [Link]
-
Sheffield Hallam University Research Archive. (n.d.). Mechanism for cross-linking polychloroprene with ethylene thiourea and zinc oxide. [Link]
-
Organic Syntheses. (n.d.). sec.-BUTYL CHLORIDE. [Link]
-
Lusida Rubber Products. (n.d.). Vulcanization & Accelerators. [Link]
-
Pratt, R. C., et al. (2005). Thiourea-Based Bifunctional Organocatalysis: Supramolecular Recognition for Living Polymerization. Journal of the American Chemical Society, 127(41), 14263-14271. [Link]
-
Wikipedia. (n.d.). Thiourea. [Link]
-
ResearchGate. (n.d.). Model vulcanization systems for butyl rubber and halobutyl rubber manual. [Link]
-
Request PDF. (n.d.). Redox initiator systems for emulsion polymerization of acrylates. ResearchGate.[Link]
-
Taizhou Huangyan Donghai Chemical Co.,Ltd. (n.d.). Vulcanization acceleration mechanism and performance characterization. [Link]
- Google Patents. (n.d.). USRE25007E - Vulcanization of butyl rubber with para substituted.
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]
-
Request PDF. (n.d.). Exploration, Optimization, and Application of Supramolecular Thiourea−Amine Catalysts for the Synthesis of Lactide (Co)polymers. ResearchGate.[Link]
-
Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4543. [Link]
-
Polymer Chemistry. (2023). Self-switchable polymerization catalysis with monomer mixtures: using a metal-free commercial thiourea catalyst to deliver block polyesters. RSC Publishing.[Link]
-
IBM Research. (2005, September 21). Thiourea-based bifunctional organocatalysis: Supramolecular recognition for living polymerization for JACS. [Link]
-
MDPI. (2025). Redox-Initiated RAFT Emulsion Polymerization-Induced Self-Assembly of β-Ketoester Functional Monomers. Polymers, 17(7), 870. [Link]
-
RSC Publishing. (2018). Evaluating polymer-supported isothiourea catalysis in industrially-preferable solvents for the acylative kinetic resolution of secondary and tertiary heterocyclic alcohols in batch and flow. Green Chemistry, 20(18), 4257-4266. [Link]
-
RSC Publishing. (2025). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Chemical Science, 16(18), 7041-7049. [Link]
-
Request PDF. (n.d.). Redox Polymerization of Methyl Methacrylate with Allyl Alcohol 1,2-Butoxylate-Block-Ethoxylate Initiated by Ce(IV)/HNO3 Redox System. ResearchGate.[Link]
-
Request PDF. (n.d.). Study of the Initiation Mechanism of the Vinyl Polymerization with the System Persulfate/N,N,N′,N′-Tetramethylethylenediamine. ResearchGate.[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. angenechemical.com [angenechemical.com]
- 3. CAS 6814-99-9 MFCD03978475-sec-Butyl-thiourea this compound -LabNovo [labnovo.com]
- 4. columbuschemical.com [columbuschemical.com]
- 5. 1,3-Dibutyl-2-thiourea | 109-46-6 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. SEC-BUTYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. labsolu.ca [labsolu.ca]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in sec-Butyl-thiourea Synthesis
Welcome to the Technical Support Center for sec-Butyl-thiourea synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with reaction yield and purity. Here, we move beyond simple protocols to explore the causal factors behind common experimental issues, providing you with the expert insights needed to optimize your synthetic route.
Introduction
This compound is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and agrochemicals. Its synthesis is most commonly achieved via the nucleophilic addition of ammonia to sec-butyl isothiocyanate.[1][2] While seemingly straightforward, this reaction is sensitive to a number of variables that can significantly impact the final yield and purity. This guide provides a structured approach to identifying and resolving these common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a sudden drop in this compound yield?
The most frequent culprit is the quality of the sec-butyl isothiocyanate starting material. Isothiocyanates are susceptible to degradation, especially if stored improperly or for extended periods.[3][4] Always verify the purity of your isothiocyanate before starting the reaction, preferably using a freshly opened bottle or material that has been purified by distillation.
Q2: How can I quickly assess the progress of my reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction.[3][5] Co-spot your reaction mixture with your sec-butyl isothiocyanate starting material. The reaction is complete when the isothiocyanate spot is no longer visible. A typical mobile phase for this analysis is a 4:1 mixture of Hexane:Ethyl Acetate.
Q3: My reaction is complete, but I'm struggling to isolate the product. What's the best practice for workup and purification?
This compound is a solid that often precipitates directly from the reaction mixture upon completion, especially when using alcoholic solvents.[5] If precipitation occurs, cooling the mixture in an ice bath can maximize recovery. The most reliable purification method is recrystallization, often from water or ethanol, to remove unreacted starting materials and soluble impurities.[1][6]
Q4: Are there alternative synthesis routes if the isothiocyanate method consistently fails?
Yes, though they are often more complex. One alternative involves the reaction of sec-butylamine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurizing agent to generate the isothiocyanate in situ or converted to thiourea through other pathways.[3][7][8] Another route uses thiophosgene, a highly toxic but effective reagent, to convert sec-butylamine into the isothiocyanate.[9][10][11] These methods are generally reserved for situations where the pre-formed isothiocyanate is unavailable or problematic.
Troubleshooting Guide: From Low Yield to High Purity
This section breaks down common problems, identifies the root chemical causes, and provides actionable solutions.
Problem 1: Very Low or No Product Formation
This is often the most frustrating outcome, typically pointing to a fundamental issue with reagents or reaction conditions.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Degraded sec-Butyl Isothiocyanate | Isothiocyanates can hydrolyze in the presence of moisture or decompose over time, reducing the concentration of the active reactant.[3] The sec-butyl group does not render it exceptionally unstable, but poor storage (exposure to air, moisture, heat) will compromise its integrity. | 1. Verify Purity: Use Gas Chromatography (GC) or NMR to assess the purity of the isothiocyanate. The expected purity should be >98%.[12] 2. Purify: If the purity is low, purify by vacuum distillation. 3. Use Fresh Reagent: Whenever possible, use a new bottle of sec-butyl isothiocyanate or material that has been stored under an inert atmosphere (Nitrogen or Argon) in a cool, dark place.[3] |
| Insufficient Ammonia | Ammonia, supplied as aqueous ammonium hydroxide, can lose concentration if the bottle has been opened frequently. The reaction stoichiometry is critical, and a deficit of the ammonia nucleophile will leave unreacted isothiocyanate. | 1. Use a Fresh Bottle: Employ a new or recently opened bottle of concentrated ammonium hydroxide. 2. Ensure Molar Excess: Use a slight molar excess of ammonia (e.g., 1.3 to 2.0 equivalents) to drive the reaction to completion.[1] |
| Incorrect Reaction Temperature | The reaction between an isothiocyanate and ammonia is typically exothermic.[1] If the initial addition is too fast without cooling, localized heating can promote side reactions or degradation. Conversely, if the reaction is sluggish, insufficient temperature may be the cause. | 1. Controlled Addition: Add the sec-butyl isothiocyanate dropwise to the ammonium hydroxide solution, ideally in a flask cooled by an ice bath to manage the initial exotherm.[1] 2. Gentle Heating: After the initial addition, if TLC monitoring shows a slow reaction at room temperature, gently heat the mixture to 40-50°C to increase the reaction rate.[3] |
Problem 2: Product is Contaminated with Impurities
Even with a good yield, impurities can complicate downstream applications. Identifying the nature of the impurity is key to eliminating it.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Unreacted Starting Material | The most common impurity is unreacted sec-butyl isothiocyanate. This indicates an incomplete reaction due to insufficient reaction time, non-optimal temperature, or incorrect stoichiometry. | 1. Optimize Reaction Time: Monitor the reaction by TLC and allow it to stir until the isothiocyanate is fully consumed. This may take several hours at room temperature.[5] 2. Increase Temperature: As mentioned above, gentle heating can help push the reaction to completion.[3] 3. Purification: Unreacted isothiocyanate is typically more soluble in organic solvents and can be removed during the recrystallization of the this compound product. |
| Formation of Symmetrical Thiourea | Formation of N,N'-di-sec-butylthiourea is a potential side product if the sec-butyl isothiocyanate starting material is contaminated with sec-butylamine. This occurs when the isothiocyanate reacts with the amine impurity instead of ammonia. | 1. Ensure Isothiocyanate Purity: The best solution is preventative. Ensure the starting isothiocyanate is free from amine contamination.[3] 2. Purification: This byproduct can be challenging to separate from the desired product due to similar polarities. Careful column chromatography or fractional crystallization may be required. |
| Byproducts from Reagent Decomposition | If the reaction is overheated or run for an excessive amount of time, both the starting materials and the product can begin to decompose, leading to a complex mixture of impurities.[13] | 1. Maintain Temperature Control: Avoid excessive heating. Most isothiocyanate-amine reactions proceed well at or slightly above room temperature.[3][5] 2. Monitor Reaction: Do not let the reaction run indefinitely. Once TLC indicates completion, proceed with the workup to avoid potential degradation. |
Visualized Workflows and Protocols
To provide a clear path forward, we have outlined the standard synthesis and a logical troubleshooting flow.
Diagram 1: General Synthesis Workflow
This diagram illustrates the standard, high-yield pathway for the synthesis of this compound.
Caption: Standard workflow for this compound synthesis.
Diagram 2: Troubleshooting Decision Tree
If you encounter low yields, follow this logical diagram to diagnose the issue.
Caption: Troubleshooting logic for low yield this compound reactions.
Validated Experimental Protocol
This protocol is a robust starting point for achieving high yields.
Materials:
-
sec-Butyl isothiocyanate (>98% purity, 1.0 eq.)
-
Concentrated Ammonium Hydroxide (28-30%, 2.0 eq.)
-
Ethanol (or Water)
-
Standard laboratory glassware, magnetic stirrer, ice bath, filtration apparatus.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add the concentrated ammonium hydroxide solution (2.0 eq.).[1]
-
Cool the flask in an ice bath.
-
Slowly add the sec-butyl isothiocyanate (1.0 eq.) dropwise to the stirred ammonia solution over a period of 30-60 minutes. The reaction can be vigorous, so maintain a slow addition rate to control the temperature.[1]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.
-
Monitor the reaction progress using TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the sec-butyl isothiocyanate spot has disappeared (typically 2-4 hours).
-
If the reaction is sluggish, gently warm the mixture to 40°C.
-
Upon completion, cool the reaction mixture in an ice bath for 30 minutes to ensure maximum precipitation of the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with three portions of ice-cold water.
-
To purify, recrystallize the crude solid from boiling water or a minimal amount of hot ethanol.
-
Dry the purified crystals under vacuum to a constant weight. The expected product is a white crystalline solid.
References
- BenchChem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
- BenchChem. (n.d.). Technical Support Center: Optimizing Thiourea Synthesis.
- Defense Technical Information Center (DTIC). (1972). ISOCYANIDE SYNTHESIS.
- Morsy, E. et al. (2020). Preparation of thioureas from isothiocyanates and amines or ammonia.
- Sharma, S. (1978). Thiophosgene in Organic Synthesis.
- Shaikh, A. et al. (2018).
- Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals, Sixth Edition. Butterworth-Heinemann.
- Ntontolo, N. et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.
- Moore, M. L., & Crossley, F. S. (1941). Methylthiourea. Organic Syntheses, 21, 81.
- Zhang, L. et al. (2018).
- Interface, C. B. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface.
- BenchChem. (n.d.). Improving the yield and purity of N-phenyl-N'-(sec-butyl)thiourea synthesis.
-
Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. Retrieved from [Link]
- Végh, D. et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry.
- Google Patents. (n.d.).
- Anary-Abbasinejad, M. et al. (2012). A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide.
- Google Patents. (n.d.). CN101921281A - Method for preparing 1-tert butyl-3-(2,6-diisopropyl-4-phenyl cxypheny) thiourea.
- Jinnuo Chemical. (2025). Thiourea is mainly produced by the following methods.
- Delp, K. L., & Kober, C. M. (2022).
-
Wikipedia. (n.d.). Thiophosgene. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thiourea is mainly produced by the following methods-Jinnuo Chemical_Specializing in chemical production [jinnuo-chem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 7. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1911911A - Method for preparing 1-tert butyl-3-(2,6-diisopropyl-4-phenyl cxypheny) thiourea - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. cbijournal.com [cbijournal.com]
- 11. Thiophosgene - Wikipedia [en.wikipedia.org]
- 12. labsolu.ca [labsolu.ca]
- 13. scispace.com [scispace.com]
Technical Support Center: Purification of sec-Butyl-thiourea and its Derivatives
Welcome to the technical support center for the purification of sec-Butyl-thiourea and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to address challenges encountered during the purification process. Our goal is to synthesize technical accuracy with field-proven insights to ensure the integrity and success of your experimental outcomes.
Troubleshooting Guide: Common Purification Issues
This section addresses specific issues that may be encountered during the purification of this compound and its derivatives. The question-and-answer format is designed to provide direct and actionable solutions.
Issue 1: My yield is very low after recrystallization. What went wrong?
-
Possible Cause 1: Inappropriate Solvent Choice. The chosen solvent may be too effective, keeping your compound dissolved even at low temperatures.[1] An ideal recrystallization solvent should dissolve the thiourea derivative sparingly at room temperature but completely at its boiling point.[2]
-
Recommended Solution: Conduct a systematic solvent screening using small batches of your crude product to identify the optimal solvent or solvent mixture. Common choices for thiourea derivatives include ethanol, isopropanol, or mixtures like ethanol/water.[2][3]
-
Possible Cause 2: Excessive Solvent Usage. Using too much solvent is a frequent error that prevents the solution from reaching saturation upon cooling, leading to poor or no crystal formation.[2]
-
Recommended Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until dissolution is complete.[2]
-
Possible Cause 3: Cooling Too Rapidly. Rapid cooling, such as immediately placing the flask in an ice bath, can lead to the formation of small, impure crystals or prevent crystallization altogether.
-
Recommended Solution: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the growth of larger, purer crystals. Once at room temperature, cooling can be completed in an ice bath to maximize yield.[1]
Issue 2: My product "oiled out" instead of forming crystals. How do I fix this?
-
Possible Cause: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, forming a liquid layer.[2] This often happens if the melting point of your compound is lower than the boiling point of the chosen solvent.
-
Recommended Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which your compound is less soluble to lower the overall solvating power of the mixture.
-
Alternatively, choose a different solvent with a lower boiling point for the recrystallization.
-
Issue 3: After purification, my product is still colored (e.g., yellow).
-
Possible Cause: The presence of persistent colored organic impurities or decomposition products from the synthesis.[1]
-
Recommended Solution: Before allowing the hot solution to cool, treat it with a small amount of activated carbon. The carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before setting the solution aside to crystallize.[1]
Issue 4: Purity analysis (TLC/HPLC) still shows impurities after recrystallization.
-
Possible Cause: The impurity has solubility properties very similar to your target compound, making separation by recrystallization ineffective.[1]
-
Recommended Solution:
Issue 5: My compound will not crystallize from the cooled solution.
-
Possible Cause: The solution is supersaturated, meaning it holds more dissolved solute than it normally would at that temperature, and requires a nucleation point to initiate crystal growth.[2]
-
Recommended Solution (Inducing Crystallization):
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. Microscopic scratches on the glass provide nucleation sites.[2]
-
Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal formation.[2]
-
Extended Cooling: If crystallization has not occurred at room temperature, further cooling in an ice bath or refrigerator may be necessary.[2]
-
Issue 6: The purified product has a low or broad melting point range.
-
Possible Cause: The presence of residual solvent or remaining impurities can depress and broaden the melting point range.[1]
-
Recommended Solution:
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound and its derivatives? A1: Recrystallization is the most common and often the most effective method for purifying solid thiourea derivatives.[3] For mixtures that are difficult to separate by recrystallization, or for non-crystalline products, column chromatography over silica gel is the preferred alternative.[4][5]
Q2: What are the common impurities I should expect from a typical synthesis? A2: Common impurities include unreacted starting materials, such as sec-butylamine or the corresponding isothiocyanate.[4] Additionally, side reactions can lead to the formation of symmetrical thioureas, such as N,N'-di(sec-butyl)thiourea.[3]
Q3: How can I effectively monitor the purification process? A3: Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring the progress of a reaction and the effectiveness of purification.[4] It allows for the rapid comparison of the crude mixture to the purified fractions. For a definitive quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the standard method.[6][7]
Q4: What are the recommended storage conditions for purified this compound? A4: Purified this compound should generally be stored at room temperature in a well-sealed container to protect it from moisture.[8]
Data Presentation
Table 1: Recommended Solvents for Recrystallization of Thiourea Derivatives
| Solvent / Mixture | Boiling Point (°C) | Characteristics & Use Cases |
| Ethanol | 78 | A good general-purpose solvent for many moderately polar thiourea derivatives.[3] |
| Isopropanol | 82 | Similar to ethanol, can offer different solubility profiles for difficult separations.[3] |
| Ethanol/Water | Variable | A versatile mixture. The water acts as an anti-solvent. The ratio can be adjusted to fine-tune the solubility for optimal crystal recovery. |
| Ethyl Acetate/Hexane | Variable | A common system for less polar derivatives. Ethyl acetate provides solubility, while hexane is added as the anti-solvent to induce precipitation. |
| Dichloromethane (DCM) / Methanol | Variable | Often used as an eluent system in column chromatography, can also be adapted for recrystallization of certain derivatives.[5] |
Experimental Protocols
Protocol 1: Standard Recrystallization Workflow
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (see Table 1) and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[2]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: To remove the activated carbon or any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes saturated.[1]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove the last traces of solvent. The purity can then be confirmed by melting point analysis and HPLC.[1]
Protocol 2: General Column Chromatography Workflow
-
Stationary Phase Selection: For most thiourea derivatives, silica gel is an effective stationary phase.
-
Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate solvent system. A good system will move the desired compound to an Rf value of approximately 0.3-0.4. A common starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Prepare a slurry of the silica gel in the non-polar solvent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting the eluate in fractions. The polarity of the eluent can be gradually increased to elute more polar compounds if necessary.[5]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.[4]
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of a crude this compound derivative.
Caption: Decision workflow for purifying this compound derivatives.
References
- Di Bello, C., & Celon, E. (1967). Chromatographic Behaviour of Ureas, Thioureas, Biuret Derivatives and Related Compounds. Journal of Chromatography A.
- Kjær, A., & Rubinstein, K. (1953). Paper Chromatography of Thioureas. Acta Chemica Scandinavica.
- BenchChem. (2025). Improving the yield and purity of N-phenyl-N'-(sec-butyl)thiourea synthesis. BenchChem.
- BenchChem. (2025). Thiourea Purification and Impurity Removal: A Technical Support Guide. BenchChem.
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis. BenchChem.
- ResearchGate. (n.d.). RETRACTED ARTICLE: Determination of thiourea by high performance liquid chromatography with different solvents. ResearchGate.
- BenchChem. (2025). Technical Support Center: Recrystallization of Thiourea Derivatives. BenchChem.
- ResearchGate. (n.d.). Purity detection and characterization during preparating of thiourea trioxide. ResearchGate.
- Labsolu. (n.d.). This compound.
- Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity.
Sources
overcoming solubility issues of sec-Butyl-thiourea in experiments
Technical Support Center: sec-Butyl-thiourea
From the desk of the Senior Application Scientist
Welcome to the technical support guide for this compound (CAS 6814-99-9).[1] This document is designed for researchers, scientists, and drug development professionals to address one of the most common experimental hurdles: solubility. The unique structure of this compound, an organosulfur compound, presents specific challenges that require a systematic approach to overcome.[2][3] This guide provides field-proven insights, detailed protocols, and troubleshooting workflows to ensure you can prepare your solutions with confidence and maintain the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: Like its parent compound thiourea, this compound is a polar molecule. However, the addition of the sec-butyl group increases its lipophilicity compared to unsubstituted thiourea. Generally, it is soluble in polar protic and aprotic organic solvents and has limited solubility in water and non-polar solvents.[4] For creating stock solutions, we recommend starting with solvents like DMSO, DMF, or warm ethanol.
Q2: My this compound won't dissolve in water. What should I do?
A2: Direct dissolution in water at room temperature is challenging. Thiourea itself has a solubility of about 137-142 g/L in water at 20-25°C, and the sec-butyl group further reduces this.[3][4] We recommend preparing a concentrated stock solution in a suitable organic solvent (e.g., DMSO) first, and then diluting this stock into your aqueous buffer or media. This method prevents the compound from crashing out of solution.
Q3: Can I heat the solvent to improve solubility?
A3: Yes, gentle heating can significantly increase the solubility of thiourea derivatives in many solvents.[5] For example, the solubility of thiourea in methanol and ethanol increases substantially with temperature.[2][5] However, exercise caution. The melting point of N-(tert-Butyl)thiourea is 172-176 °C, and prolonged or excessive heating can lead to decomposition, which may present as a color change (yellowing) or the emission of sulfurous odors.[6][7] Always heat gently in a sealed container and monitor for any signs of degradation.
Q4: How does pH affect the solubility and stability of this compound?
A4: While thiourea's solubility is not significantly dependent on pH, its stability can be.[4][8] Thiourea can be used in acidic solutions; for instance, it is employed in acidic leaching solutions for precious metals.[9] However, both strongly acidic and alkaline conditions can potentially accelerate degradation over time.[7] For most applications, maintaining a near-neutral pH is advisable unless the experimental protocol specifically requires acidic or basic conditions.
Q5: Are there any visible signs of this compound degradation?
A5: Yes. Degradation of the compound, which should be a white crystalline solid, can be indicated by a yellowish discoloration, clumping due to moisture absorption, or the release of ammonia or sulfur-like smells.[7] If you observe these signs, it is best to use a fresh batch of the compound to ensure the integrity of your results. To prevent degradation, store this compound in a tightly sealed container in a cool, dry, and dark place.[6][7]
Troubleshooting Guide: Step-by-Step Solutions
This section provides a logical workflow to diagnose and solve common solubility issues encountered in the lab.
Problem: Precipitate forms when my organic stock solution is added to an aqueous buffer.
-
Causality: This is a classic sign of a compound "crashing out" of solution. The aqueous buffer cannot accommodate the high concentration of the compound once the highly effective organic solvent is diluted. The sec-butyl group enhances this effect due to its hydrophobicity.
-
Solutions:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in your organic solvent. This reduces the amount of compound introduced per unit volume of buffer.
-
Increase the Final Volume: Add the stock solution to a larger volume of the aqueous buffer while vortexing to ensure rapid and even dispersion.
-
Use a Co-solvent: If compatible with your experiment, consider adding a small percentage (e.g., 1-5%) of a miscible organic solvent like ethanol or isopropanol to your final aqueous solution to increase its solvating power.
-
Step-wise Dilution: Instead of a single dilution, perform a serial dilution. For example, dilute the DMSO stock 1:10 in ethanol first, then dilute this intermediate solution into your final aqueous buffer.
-
Problem: The compound dissolves initially but crystallizes out over time.
-
Causality: The initial solution was likely supersaturated. This can happen if the solution was heated to dissolve the compound and then cooled, or if the concentration is very close to the solubility limit at that temperature.
-
Solutions:
-
Work with Freshly Prepared Solutions: Prepare your final working solutions immediately before use to minimize the time for precipitation to occur.
-
Maintain Temperature: If your experimental setup allows, maintaining a slightly elevated temperature (e.g., 37°C) can keep the compound in solution.
-
Re-evaluate Concentration: The required concentration may exceed the thermodynamic solubility limit. You may need to lower the final concentration for your experiment.
-
Visualization of Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing solubility issues with this compound.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol is the recommended starting point for most applications.
-
Preparation: Tare a chemically resistant vial (e.g., glass or polypropylene) on an analytical balance.
-
Weighing: Carefully weigh 13.22 mg of this compound (MW: 132.227 g/mol ) into the vial.[1]
-
Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly. Vortex at medium-high speed for 2-3 minutes.
-
Gentle Warming (if necessary): If solids persist, warm the vial in a water bath set to 37-40°C for 5-10 minutes. Vortex again. The solution should become completely clear.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[7]
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer
This protocol details the dilution of an organic stock into an aqueous medium.
-
Equilibration: Allow the 100 mM DMSO stock solution to completely thaw and come to room temperature.
-
Dispersion: Dispense 999 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) into a microcentrifuge tube.
-
Dilution: While the tube is actively vortexing at a medium speed, add 1 µL of the 100 mM DMSO stock solution directly into the buffer. This rapid dispersion is critical to prevent precipitation.
-
Final Mix: Continue vortexing for an additional 10-15 seconds to ensure homogeneity.
-
Validation: Visually inspect the solution against a dark background to ensure it is clear and free of any precipitate.
-
Usage: Use the freshly prepared working solution immediately for your experiments.
Reference Data: Solubility of Thiourea Analogs
While specific quantitative data for this compound is not widely published, the behavior of the parent compound, thiourea, provides a valuable baseline. The following table summarizes its solubility in common lab solvents. The presence of the sec-butyl group will generally decrease solubility in polar protic solvents like water and increase it in less polar organic solvents.
| Solvent | Temperature (°C) | Solubility (g / 100 mL) | Reference |
| Water | 20 | ~13.7 | [4] |
| Methanol | 25 | 11.9 | [2] |
| Ethanol | 20 | 3.6 | [2] |
| Diethyl Ether | - | Almost Insoluble | [2] |
References
-
Shnidman, L. (1933). The Solubility of Thiourea in Water, Methanol, and Ethanol. Journal of the American Chemical Society. Available at: [Link]
-
Joseph, J., et al. (2012). An Investigation on the Growth and Characterization of Thiourea Single Crystal Grown from Aqueous Solutions. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. INIS-IAEA. Available at: [Link]
-
Sciencemadness Wiki. (2022). Thiourea. Available at: [Link]
-
Collegedunia. (n.d.). Thiourea: Molecular Structure, Physical & Chemical Properties. Available at: [Link]
-
INCHEM. (2003). Thiourea (CICADS 49). Available at: [Link]
-
MDPI. (2023). A Two-Step Leaching Process Using Thiourea for the Recovery of Precious Metals from Waste Printed Circuit Boards. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 3. collegedunia.com [collegedunia.com]
- 4. Thiourea (CICADS 49, 2003) [inchem.org]
- 5. scribd.com [scribd.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Two-Step Leaching Process Using Thiourea for the Recovery of Precious Metals from Waste Printed Circuit Boards | MDPI [mdpi.com]
Technical Support Center: Optimizing the Efficiency of sec-Butyl-thiourea as a Corrosion Inhibitor
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for sec-Butyl-thiourea, a highly effective corrosion inhibitor. This document is designed for researchers, scientists, and development professionals to provide field-proven insights and troubleshoot common issues encountered during experimental evaluation. Our goal is to help you maximize the inhibitor's efficiency and achieve consistent, reliable results.
Thiourea and its derivatives are well-established as potent corrosion inhibitors for metals like steel, particularly in acidic environments.[1][2] Their effectiveness stems from the presence of sulfur and nitrogen heteroatoms, which facilitate strong adsorption onto the metal surface, thereby blocking active sites for corrosion.[1][3][4] The this compound molecule, with its specific alkyl group, offers a unique combination of electronic and steric properties that influence its interaction with the metal surface.
This guide is structured into a troubleshooting section for specific experimental problems and a frequently asked questions (FAQ) section for general knowledge and procedural guidance.
Part 1: Troubleshooting Guide
This section addresses specific challenges you might encounter during your experiments in a direct question-and-answer format.
Issue 1: Inconsistent or Low Inhibition Efficiency (%IE) in Gravimetric Tests
Question: My weight loss measurements show high variability between identical experiments, and the calculated inhibition efficiency (%IE) is lower than expected for this compound. What are the likely causes?
Answer: High variability in weight loss (gravimetric) tests is a common issue that can almost always be traced back to procedural inconsistencies, particularly in surface preparation and handling.[5] Here’s a breakdown of the likely culprits and how to address them:
-
Inadequate Surface Preparation: The initial state of the metal coupon is critical. An uneven or contaminated surface will lead to non-uniform corrosion and inconsistent inhibitor adsorption.
-
Solution: Implement a rigorous and standardized polishing protocol. Mechanically polish the coupons with successive grades of emery paper (e.g., from 250 to 1000 grit), followed by degreasing with acetone, rinsing with ethanol and distilled water, and thorough drying.[1][6] This ensures a reproducible starting surface for each test.
-
-
Incomplete Removal of Corrosion Products: If the corrosion products are not completely removed after the experiment, the final weight will be artificially high, leading to an underestimation of the actual weight loss and, consequently, the inhibitor efficiency.
-
Solution: After immersion, the coupons must be cleaned thoroughly. This is typically done by scrubbing with a soft brush in a solution containing specific cleaning agents (e.g., a chromic-phosphate mixture for steel), followed by rinsing and drying as in the initial preparation step.[7]
-
-
Inhibitor Solubility and Stability: this compound, like many organic inhibitors, may have limited solubility in aqueous solutions, especially at higher concentrations. If the inhibitor is not fully dissolved, its effective concentration will be lower than intended.
-
Solution: Prepare your inhibitor solutions just before the experiment. Use gentle heating or sonication to ensure complete dissolution. If solubility issues persist, a co-solvent like ethanol can be used in minimal quantities, but you must run a control experiment with the co-solvent alone to ensure it doesn't influence the corrosion rate.
-
-
Immersion Time: The performance of an inhibitor can change over time.[8] Short immersion times may not be sufficient for a stable protective film to form, while very long immersion times could lead to inhibitor degradation.
Workflow for Weight Loss Measurement
Caption: Standardized workflow for gravimetric (weight loss) corrosion testing.
Issue 2: Decreasing Inhibitor Performance at Higher Temperatures
Question: I've observed that the inhibition efficiency of this compound drops significantly as I increase the temperature of my system. Is this expected, and what does it imply?
Answer: Yes, this is an expected behavior for many corrosion inhibitors and provides insight into the mechanism of adsorption.[10]
-
Causality (The "Why"): The decrease in efficiency with rising temperature typically suggests that the primary mode of adsorption is physisorption . Physisorption is an exothermic process where the inhibitor molecules are weakly bound to the metal surface by electrostatic forces. As the temperature increases, the kinetic energy of the molecules rises, overcoming these weak forces and causing the inhibitor to desorb from the surface. This leaves the metal exposed to the corrosive environment.[11]
-
Contrasting with Chemisorption: In some cases, efficiency can increase with temperature, which points towards chemisorption .[12][13] This process involves the formation of strong, covalent-like bonds between the inhibitor and the metal, which is an endothermic process requiring activation energy.
-
Experimental Validation: To confirm this, you can calculate the activation energy (Ea) of the corrosion process with and without the inhibitor using the Arrhenius equation. An increase in Ea in the presence of the inhibitor is characteristic of physisorption.[10] Additionally, calculating thermodynamic parameters like the standard free energy of adsorption (ΔG°ads) can be highly informative. Values of ΔG°ads around -20 kJ/mol or less positive are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.[12]
Issue 3: Unreliable Adsorption Isotherm Fits
Question: My experimental data doesn't fit well to the Langmuir adsorption isotherm. What does this signify and what should I do?
Answer: A poor fit to the Langmuir isotherm is a valuable piece of data, not a failed experiment. It indicates that the adsorption process is more complex than the simple assumptions made by the Langmuir model.
-
Langmuir Assumptions: The Langmuir model assumes that adsorption occurs as a monolayer on a homogeneous surface with no interaction between the adsorbed molecules.[14][15]
-
Interpreting a Poor Fit: A deviation from this model suggests one or more of the following:
-
Heterogeneous Surface: The metal surface has multiple types of adsorption sites with different energies.
-
Molecular Interactions: The adsorbed this compound molecules are interacting with each other (either attractively or repulsively).
-
Multi-layer Adsorption: The inhibitor is forming more than one layer on the surface.
-
-
Alternative Models: You should attempt to fit your data to other, more complex isotherms:
-
Freundlich Isotherm: Describes reversible, non-ideal adsorption on heterogeneous surfaces and multi-layer adsorption.[15][16]
-
Temkin Isotherm: Explicitly considers the effect of indirect adsorbate-adsorbate interactions on the heat of adsorption.[2][16]
-
Frumkin Isotherm: A modification of the Langmuir model that accounts for lateral interactions between adsorbed molecules.[17]
-
Finding the best-fit isotherm provides crucial information about the inhibitor's mechanism of action on the metal surface.[14]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound functions as a mixed-type inhibitor , meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[18][19] The mechanism is based on the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier.[1][3]
-
Adsorption Center: The sulfur atom, with its available lone pair of electrons, is the primary center for adsorption, forming a coordinate bond with the vacant d-orbitals of the iron atoms on the steel surface.[3][20][21] The nitrogen atoms can also participate in the adsorption process.
-
Role of the sec-Butyl Group: The alkyl (sec-Butyl) group influences the inhibitor's performance by affecting the electron density on the sulfur atom and increasing the molecule's surface area, which can lead to greater surface coverage.[1]
-
Adsorption Type: The adsorption can be a combination of physical adsorption (electrostatic interactions) and chemical adsorption (bond formation), depending on factors like temperature and the corrosive medium.[6][14]
Mechanism of Adsorption
Caption: Adsorption mechanism of this compound on a metal surface.
Q2: How do I evaluate performance using Potentiodynamic Polarization (Tafel) and EIS?
Both are powerful electrochemical techniques, but they provide different and complementary information.[14]
-
Potentiodynamic Polarization (Tafel Plot): This is a destructive technique where the potential of the working electrode is swept away from its open-circuit potential (OCP).[5]
-
Key Parameters: It yields the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa, βc).[1]
-
Calculation: The inhibition efficiency (%IE) is calculated from the reduction in Icorr: %IE = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100
-
Interpretation: A significant change in Icorr with a small shift in Ecorr indicates a mixed-type inhibitor.[12]
-
-
Electrochemical Impedance Spectroscopy (EIS): This is a non-destructive technique that applies a small AC potential signal over a range of frequencies to probe the metal/solution interface.[5][22]
-
Key Parameters: The resulting Nyquist plot provides the charge transfer resistance (Rct) and double-layer capacitance (Cdl).[1]
-
Calculation: %IE is calculated from the increase in Rct, as Rct is inversely proportional to the corrosion rate: %IE = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100
-
Interpretation: A larger semicircle diameter in the Nyquist plot corresponds to a higher Rct and thus better corrosion inhibition.[6] Changes in the shape of the plot can also provide insight into the adsorption mechanism.
-
Electrochemical Measurement Workflow
Caption: General workflow for electrochemical evaluation of corrosion inhibitors.
Data Summary Tables
The following tables provide illustrative data based on typical results for thiourea derivatives to serve as a reference for your experiments.
Table 1: Illustrative Data - Effect of Concentration on Inhibition Efficiency
| This compound Conc. (mM) | Weight Loss %IE | EIS %IE | Tafel %IE |
|---|---|---|---|
| 0 (Blank) | 0% | 0% | 0% |
| 0.1 | 75.2% | 78.5% | 76.8% |
| 0.5 | 90.1% | 92.3% | 91.5% |
| 1.0 | 94.5% | 95.8% | 95.1% |
| 2.0 | 95.0% | 96.1% | 95.5% |
| 5.0 | 95.2% | 96.3% | 95.6% |
Note: Efficiency typically increases with concentration up to a critical point, after which it plateaus.[23]
Table 2: Illustrative Data - Effect of Temperature on Inhibition Efficiency (at 1.0 mM Conc.)
| Temperature (°C) | Inhibition Efficiency (%IE) | Predominant Adsorption |
|---|---|---|
| 30 | 94.5% | Physisorption |
| 45 | 88.2% | Physisorption |
| 60 | 81.7% | Physisorption |
Note: A decrease in efficiency with increasing temperature is common for physisorptive inhibitors.[10]
References
-
K. Venkata Muralidhar, V. Jain, and B. Rai, "Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies," Paper presented at the CORROSION 2019, Nashville, Tennessee, USA, March 2019.
-
Request PDF, "Thiourea Derivatives As Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies," ResearchGate.
-
"Novel thiourea derivatives as corrosion inhibitors for mild steel: Experimental and computational investigations," CiteDrive.
-
Request PDF, "Thiourea derivatives as efficient inhibitors for the corrosion of cold rolled steel in citric acid solution: experimental and computational studies," ResearchGate.
-
"Inhibition efficiencies of thiourea derivatives tested through weight loss experiments," ResearchGate.
-
Request PDF, "Weight loss method of corrosion assessment," ResearchGate.
-
"Corrosion inhibitory studies of an eco-friendly thiourea derivative of amino acid on aluminium using 0.1M HCl solution," ResearchGate.
-
"Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel," iop.org.
-
"Corrosion inhibitor efficiency," corrosion-doctors.org.
-
"Troubleshooting inconsistent results in corrosion inhibition experiments," BenchChem.
-
"Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact," MDPI.
-
"Corrosion inhibition of thiourea and thiadiazole derivatives : A Review," Journal of Materials and Environmental Science.
-
"The adsorption of thiourea on mild steel," Sci-Hub.
-
"Corrosion rate by weight loss measurement of the uninhibited and inhibited TLC specimens," ResearchGate.
-
"Corrosion inhibition results from weight loss measurement," ResearchGate.
-
"(a) Weight loss set-up and (b) cleansed specimen after corrosion test," ResearchGate.
-
"Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium," Materials International.
-
"Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution," ACS Omega.
-
"A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies," ResearchGate.
-
"(PDF) INHIBITION EFFICIENCY OF THIOUREA AND ISOMETHYLTHIOUREA ON ALUMINUM CORROSION IN TRICHLOROACETIC ACID," ResearchGate.
-
"Advances in Electrochemical Impedance Spectroscopy Detection of Endocrine Disruptors," mdpi.com.
-
"(PDF) Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution," ResearchGate.
-
"Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution," National Institutes of Health.
-
"Inhibition Effect and Mechanism of Thiourea on Electrophilic Chlorination of Aromatics in Combustion Flue Gas," PubMed.
-
"Mechanism of Corrosion Inhibitor," Jinan Qinmu Fine Chemical Co., Ltd.
-
"Application Notes and Protocols for N-Butyl-N'-decylthiourea as a Corrosion Inhibitor for Steel," BenchChem.
-
"Synthesis Characterization and Corrosion Inhibition of Thiourea and Phthalic Anhydride Complex with Ni(II) for Carbon Steel Alloy C1010 0.1 M Hydrochloric Acid," ResearchGate.
-
"this compound | CAS 6814-99-9," Santa Cruz Biotechnology.
-
"CORROSION INHIBITION EFFECT OF THIOUREA ON MILD STEEL IN HYDROCHLORIC ACID CONTAMINATED WITH CHLORINE," International Journal of Advanced Engineering and Technology.
-
"CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION," Malaysian Journal of Analytical Sciences.
-
"Adsorption isotherms for steel in the condensate water with various concentrations of HP-β-CD/ODA complex at different temperatures," ResearchGate.
-
"Insight into synergistic corrosion inhibition of thiourea and ZnCl2 on mild steel: Experimental and theoretical Approaches," Journal of Chemistry Letters.
-
"The influence of Isopropyl thiourea(ISPT) on the corrosion and hydrogen permeation through mild steel in acidic solutions," ac.uk.
-
"Effect of Temperature on the Corrosion Inhibition of 4- ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide on Mild Steel in 1 M HCl Solution," nanobioletters.com.
-
"Equilibrium Isotherms and Kinetic Effects during the Adsorption of Pb(II) on Titanosilicates Compared with Natural Zeolite Clinoptilolite," MDPI.
-
"Electrochemical impedance spectroscopy for the study of catalysis and electrode degradation in vanadium redox-flow batteries," Refubium.
-
"Lithium-Ion Battery Diagnostics using Electrochemical Impedance via Machine-Learning," NREL.
-
"Verification of Redox Flow Batteries' Functionality by Electrochemical Impedance Spectroscopy Tests," MDPI.
-
"A Study on the Adsorption Characteristics of Thiourea by Typical Minerals from the Bio-Oxidation Residue of Gold Ore," MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. ijaet.org [ijaet.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. materials.international [materials.international]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. citedrive.com [citedrive.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. sci-hub.box [sci-hub.box]
- 18. researchgate.net [researchgate.net]
- 19. Organic Fine Chemicals, Organic Fine Chemicals Supplier [qinmuchem.com]
- 20. onepetro.org [onepetro.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Corrosion inhibitor efficiency [corrosion-doctors.org]
stability issues of sec-Butyl-thiourea under different reaction conditions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with sec-Butyl-thiourea. This document is designed to be your go-to resource for understanding and troubleshooting stability issues related to this compound under various experimental conditions. As your dedicated application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the stability of this compound.
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound, like other thiourea derivatives, is primarily influenced by pH, temperature, light, and the presence of oxidizing or reducing agents.[1] Moisture can also play a role, as it can facilitate hydrolysis.[1] The sec-butyl group, being a branched alkyl chain, can influence the molecule's susceptibility to degradation compared to unsubstituted thiourea.
Q2: How can I visually identify potential degradation of my solid this compound sample?
A2: While instrumental analysis is necessary for confirmation, visual cues can indicate potential degradation. These include:
-
Color Change: A shift from a white or off-white crystalline solid to a yellowish or brownish hue.[1]
-
Odor: The emission of a sulfurous or ammonia-like smell.[1]
-
Clumping: The solid may become sticky or clump together due to moisture absorption.[1]
-
Insolubility: Difficulty in dissolving the compound in a solvent in which it is typically soluble can suggest the formation of insoluble degradation products.[1]
Q3: What are the expected degradation products of this compound under hydrolytic conditions?
A3: Under acidic hydrolysis , the thiourea moiety is susceptible to cleavage. The reaction is initiated by protonation of the sulfur atom, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This can lead to the formation of sec-butylamine, carbon dioxide, and hydrogen sulfide.
Under basic hydrolysis , the hydroxide ion can directly attack the thiocarbonyl carbon. This pathway can also lead to the formation of sec-butylamine and thiocarbonate, which can further decompose.[1] The presence of the sec-butyl group may influence the rate of hydrolysis due to steric effects.
Q4: How does heat affect the stability of this compound?
A4: Thermal decomposition of thioureas can be complex. Upon heating, this compound can undergo isomerization and subsequent fragmentation.[2] Potential decomposition products include sec-butyl isothiocyanate, ammonia, and hydrogen sulfide.[2] At higher temperatures, further degradation and polymerization of these products can occur.
Q5: Is this compound sensitive to light?
A5: Yes, thiourea derivatives can be photosensitive. Exposure to UV light can induce photochemical reactions. For N-substituted thioureas, potential degradation pathways include α-cleavage and oxidative cyclization, leading to a variety of degradation products.[3] Therefore, it is crucial to protect this compound and its solutions from light.
Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to resolving common problems encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Action |
| Inconsistent reaction yields or kinetics. | Degradation of this compound stock solution. | Prepare fresh solutions of this compound before each experiment. If a stock solution must be stored, keep it at low temperature (2-8 °C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen). |
| Appearance of unexpected side products in a reaction. | Instability of this compound under the specific reaction conditions (e.g., high temperature, extreme pH). | Perform a forced degradation study under your reaction conditions to identify potential degradation products.[1][2] Consider modifying the reaction parameters (e.g., lowering the temperature, using a different solvent or pH). |
| Precipitate formation in a solution of this compound. | Formation of insoluble degradation products or exceeding the solubility limit. | Filter the solution before use. Confirm the identity of the precipitate using analytical techniques such as FT-IR or NMR. Ensure that the concentration of this compound is within its solubility limit in the chosen solvent. |
| Discoloration of the reaction mixture. | Oxidation or thermal degradation of this compound. | If the reaction is performed at elevated temperatures, ensure an inert atmosphere is maintained. If oxidation is suspected, consider adding an antioxidant, if compatible with your reaction chemistry.[1] |
Best Practices for Handling and Storage
To ensure the integrity of your this compound samples, adhere to the following best practices:
-
Storage of Solid Compound: Store in a tightly sealed, amber glass container in a cool (below 30°C), dry, and dark place.[1] For long-term storage, consider placing the container in a desiccator.
-
Storage of Solutions: Whenever possible, prepare solutions fresh. If storage is necessary, use amber vials, purge with an inert gas, and store at 2-8°C. The stability of the solution will be solvent and pH-dependent, so it's advisable to perform a preliminary stability study for your specific conditions.
-
Inert Atmosphere: For reactions sensitive to oxidation or moisture, handle solid this compound and prepare solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Place the solid compound and the stock solution in an oven at a controlled temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a stability-indicating analytical method, such as HPLC-UV (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and quantify the remaining this compound.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC-UV Method for N-Alkylthioureas
This method is a general starting point and should be validated for this compound specifically.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is a 50:50 (v/v) mixture. The pH can be adjusted with formic acid or ammonium acetate to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (typically around 230-250 nm for thioureas). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to be considered a true stability-indicating method.
Predicted Degradation Pathways
Based on the known chemistry of thioureas, the following diagrams illustrate the likely degradation pathways for this compound.
Caption: Proposed acid-catalyzed hydrolysis pathway of this compound.
Caption: Proposed base-catalyzed hydrolysis pathway of this compound.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Kinetics and mechanism of the basic hydrolysis of nitrosoureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ViewArticleDetail [ijpronline.com]
identifying and minimizing byproducts in sec-Butyl-thiourea synthesis
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of sec-Butyl-thiourea. Our focus is to provide actionable, in-depth troubleshooting advice to identify and mitigate the formation of common byproducts, thereby enhancing reaction yield, product purity, and experimental reproducibility. The content is structured in a practical question-and-answer format, addressing specific challenges you may encounter in the laboratory.
Part 1: Foundational Principles & Reaction Mechanisms
Before troubleshooting, a firm grasp of the intended synthetic pathway is crucial. The synthesis of thioureas from primary amines like sec-butylamine typically proceeds through the formation of a dithiocarbamate intermediate, which then reacts further to yield the target thiourea.
dot
Caption: General reaction mechanism for thiourea synthesis from an amine and CS2.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the synthesis of this compound.
Q1: I'm observing a significant, less polar spot on my TLC analysis in addition to my product. What is this likely to be?
A: The most common byproduct in this synthesis is the symmetrically disubstituted thiourea, N,N'-di(sec-butyl)thiourea . This occurs when a molecule of the sec-butyl isothiocyanate intermediate reacts with another molecule of sec-butylamine instead of decomposing as intended.[1] This byproduct is typically less polar than the desired monosubstituted this compound due to the presence of two alkyl groups and fewer N-H bonds available for hydrogen bonding.
Another possibility, though often less prevalent, is unreacted sec-butyl isothiocyanate, which can form as a stable intermediate under certain conditions.
dot
Caption: Formation pathways for the desired product and the common disubstituted byproduct.
Q2: How can I strategically minimize the formation of N,N'-di(sec-butyl)thiourea?
A: Minimizing this byproduct requires precise control over reaction parameters. The core principle is to favor the formation of the monosubstituted product over the subsequent reaction of the isothiocyanate intermediate.[2]
Table 1: Key Parameters for Minimizing Disubstituted Byproduct
| Parameter | Recommendation & Rationale |
| Stoichiometry | Strictly control the molar ratio of reactants. An excess of sec-butylamine is a primary driver for the formation of the disubstituted byproduct.[2] Start with a 1:1 or slightly less than 1 equivalent of amine to your thiocarbonyl source. |
| Temperature | Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature). Higher temperatures can accelerate the formation of the isothiocyanate intermediate and subsequent side reactions.[2][3] |
| Reaction Time | Monitor the reaction closely using Thin Layer Chromatography (TLC). Prolonged reaction times after the consumption of the limiting reagent can increase the likelihood of byproduct formation. Quench the reaction as soon as the starting material is consumed.[2] |
| Reagent Addition | Consider slow, dropwise addition of the amine to a solution of the thiocarbonyl source (e.g., carbon disulfide in a suitable solvent). This maintains a low concentration of free amine, disfavoring the second addition step. |
| Solvent Choice | Use polar aprotic solvents like THF or Dichloromethane (DCM). [2][4] Alternatively, an "on-water" synthesis can be highly effective, as the desired product often precipitates out of the aqueous medium, effectively removing it from the reaction and preventing further substitution.[5][6] |
Q3: My reaction workup involves an aqueous base, and I'm seeing low yields. Could hydrolysis be an issue?
A: Yes, thioureas can be susceptible to hydrolysis, especially under harsh alkaline conditions and elevated temperatures. The desulfurization of thiourea is known to occur in the presence of hydroxide ions, which can lead to the formation of cyanamide and sulfide species, ultimately reducing your isolated yield of this compound.[7]
Troubleshooting Workflow for Potential Hydrolysis
dot
Sources
- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. "On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
challenges in scaling up sec-Butyl-thiourea production
Welcome to the Technical Support Center for the scalable synthesis of sec-Butyl-thiourea. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your process effectively.
Introduction to this compound Synthesis
N-sec-Butyl-thiourea is a monosubstituted thiourea derivative with applications in organic synthesis and as a precursor for various biologically active molecules. While its synthesis appears straightforward on a lab scale, scaling up production presents several challenges that can impact yield, purity, and process efficiency. The most common synthetic routes involve the reaction of sec-butylamine with a thiocarbonyl source. Understanding the intricacies of these reactions is key to a successful scale-up campaign.
This guide will address the most pressing issues in a structured question-and-answer format, followed by in-depth troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Here are some of the most common questions and issues that arise during the synthesis of this compound.
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the reaction of sec-butyl isothiocyanate with ammonia. However, due to the challenges in handling ammonia directly in some settings, a two-step, one-pot synthesis starting from sec-butylamine and carbon disulfide is also widely employed.[1][2][3] Another common route involves the reaction of sec-butylamine with ammonium thiocyanate, which isomerizes to thiourea upon heating.[4][5]
Q2: My reaction is giving a low yield. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify reaction times and temperatures.
-
Side Reactions: Formation of byproducts such as symmetrical N,N'-di-sec-butylthiourea can occur, especially if there is an excess of the amine or if the reaction conditions are not optimized.
-
Product Decomposition: Thioureas can be thermally unstable.[6][7][8] Exceeding the recommended reaction temperature can lead to decomposition.
-
Loss during Work-up/Purification: The product might be lost during extraction or recrystallization steps. Check the solubility of your product in the solvents used.
Q3: I am observing significant amounts of N,N'-di-sec-butylthiourea as a byproduct. How can I minimize its formation?
A3: The formation of the disubstituted thiourea is a common issue. It typically arises from the reaction of the initially formed this compound with another molecule of sec-butyl isothiocyanate, or from side reactions involving sec-butylamine. To minimize this, ensure you are using the correct stoichiometry, particularly a slight excess of the ammonia source relative to the isothiocyanate. Slow, controlled addition of the isothiocyanate to the ammonia solution can also help maintain a high concentration of ammonia relative to the intermediate, favoring the desired reaction.
Q4: The final product has a persistent yellow or off-white color. What is the cause and how can I obtain a pure white product?
A4: A yellow tint often indicates the presence of polysulfides or other sulfur-containing impurities, which can form from side reactions with carbon disulfide or the decomposition of thiourea.[9] To achieve a white product, consider the following purification steps:
-
Recrystallization: Use a suitable solvent system (e.g., ethanol/water, toluene) to recrystallize the crude product.
-
Activated Carbon Treatment: Dissolving the crude product in a hot solvent and treating it with a small amount of activated carbon can help adsorb colored impurities before filtration and recrystallization.[3]
Q5: What are the best analytical methods to check the purity of my this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for determining the purity of thiourea and its derivatives.[10][11] Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
In-Depth Troubleshooting Guides
This section provides more detailed solutions to complex problems you might encounter during the scale-up of this compound production.
Guide 1: Optimizing Reaction Conditions to Maximize Yield and Purity
The key to a successful scale-up is a well-optimized reaction. The interplay between solvent, temperature, and reaction time is critical.
Problem: Inconsistent yields and purity upon scaling up from a 10g to a 1kg scale.
Root Cause Analysis: Heat and mass transfer limitations are more pronounced at a larger scale. An exothermic reaction that is easily controlled in a small flask can lead to localized "hot spots" in a large reactor, promoting side reactions and decomposition.
Solutions:
-
Solvent Selection: The choice of solvent is crucial for temperature control and solubility of reactants and products.
Solvent Boiling Point (°C) Advantages Disadvantages Ethanol 78 Good solubility for reactants, product crystallizes on cooling. Flammable, may require larger volumes. Toluene 111 Higher boiling point allows for a wider temperature range, good for heat transfer. Potential for higher levels of impurities if not controlled. Water 100 Green solvent, inexpensive, good for reactions with ammonium thiocyanate.[1] Can lead to hydrolysis of isothiocyanates if not buffered. -
Temperature Control:
-
Recommendation: Maintain a reaction temperature between 60-80°C. Thiourea starts to decompose at temperatures around 180°C, but prolonged heating even at lower temperatures can lead to byproduct formation.[7][9]
-
Scale-up Strategy: Use a reactor with good heat exchange capabilities (e.g., a jacketed reactor with overhead stirring). For highly exothermic reactions, consider a semi-batch process where one reactant is added slowly to control the temperature.
-
-
Reaction Monitoring:
-
Technique: Use TLC or in-situ IR to monitor the disappearance of the starting material (e.g., sec-butyl isothiocyanate). This will help you determine the optimal reaction time and avoid unnecessary heating that could lead to decomposition.
-
Guide 2: Effective Purification Strategies for High-Purity this compound
Purification is often the most challenging step in scaling up. The goal is to remove unreacted starting materials, byproducts, and color impurities efficiently.
Problem: Difficulty in removing N,N'-di-sec-butylthiourea and colored impurities, leading to a product that does not meet purity specifications.
Solutions:
-
Systematic Recrystallization:
-
Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, add 1-2% w/w of activated carbon and stir for 15-30 minutes.
-
Hot filter the solution to remove the carbon and any insoluble impurities.
-
Slowly add water to the hot filtrate until the solution becomes cloudy (the cloud point).
-
Add a small amount of ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a cold ethanol/water mixture.
-
-
Rationale: The difference in solubility between the desired product and the N,N'-di-sec-butylthiourea byproduct in an ethanol/water mixture allows for effective separation. Slow cooling promotes the formation of larger, purer crystals.[12]
-
-
Chromatographic Purification (for high-purity applications):
-
While not always ideal for large-scale production due to cost, flash column chromatography can be used for producing highly pure material.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective.
-
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound from sec-Butylamine and Ammonium Thiocyanate
This protocol is based on the acid-catalyzed reaction of an amine with ammonium thiocyanate.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge Reactants: Add sec-butylamine (1.0 eq), ammonium thiocyanate (1.1 eq), and water to the flask.
-
Acidification: Slowly add concentrated hydrochloric acid (0.5 eq) to the stirred mixture. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to reflux (approximately 95-100°C) and maintain for 3-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture as described in Guide 2.
-
Visualizations
Diagram 1: General Synthesis Workflow
This diagram illustrates the typical process flow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis and purification.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing the cause of low yields.
Caption: Decision tree for troubleshooting low yield in synthesis.
References
-
Title: Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides Source: American Chemical Society URL: [Link]
-
Title: Kinetics of Thermal Decomposition of Thiourea Source: ResearchGate URL: [Link]
-
Title: Kinetics of Thermal Decomposition of Thiourea Source: Russian Journal of General Chemistry URL: [Link]
-
Title: Mechanism of thermal decomposition of thiourea derivatives Source: ResearchGate URL: [Link]
-
Title: Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides Source: ResearchGate URL: [Link]
-
Title: HPLC Method for Separation of Urea and Thiourea on Primesep S Column Source: SIELC Technologies URL: [Link]
-
Title: Thiourea Source: PubChem, National Institutes of Health URL: [Link]
-
Title: N,N′-Di-n-butylthiourea Source: Wikipedia URL: [Link]
-
Title: Synthesis and characterization of thiourea Source: Biblioteka Nauki URL: [Link]
-
Title: Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate Source: ResearchGate URL: [Link]
-
Title: a photometric titration method for the determination of thiourea function and its application to the analysis Source: International Journal of Advanced Technology in Engineering and Science URL: [Link]
-
Title: DETERMINATION OF THIOUREA AND ITS DERIVATIVES WITH BROMINE MONO- CHLORIDE REAGENT BY MICRO-METHOD Source: INTERNATIONAL JOURNAL OF APPLIED AND UNIVERSAL RESEARCH URL: [Link]
-
Title: Thiourea Method number: PV2059 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Preparation of thioureas from isothiocyanates and amines or ammonia. Source: ResearchGate URL: [Link]
-
Title: A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate Source: ResearchGate URL: [Link]
-
Title: Thiourea synthesis by thioacylation Source: Organic Chemistry Portal URL: [Link]
-
Title: Mechanochemical synthesis of thioureas, ureas and guanidines Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water Source: ResearchGate URL: [Link]
-
Title: Novel twisted hexagonal tubular crystallizer used for thiourea cooling crystallization: Improving crystal qualities Source: ResearchGate URL: [Link]
-
Title: Ammonium thiocyanate Source: Wikipedia URL: [Link]
Sources
- 1. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. Ammonium thiocyanate - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 11. osha.gov [osha.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Regeneration and Reuse of sec-Butyl-thiourea Catalysts
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals utilizing sec-Butyl-thiourea catalysts. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address challenges you may encounter during the regeneration and reuse of these powerful organocatalysts. Our goal is to equip you with the scientific understanding and practical steps necessary to extend the life of your catalysts, reduce costs, and ensure the consistency of your experimental results.
Thiourea-based organocatalysts are prized for their ability to activate substrates through hydrogen bonding, offering a metal-free and often highly stereoselective approach to a variety of organic transformations.[1][2] However, like all catalysts, their performance can diminish over time due to various deactivation pathways.[3][4] Understanding these mechanisms is the first step toward effective regeneration and successful reuse.
Troubleshooting Guide: Common Issues in Catalyst Regeneration and Reuse
This section addresses specific problems you might encounter during your experiments, outlining the probable causes and providing step-by-step solutions grounded in chemical principles.
Issue 1: Gradual or Significant Loss of Catalytic Activity After Several Runs
Symptoms:
-
Reaction yields decrease progressively with each catalyst cycle.
-
Longer reaction times are required to achieve complete conversion.
-
A noticeable decrease in enantioselectivity (for chiral applications).
Probable Causes:
-
Active Site Poisoning: Impurities in the reactants or solvent can bind strongly to the thiourea moiety, blocking the N-H groups responsible for hydrogen bonding with the substrate.[4][5] Common poisons include:
-
Basic Impurities: Residual bases (e.g., amines from a previous step) can deprotonate the thiourea, rendering it inactive.
-
Heavy Metal Traces: If your starting materials have been exposed to metal catalysts, even trace amounts can form stable complexes with the sulfur atom of the thiourea.[6]
-
Strongly Coordinating Byproducts: Amide or carboxylate byproducts can sometimes bind more strongly to the catalyst than the intended substrate, leading to product inhibition.[7]
-
-
Fouling or Coking: Non-volatile organic residues or polymeric byproducts can physically block the active sites of the catalyst by depositing on its surface.[4][5] This is more common in reactions run at elevated temperatures or with substrates prone to polymerization.
-
Thermal Degradation: Although thiourea catalysts are generally stable, prolonged exposure to high temperatures can lead to decomposition. The sec-butyl group, in particular, might be susceptible to elimination reactions under harsh thermal stress.
Solutions:
-
Step 1: Purity Analysis of Starting Materials: Before blaming the catalyst, ensure the purity of your reactants and solvent for each run. Use freshly distilled solvents and purified reactants if poisoning is suspected.
-
Step 2: Mild Acidic Wash: To remove basic impurities or strongly bound byproducts, a mild acidic wash can be effective.
-
Protocol: After the reaction, quench the mixture and extract the product. Wash the organic layer containing the catalyst with a dilute (e.g., 0.1 M) aqueous solution of a non-coordinating acid like HCl. Subsequently, wash with brine to remove residual acid and dry the organic layer. The catalyst can often be recovered by chromatography or recrystallization.
-
-
Step 3: Solvent Washing for Fouling: If fouling is suspected, washing the recovered catalyst with a sequence of solvents of varying polarity can help dissolve and remove adsorbed residues.
-
Recommended Solvents: Start with a non-polar solvent like hexanes to remove oily residues, followed by a more polar solvent like ethyl acetate or dichloromethane, and finally a brief wash with a polar protic solvent like isopropanol if the catalyst is insoluble.
-
-
Step 4: Activated Carbon Treatment: For persistent organic impurities, dissolving the recovered catalyst in a suitable solvent and stirring it with a small amount of activated carbon for a short period can remove colored or polymeric foulants. Filter the carbon and recover the catalyst from the filtrate.
Issue 2: Physical Changes in the Catalyst After Recovery
Symptoms:
-
The catalyst changes color (e.g., from white to yellow or brown).
-
The catalyst becomes oily or difficult to crystallize.
-
Insolubility in solvents in which it was previously soluble.
Probable Causes:
-
Formation of Colored Byproducts: Highly conjugated or polymeric byproducts can co-precipitate or remain strongly adsorbed to the catalyst.
-
Decomposition: The catalyst itself may be degrading. A color change to brown or black, especially after heating, is a strong indicator of decomposition.
-
Oxidation: The thiourea group can be susceptible to oxidation, especially in the presence of certain reagents or air at elevated temperatures, potentially forming species like formamidine disulfide.[8]
Solutions:
-
Recrystallization: This is the most effective method for purifying a solid catalyst and removing both colored impurities and soluble byproducts. Choose a solvent system in which the catalyst has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography can be used to purify the catalyst. Use a solvent system that provides good separation between the catalyst and the impurities.
-
Structural Verification: After recovery and purification, it is crucial to verify the structural integrity of the catalyst. Use analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm that the chemical structure is unchanged.
-
FT-IR Spectroscopy: To check for the presence of the characteristic N-H and C=S stretching frequencies.[9]
-
Melting Point Analysis: A sharp melting point close to the original value indicates high purity. A broad or depressed melting point suggests the presence of impurities or degradation.
-
Frequently Asked Questions (FAQs)
Q1: How many times can I realistically reuse my this compound catalyst? A: With proper handling and an effective regeneration protocol, it is often possible to reuse the catalyst for 4-5 cycles without a significant loss in activity.[10] However, this is highly dependent on the specific reaction, the purity of the reagents, and the reaction conditions. For very clean reactions with minimal byproduct formation, more cycles may be possible.
Q2: My reaction is performed in water. How do I recover and reuse the catalyst? A: If the catalyst is soluble in the aqueous reaction medium, it can often be reused by simply filtering the solution to remove any precipitates and using the filtrate for the next run.[1] For recovery, after several cycles, the water can be evaporated, and the remaining solid can be purified by recrystallization, for instance from ethanol.[1]
Q3: Is it better to use a supported version of the thiourea catalyst for easier reuse? A: Yes, immobilizing the catalyst on a solid support (e.g., polystyrene resin) can greatly simplify recovery and reuse. Supported catalysts can often be recovered by simple filtration, washed, and then reused directly. This minimizes catalyst loss during workup and purification.
Q4: Can I regenerate a catalyst that has been poisoned by a heavy metal? A: Metal poisoning is often irreversible as it involves the formation of strong coordinate bonds.[5][6] While washing with a chelating agent (e.g., EDTA) could be attempted, it is often more practical to discard the poisoned catalyst and use a fresh batch, while taking care to eliminate the source of metal contamination in future runs.
Q5: What is the best general-purpose method for storing my this compound catalyst between uses? A: Store the purified, dry catalyst in a tightly sealed vial in a cool, dark, and dry place. A desiccator is ideal. Avoid exposure to air, moisture, and light to prevent slow degradation over time.
Experimental Protocols
Protocol 1: Standard Regeneration by Recrystallization
This protocol is suitable for routine purification of the catalyst after a reaction where minor fouling or byproduct contamination has occurred.
-
Quench and Workup: After the reaction is complete, quench as appropriate and perform a standard aqueous workup to extract your product. The catalyst will typically remain in the organic phase.
-
Solvent Removal: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Dissolution: Dissolve the crude solid residue in a minimum amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol, or a toluene/heptane mixture).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under high vacuum.
-
Purity Verification: Confirm the purity of the regenerated catalyst by measuring its melting point and obtaining an NMR spectrum before reuse.
| Parameter | Fresh Catalyst | Regenerated Catalyst (Typical) |
| Appearance | White Crystalline Solid | White Crystalline Solid |
| Melting Point | TBD by user | Within 2 °C of fresh catalyst |
| ¹H NMR | Conforms to structure | Conforms to structure |
| Purity (by qNMR) | >99% | >98% |
Protocol 2: Activity Assay for Regenerated Catalyst
It is essential to validate the performance of your regenerated catalyst. This can be done by running a standardized test reaction and comparing the results to those obtained with a fresh batch.
-
Select a Model Reaction: Choose a simple, high-yielding reaction for which you have reliable data using the fresh catalyst (e.g., a Michael addition of dimethyl malonate to trans-β-nitrostyrene).
-
Set Up Parallel Reactions: Prepare at least two reactions under identical conditions (same scale, concentration, temperature, and reaction time):
-
Reaction A: Using fresh this compound catalyst.
-
Reaction B: Using the regenerated this compound catalyst.
-
-
Monitor and Analyze: Monitor the reactions by TLC or GC/LC. After the designated time, quench the reactions and analyze the conversion and yield. For chiral catalysts, analyze the enantiomeric excess by chiral HPLC or SFC.
-
Compare Performance: The performance of the regenerated catalyst is considered acceptable if the yield and enantioselectivity are within 5-10% of the fresh catalyst.
Visualizations
Catalyst Deactivation and Regeneration Cycle
The following diagram illustrates the typical lifecycle of a this compound catalyst, from its active state through deactivation and subsequent regeneration.
Caption: The operational cycle of a reusable catalyst.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving issues with catalyst performance.
Caption: A step-by-step guide to troubleshooting catalyst deactivation.
References
-
Thiourea Organocatalysis. Wikipedia.[Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Applied Catalysts.[Link]
-
Thiourea Organocatalysts as Emerging Chiral Pollutants: En Route to Porphyrin-Based (Chir)Optical Sensing. (2021). MDPI.[Link]
-
Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis... (2024). ACS Omega.[Link]
-
What Is Catalyst Poisoning In Chemical Reactions? (2023). Chemistry For Everyone - YouTube.[Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.[Link]
-
Activation of thiourea organocatalysts through an internal or an external Brønsted acid. ResearchGate.[Link]
-
10.3: Thiourea Based Catalysis. (2021). Chemistry LibreTexts.[Link]
-
Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction... (2023). ACS Publications.[Link]
-
Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Royal Society of Chemistry.[Link]
-
Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction... (2023). Nature.[Link]
-
Supported bifunctional thioureas as recoverable and reusable catalysts for enantioselective nitro-Michael reactions. (2016). Beilstein Journal of Organic Chemistry.[Link]
- Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides.
-
Troubleshooting of Catalytic Reactors. Slideshare.[Link]
-
Thiourea Determination for the Precious Metals Leaching Process by Iodate Titration. (2019). ResearchGate.[Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts.[Link]
-
Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts... (2021). PubMed Central.[Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow.[Link]
Sources
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. m.youtube.com [m.youtube.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism-Guided Development of a Highly Active Bis-Thiourea Catalyst for Anion-Abstraction Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to sec-Butyl-thiourea and Other Thiourea Catalysts in Asymmetric Organocatalysis
For the modern researcher in drug development and asymmetric synthesis, the organocatalyst toolkit is both vast and nuanced. Among the privileged classes of catalysts, chiral thioureas have emerged as powerful mediators of a wide array of stereoselective transformations.[1][2] Their efficacy stems from their ability to act as potent hydrogen-bond donors, activating electrophiles and organizing transition states with high fidelity.[3] This guide provides an in-depth comparison of sec-Butyl-thiourea with other seminal thiourea catalysts, offering insights into how structural modifications influence catalytic performance. While direct, side-by-side experimental comparisons in the literature are limited, this analysis synthesizes established principles of structure-activity relationships to provide a predictive framework for catalyst selection and reaction optimization.
The Central Role of Hydrogen Bonding in Thiourea Catalysis
Thiourea catalysts operate primarily through non-covalent interactions, specifically the formation of a dual hydrogen-bond array between the two N-H protons of the thiourea moiety and an electron-rich center on the substrate, such as a carbonyl, nitro, or imine group.[2][3] This interaction lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, enhancing its reactivity toward a nucleophile.[2] In the context of asymmetric catalysis, the chiral scaffold of the catalyst creates a defined three-dimensional space, forcing the substrates to adopt a specific orientation in the transition state, which in turn dictates the stereochemical outcome of the reaction.[2][4]
The acidity of the N-H protons is a critical determinant of catalytic activity. Electron-withdrawing groups on the aryl rings of the catalyst, such as the 3,5-bis(trifluoromethyl)phenyl groups in Schreiner's thiourea, significantly enhance this acidity, leading to stronger substrate activation.[5] Conversely, electron-donating alkyl groups, such as the sec-butyl group, are expected to decrease the acidity of the N-H protons. This modulation of electronic properties is a key consideration in catalyst design and selection.
A Comparative Analysis of Prominent Thiourea Catalysts
To understand the unique position of this compound, it is essential to compare it with other well-established thiourea catalysts. The following sections will discuss the structural features and catalytic performance of Schreiner's, Jacobsen's, and Takemoto's catalysts as benchmarks.
Schreiner's Thiourea: The Archetype of High Acidity
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, commonly known as Schreiner's thiourea, is a highly effective catalyst for a range of reactions, including Diels-Alder, Friedel-Crafts, and glycosylation reactions. Its key feature is the presence of two electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups, which render the thiourea N-H protons exceptionally acidic.[5] This high acidity allows for strong activation of even weakly Lewis basic substrates. However, Schreiner's thiourea is achiral and therefore does not induce enantioselectivity. Its primary use is as a powerful general acid catalyst.
Jacobsen's and Takemoto's Catalysts: The Advent of Bifunctionality
The development of chiral, bifunctional thiourea catalysts by Jacobsen and Takemoto marked a significant advancement in the field.[6] These catalysts incorporate a basic moiety, typically a tertiary amine, in addition to the thiourea group.[6] This bifunctional design allows for the simultaneous activation of both the electrophile (via the thiourea) and the nucleophile (via the basic group), leading to enhanced reactivity and high levels of stereocontrol.[6]
-
Jacobsen's Catalyst: Often derived from amino acids, these catalysts feature a chiral backbone that effectively shields one face of the bound substrate, leading to high enantioselectivity in reactions such as Strecker and Mannich reactions.[7]
-
Takemoto's Catalyst: These catalysts, typically based on a chiral 1,2-diaminocyclohexane scaffold, have proven to be highly effective in a wide range of reactions, including Michael additions and aza-Henry reactions.[6] The rigid cyclohexane backbone provides a well-defined chiral environment, consistently affording high enantiomeric excesses.[6]
This compound: A Focus on Steric Influence
This compound introduces a chiral, sterically demanding alkyl group to the thiourea scaffold. The synthesis of chiral this compound has been reported, highlighting its potential as a chiral catalyst.[8] Based on established principles of organocatalysis, we can infer its performance characteristics in comparison to the aforementioned catalysts.
Expected Performance Characteristics of this compound:
-
Acidity and Reactivity: The electron-donating nature of the sec-butyl group is expected to decrease the acidity of the thiourea N-H protons compared to catalysts bearing aryl or electron-withdrawing groups. This may result in lower reactivity for reactions requiring strong electrophile activation. However, for reactions involving highly reactive electrophiles, this attenuated acidity could be advantageous in preventing unwanted side reactions.
-
Steric Hindrance and Selectivity: The bulky sec-butyl group is poised to exert a significant steric influence on the transition state. This can be beneficial for enantioselectivity, as it can create a more defined chiral pocket and enhance facial discrimination of the substrate.[4] However, excessive steric hindrance may also limit the substrate scope to less bulky reactants.[9]
-
Solubility: The presence of the aliphatic sec-butyl group may enhance the solubility of the catalyst in less polar organic solvents compared to the more aromatic-rich catalysts.
The interplay between the electronic and steric effects of the sec-butyl group will ultimately determine its optimal application. It is plausible that this compound will excel in reactions where a moderate level of electrophile activation is sufficient and where the steric bulk of the catalyst can effectively control the stereochemical outcome.
Comparative Performance Summary
| Catalyst | Key Structural Feature | Acidity of N-H | Primary Mode of Action | Typical Applications | Expected Performance of this compound |
| Schreiner's Thiourea | 3,5-Bis(trifluoromethyl)phenyl groups | Very High | Strong H-bond donation (achiral) | Diels-Alder, Friedel-Crafts, Glycosylations | Lower acidity, potentially lower reactivity. |
| Jacobsen's Catalyst | Chiral amino acid scaffold, often with a basic amine | Moderate to High | Bifunctional: H-bond donation and Brønsted/Lewis base activation | Strecker, Mannich reactions | May offer comparable or higher enantioselectivity due to steric bulk, but potentially with a narrower substrate scope. |
| Takemoto's Catalyst | Chiral 1,2-diaminocyclohexane scaffold with a basic amine | Moderate to High | Bifunctional: H-bond donation and Brønsted/Lewis base activation | Michael additions, aza-Henry reactions | Similar to Jacobsen's, the steric hindrance could be a key determinant of selectivity. |
| This compound | Chiral, bulky sec-butyl group | Lower | H-bond donation with significant steric influence | Potentially suitable for reactions where steric control is paramount. | Offers a different handle for tuning selectivity compared to electronically-driven catalysts. |
Experimental Protocols
General Procedure for the Asymmetric Michael Addition
-
Catalyst Screening: To a vial is added the nitroolefin (0.1 mmol), the 1,3-dicarbonyl compound (0.12 mmol), and the thiourea catalyst (0.01 mmol, 10 mol%) in a chosen solvent (e.g., toluene, CH2Cl2, 1.0 mL).
-
Reaction Monitoring: The reaction mixture is stirred at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Stereochemical Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.
This standardized protocol allows for a systematic evaluation of different catalysts under identical conditions, providing a reliable basis for comparison.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for a bifunctional thiourea-catalyzed Michael addition, which can be conceptually applied to this compound.
Caption: Generalized catalytic cycle for a bifunctional thiourea catalyst.
Conclusion and Future Outlook
This compound represents an intriguing entry into the diverse family of thiourea organocatalysts. While its performance profile is not yet extensively documented in the peer-reviewed literature, a thorough understanding of structure-activity relationships allows for informed predictions. Its key distinguishing feature, a bulky and chiral alkyl substituent, suggests a mode of action that is more reliant on steric control than the electronically-tuned activation of catalysts like Schreiner's thiourea. This presents both opportunities and challenges. The steric hindrance may lead to high enantioselectivity but could also narrow the substrate scope.
For researchers and drug development professionals, this compound and its derivatives warrant further investigation. Systematic screening in a variety of asymmetric transformations, alongside computational modeling, will be crucial to fully elucidate its potential and carve out its niche in the ever-expanding landscape of organocatalysis. The modular nature of thiourea synthesis provides a fertile ground for further tuning of both steric and electronic properties, promising the development of even more powerful and selective catalysts for the synthesis of complex chiral molecules.[10]
References
-
Title: Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry Source: Molecules URL: [Link]
-
Title: Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Thiourea organocatalysis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines Source: Scientific Reports URL: [Link]
-
Title: Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Asymmetric Catalysis by Chiral Hydrogen-Bond Donors Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea Source: Journal of the American Chemical Society URL: [Link]
-
Title: Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: New Drug Approvals - BMS-906024 Source: New Drug Approvals URL: [Link]
-
Title: Isothiourea-catalysed enantioselective Michael addition of N-heterocyclic pronucleophiles to α,β-unsaturated aryl esters Source: Chemical Science URL: [Link]
-
Title: Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media Source: Molecules URL: [Link]
-
Title: Use of Novel Homochiral Thioureas Camphor Derived as Asymmetric Organocatalysts in the Stereoselective Formation of Glycosidic Bonds Source: Molecules URL: [Link]
-
Title: Enantioselective Thiourea-Catalyzed Acyl-Mannich Reactions of Isoquinolines Source: Chemistry – A European Journal URL: [Link]
-
Title: Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions Source: Chemical and Pharmaceutical Bulletin URL: [Link]
-
Title: Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks Source: Organic Letters URL: [Link]
Sources
- 1. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
performance evaluation of sec-Butyl-thiourea as a corrosion inhibitor
An In-Depth Guide to the Performance Evaluation of sec-Butyl-thiourea as a Corrosion Inhibitor
Authored by a Senior Application Scientist
This guide provides a comprehensive technical evaluation of this compound as a corrosion inhibitor. Designed for researchers, scientists, and professionals in materials science and chemical engineering, this document moves beyond a simple product overview. It delves into the fundamental principles of corrosion inhibition, details the rigorous experimental methodologies used for performance validation, and provides a comparative analysis against other relevant thiourea derivatives. Our objective is to equip you with the necessary expertise to not only understand but also critically evaluate the efficacy of this specific inhibitor within the broader context of corrosion science.
The Imperative for Effective Corrosion Inhibition
Corrosion is an electrochemical process that causes the gradual destruction of metallic structures through anodic dissolution, resulting in significant economic losses and safety concerns across various industries.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. These compounds, particularly those containing heteroatoms like nitrogen (N), sulfur (S), and oxygen (O), are highly effective because they adsorb onto the metal surface, forming a protective barrier against corrosive environments.[2][3]
Thiourea and its derivatives are a class of organic compounds renowned for their potent corrosion inhibition properties, largely attributed to the presence of both sulfur and nitrogen atoms in the thiocarbonyl group.[1][2] The lone pair of electrons on these atoms facilitates strong adsorption onto metal surfaces.[1] This guide focuses on a specific derivative, this compound, to evaluate its performance characteristics and position it within the landscape of available inhibitor technologies.
The Inhibitor in Focus: this compound
Molecular Structure and Mechanism of Action
This compound's efficacy as a corrosion inhibitor stems from its molecular structure. The molecule features a thiocarbonyl group (C=S) flanked by amino groups, with a sec-butyl substituent on one of the nitrogen atoms. The inhibition mechanism is primarily based on the adsorption of the molecule onto the metal surface (e.g., steel in an acidic medium).
This adsorption process can occur through:
-
Chemisorption : The sharing of lone pair electrons from the sulfur and nitrogen atoms with the vacant d-orbitals of the metal atoms, forming a coordinate-type bond.[4]
-
Physisorption : Electrostatic interaction between the protonated inhibitor molecule (in acidic solutions) and the negatively charged metal surface.
Once adsorbed, the inhibitor forms a protective film that acts as a physical barrier, isolating the metal from the corrosive electrolyte.[1][5] This barrier impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[6] Therefore, this compound is expected to function as a mixed-type inhibitor.
Inhibition Mechanism Diagram
The following diagram illustrates the proposed adsorption mechanism of this compound on a metal surface.
Caption: Adsorption model of this compound on a metal surface.
Rigorous Performance Evaluation Methodologies
To objectively assess the performance of a corrosion inhibitor, a multi-faceted approach employing both gravimetric and electrochemical techniques is essential.[7][8] Each method provides unique insights into the inhibitor's efficiency and mechanism.
Weight Loss (Gravimetric) Method
Principle and Justification: The weight loss method is a fundamental and direct technique for determining the average corrosion rate.[9][10] It involves exposing a pre-weighed metal coupon to a corrosive environment, with and without the inhibitor, for a specified duration.[10] The difference in weight loss between the two scenarios allows for the calculation of the inhibitor's efficiency. Its primary advantage is its simplicity and reliability in providing a tangible measure of material degradation.[10][11]
Experimental Protocol (Based on ASTM G1/G31 Standards):
-
Coupon Preparation:
-
Cut mild steel coupons to standard dimensions (e.g., 2.5 cm x 2.0 cm x 0.2 cm).
-
Abrade the coupon surfaces sequentially with different grades of emery paper (e.g., 200, 400, 600, 800 grit) until a smooth, mirror-like finish is achieved.
-
Degrease the coupons by washing with acetone, followed by rinsing with distilled water.[12]
-
Dry the coupons thoroughly and store them in a desiccator.
-
Accurately weigh each coupon to four decimal places (W_initial).[12]
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1.0 M HCl).
-
Prepare a series of test solutions containing different concentrations of this compound in the corrosive medium. A blank solution (without inhibitor) must be included as a control.
-
Completely immerse the prepared coupons in the test solutions for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 30°C).[13]
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Remove corrosion products by gently scrubbing with a soft brush in a cleaning solution (e.g., 12% HCl), followed by rinsing with distilled water and acetone.[12]
-
Dry the cleaned coupons and re-weigh them (W_final).
-
-
Calculations:
Workflow for Weight Loss Experiment
Caption: Standard workflow for the gravimetric weight loss method.
Electrochemical Methods
Electrochemical techniques are rapid and provide in-depth information about the corrosion mechanism and the kinetics of the anodic and cathodic reactions.[7][14] These tests are performed using a three-electrode setup in an electrochemical cell, consisting of a working electrode (the metal sample), a counter electrode (e.g., platinum or graphite), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[13]
A. Potentiodynamic Polarization (PDP)
Principle and Justification: PDP is used to determine the corrosion current density (i_corr), corrosion potential (E_corr), and Tafel slopes (βa and βc).[15] By polarizing the working electrode and measuring the resulting current, a Tafel plot is generated. The shift in these parameters in the presence of an inhibitor indicates its effect on the corrosion kinetics and helps classify it as an anodic, cathodic, or mixed-type inhibitor.[16] A significant change in E_corr (>85 mV) suggests a specific anodic or cathodic effect, while a smaller shift points to a mixed-type inhibitor.[17]
Experimental Protocol:
-
Setup: Assemble the three-electrode cell with the metal coupon as the working electrode.
-
Stabilization: Immerse the electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[13]
-
Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5-1 mV/s).[18]
-
Analysis: Extrapolate the linear Tafel regions of the resulting polarization curve to determine i_corr, E_corr, βa, and βc.[15]
-
Calculation: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.[15]
B. Electrochemical Impedance Spectroscopy (EIS)
Principle and Justification: EIS is a powerful non-destructive technique that provides detailed information about the metal/solution interface.[14][19][20] By applying a small amplitude AC potential signal over a wide range of frequencies, the impedance of the system is measured. The data, often presented as Nyquist plots, can be fitted to an equivalent electrical circuit to quantify parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).[20] An increase in R_ct and a decrease in C_dl in the presence of the inhibitor signify the formation of a protective adsorbed layer.[21][22]
Experimental Protocol:
-
Setup & Stabilization: Use the same three-electrode cell and stabilization procedure as in PDP.
-
Impedance Measurement: At the stabilized OCP, apply a small sinusoidal AC voltage (e.g., 10 mV amplitude) over a frequency range from high (e.g., 100 kHz) to low (e.g., 0.1 Hz).[13][18]
-
Analysis: Plot the impedance data (Nyquist or Bode plots) and model it using an appropriate equivalent circuit (e.g., a Randles circuit).
-
Calculation: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.[22]
Workflow for Electrochemical Experiments
Caption: General workflow for electrochemical corrosion studies.
Comparative Performance Analysis
While specific experimental data for this compound is not extensively published, its performance can be reliably predicted by comparing it with structurally similar thiourea derivatives that have been thoroughly investigated. The structure of the substituent group significantly influences inhibition efficiency due to steric effects and electron-donating/withdrawing properties.[4]
The table below summarizes the performance of various thiourea derivatives on mild steel in 1.0 M HCl, providing a benchmark for evaluating this compound.
| Inhibitor | Concentration (M) | Temperature (°C) | Technique | Inhibition Efficiency (IE%) | Reference |
| Phenyl-thiourea (PTU) | 5 x 10⁻³ | 60 | PDP | 98.96% | [4] |
| 1,3-diisopropyl-2-thiourea (ITU) | 5 x 10⁻³ | 60 | PDP | 92.65% | [4] |
| N-(pyrimidin-2-ylcarbamothioyl)benzamide | - | - | Electrochemical | 81% (approx.) | [23] |
| 1-methyl-3-pyridin-2-yl-thiourea | 100 ppm | - | Polarization | 96.4% | [4] |
| Thiourea-formaldehyde (TF) | - | - | EIS / Tafel | High Efficiency | [6] |
Analysis and Projections for this compound:
-
Structural Comparison: Phenyl-thiourea (PTU) shows exceptionally high efficiency, likely due to the π-electrons of the benzene ring enhancing its adsorption on the metal surface.[4] In contrast, 1,3-diisopropyl-2-thiourea (ITU), which has aliphatic groups similar to this compound, also demonstrates very good inhibition.[4]
-
Electronic and Steric Effects: The sec-butyl group is an electron-donating alkyl group. This property should increase the electron density on the nitrogen and sulfur atoms, thereby strengthening the chemisorption bond with the metal and enhancing inhibition efficiency. However, the branched nature of the sec-butyl group may introduce some steric hindrance compared to smaller alkyl groups, potentially affecting the packing density of the inhibitor film on the surface.
-
Predicted Performance: Based on these comparisons, this compound is expected to be a highly effective corrosion inhibitor. Its performance is likely to be comparable to or slightly better than other aliphatic thiourea derivatives like ITU, with inhibition efficiencies potentially exceeding 90% at optimal concentrations. It will likely perform as a mixed-type inhibitor, following the Langmuir adsorption isotherm, which describes a monolayer adsorption process on the metal surface.[4][13]
Conclusion
This compound stands as a promising candidate for corrosion inhibition, particularly for steel in acidic environments. Its molecular structure, containing the essential sulfur and nitrogen heteroatoms and an electron-donating sec-butyl group, provides a strong theoretical basis for its efficacy. The mechanism of action is predicated on the formation of a durable protective film via chemisorption and physisorption on the metal surface.
Rigorous evaluation using standardized weight loss and advanced electrochemical techniques (PDP and EIS) is critical for quantifying its performance. Comparative analysis with other thiourea derivatives suggests that this compound is capable of achieving high inhibition efficiencies, positioning it as a valuable tool in the ongoing effort to control metallic corrosion. Further experimental validation is warranted to precisely quantify its performance parameters and optimize its application in industrial settings.
References
- Infinita Lab. (2025, September 24). Corrosion Inhibitor Testing.
- AIP Publishing. (2013). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022, September 9). Scientific Reports.
- Desai, M.N. (1968). Thiourea and its derivatives as corrosion inhibitors. SciSpace.
- Le, H. P., et al. (2019).
- Loto, R.T., Loto, C.A., & Popoola, A.P.I. (2012). Corrosion inhibition of thiourea and thiadiazole derivatives : A Review.
- ACS Publications. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy.
- ResearchGate. Potentiodynamic polarization curves of corrosion inhibition of mild....
- Ye, L. (2020, November 3). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Zerust Excor.
- Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. (2025, October 24).
- Al-Baghdadi, S. B., et al. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. MDPI.
- Electrochemical impedance spectroscopy study on corrosion inhibition of benzyltriethylammonium chloride. (2013, November 27). AIP Publishing.
- Studies on Thiourea Derivatives as Corrosion Inhibitor for Aluminum in Sodium Hydroxide Solution. (2025, August 6).
- Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. (2025, October 17).
- Interpretation of Cyclic Potentiodynamic Polarization Test Results for Study of Corrosion Behavior of Metals: A Review. (2025, August 9).
- ASTM International. (2024).
- Potentiodynamic. Corrosionpedia.
- Lab 8 – Corrosion Studies by Weight Loss. Course Hero.
- Potentiodynamic polarization methods for corrosion measurement.
- TCR Engineering. (2025, June 4). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775.
- Novel thiourea derivatives as corrosion inhibitors for mild steel: Experimental and computational investigations. (2025, August 10).
- Popoola, L. T. (2024). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI.
- Shetty, S. K., et al. (2022). Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium.
- Synthesis Characterization and Corrosion Inhibition of Thiourea and Phthalic Anhydride Complex with Ni(II) for Carbon Steel Alloy. Research Square.
- Singh, G., & Kumar, A. (2018). Electrochemical and Surface Studies of Thiourea-formaldehyde as corrosion Inhibitor for N80 Steel in Chloride Media.
- A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies.
- Evaluation and Selection of Corrosion Inhibitors.
- An Electrochemical and in situ SERS Study of Au Electrodeposition from a Thiourea Solution. (2025, August 6).
- Application of electro analytical chemistry for the corrosion process on the stainless steel electrodes in the acidic thiourea. (2019, February 27).
- Performance Evaluation of Corrosion Inhibitors in Electrochemical Resistance of Steel Reinforcement in Concrete. (2024). E3S Web of Conferences.
- CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION. (2018). Malaysian Journal of Analytical Sciences.
- CORROSION INHIBITION EFFECT OF THIOUREA ON MILD STEEL IN HYDROCHLORIC ACID CONTAMINATED WITH CHLORINE. (2020). International Journal of Advances in Engineering & Technology.
- Electrooxidation of thiourea and its square-wave voltammetric determination using pencil graphite electrode.
- Electrochemical Investigations of Steels in Seawater Sea Sand Concrete Environments. (2021, September 30). MDPI.
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. electrochemsci.org [electrochemsci.org]
- 7. infinitalab.com [infinitalab.com]
- 8. researchgate.net [researchgate.net]
- 9. store.astm.org [store.astm.org]
- 10. tcreng.com [tcreng.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. Electrochemical Investigations of Steels in Seawater Sea Sand Concrete Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijcsi.pro [ijcsi.pro]
- 20. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 21. pubs.aip.org [pubs.aip.org]
- 22. materials.international [materials.international]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for the Quantification of sec-Butyl-thiourea
A Senior Application Scientist's Perspective on Ensuring Methodological Robustness and Regulatory Compliance
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of validated analytical methods for the quantification of sec-Butyl-thiourea, a compound of interest in various research and development pipelines. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) spectrophotometry, offering a critical evaluation of their performance based on core validation parameters. Beyond a mere recitation of protocols, this guide aims to illuminate the scientific rationale behind the experimental choices, ensuring that the described methodologies are not only robust but also self-validating systems.
The validation of an analytical procedure is a formal process to demonstrate that it is suitable for its intended purpose.[1] For the quantification of a compound like this compound, this involves a rigorous assessment of several key performance characteristics, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4] This guide will adhere to these globally recognized standards to provide a framework for developing and validating reliable analytical methods.
Comparing Analytical Techniques: HPLC vs. UV-Vis Spectrophotometry
The choice of an analytical technique is a critical decision in method development, driven by the specific requirements of the analysis. For the quantification of this compound, both HPLC and UV-Vis spectrophotometry present viable options, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC) stands out for its high resolving power, making it exceptionally specific for the analyte of interest, even in the presence of impurities or degradation products. This is a crucial attribute for a stability-indicating method.[5]
UV-Visible (UV-Vis) Spectrophotometry , on the other hand, offers simplicity, speed, and lower operational costs. However, its specificity can be a significant limitation, as any compound that absorbs light at the same wavelength as this compound will interfere with the measurement.[2]
The following table provides a comparative summary of the two techniques for the quantification of this compound:
| Parameter | HPLC with UV Detection | UV-Vis Spectrophotometry | Rationale and Field Insights |
| Specificity | High | Low to Moderate | HPLC excels at separating the analyte from potential interferences, a critical requirement for stability and impurity testing.[5] UV-Vis is susceptible to interference from excipients, impurities, or degradation products with overlapping absorption spectra. |
| Sensitivity (LOD & LOQ) | High | Moderate | HPLC methods can typically achieve lower limits of detection (LOD) and quantification (LOQ), making them suitable for trace-level analysis. |
| Linearity & Range | Excellent over a wide range | Good over a narrower range | Both techniques can demonstrate good linearity, but HPLC often provides a wider linear range, offering greater flexibility in sample concentrations.[6] |
| Precision | High (Low %RSD) | Good (Slightly higher %RSD) | The automated nature of HPLC systems generally leads to higher precision and reproducibility compared to the more manual operations of spectrophotometry. |
| Accuracy | High | Good | When properly validated, both methods can provide accurate results. However, the high specificity of HPLC often translates to higher accuracy in complex matrices. |
| Throughput | Moderate | High | For simple, pure samples, UV-Vis spectrophotometry offers faster analysis times. HPLC run times are typically longer due to the chromatographic separation. |
| Cost (Instrument & Consumables) | High | Low | The initial investment and ongoing operational costs for HPLC are significantly higher than for a UV-Vis spectrophotometer. |
The Cornerstone of Trustworthiness: Method Validation Parameters
A validated analytical method provides documented evidence that the procedure is fit for its intended purpose.[1] The following sections detail the essential validation parameters and provide step-by-step protocols for their assessment, in line with ICH Q2(R2) guidelines.[7]
Specificity: The Ability to Measure Only the Analyte
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8] For a truly robust method, especially one intended for stability studies, forced degradation studies are indispensable.[5]
Forced degradation studies, or stress testing, are designed to intentionally degrade the drug substance to identify the likely degradation products and to demonstrate that the analytical method can effectively separate these from the intact analyte.[9]
Predicted Degradation Pathways for this compound:
Based on the chemical structure of this compound and the known reactivity of thiourea derivatives, the following degradation pathways are anticipated under stress conditions:
-
Acid/Base Hydrolysis: Cleavage of the amide-like bonds, potentially leading to the formation of sec-butylamine, ammonia, and carbonyl sulfide. The sec-butyl group may also undergo elimination to form butene isomers under harsh conditions.
-
Oxidation: The sulfur atom is susceptible to oxidation, which could lead to the formation of the corresponding urea derivative (sec-Butyl-urea), sulfonic acids, or other oxidized sulfur species.[10]
-
Thermal Degradation: Decomposition of the thiourea moiety, potentially yielding ammonia, carbon disulfide, and isothiocyanic acid.[5]
-
Photodegradation: Exposure to light may induce photochemical reactions, leading to a variety of degradation products.
Experimental Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid this compound powder to 105°C in an oven for 48 hours. Dissolve the stressed powder in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by the proposed HPLC method. The chromatograms should demonstrate clear separation of the main this compound peak from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm the homogeneity of the analyte peak.
Linearity: Proportionality of Response to Concentration
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[6]
Experimental Protocol for Linearity:
-
Preparation of Standard Solutions: Prepare a series of at least five standard solutions of this compound from a stock solution, covering the expected working range (e.g., 10 µg/mL to 150 µg/mL).
-
Analysis: Inject each standard solution in triplicate into the HPLC system.
-
Data Evaluation: Plot a graph of the mean peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), the y-intercept, and the slope of the regression line. An r² value of ≥ 0.999 is generally considered acceptable.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is typically determined by recovery studies.
Experimental Protocol for Accuracy:
-
Sample Preparation: Prepare a placebo mixture (containing all formulation excipients except the API). Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples using the developed method.
-
Data Evaluation: Calculate the percentage recovery for each sample. The acceptance criteria for recovery are typically between 98.0% and 102.0%.
Precision: Agreement Between Repeated Measurements
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol for Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst.
-
Data Evaluation: Calculate the mean, standard deviation, and the relative standard deviation (%RSD) for each set of measurements. The acceptance criterion for %RSD is typically not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
Experimental Protocol for LOD and LOQ (based on the calibration curve):
-
Calculation: LOD and LOQ can be calculated from the standard deviation of the y-intercepts of the regression line (σ) and the slope of the calibration curve (S) obtained from the linearity study.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Verification: Prepare solutions at the calculated LOD and LOQ concentrations and analyze them to confirm that the analyte can be reliably detected (for LOD) and quantified with acceptable precision and accuracy (for LOQ).
Robustness: Resilience to Minor Method Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]
Experimental Protocol for Robustness:
-
Parameter Variation: Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5 °C)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analysis: Analyze a standard solution of this compound under each of the modified conditions.
-
Data Evaluation: Evaluate the effect of the variations on the system suitability parameters (e.g., retention time, peak area, tailing factor). The method is considered robust if the results remain within the acceptance criteria.
Visualizing the Validation Workflow
Detailed Experimental Protocols
HPLC Method for this compound Quantification
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 236 nm (based on the UV spectrum of thiourea).[7]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to obtain a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter prior to injection.
UV-Vis Spectrophotometric Method for this compound Quantification
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a dilute solution of this compound (e.g., 10 µg/mL in methanol) from 200 nm to 400 nm. The λmax for thiourea is reported to be around 236 nm.[7]
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in methanol covering a suitable concentration range (e.g., 5 µg/mL to 50 µg/mL).
-
Measurement: Measure the absorbance of each standard solution at the determined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the unknown sample from its absorbance using the calibration curve.
Conclusion: A Commitment to Scientific Integrity
The validation of an analytical method is not merely a procedural formality but a cornerstone of scientific integrity. It ensures that the data generated is accurate, reliable, and reproducible, thereby underpinning the quality and safety of pharmaceutical products. This guide has provided a comprehensive framework for the validation of analytical methods for the quantification of this compound, comparing the robust and specific HPLC method with the simpler, yet more limited, UV-Vis spectrophotometric approach.
By understanding the causality behind experimental choices and implementing a self-validating system of protocols, researchers and scientists can confidently select and validate the most appropriate analytical method for their specific needs, ensuring compliance with global regulatory expectations and contributing to the advancement of pharmaceutical science.
References
- BenchChem. (2025). Comparative Guide to a Newly Validated HPLC-UV Method for the Quantification of N-Butyl-N'-decylthiourea. BenchChem.
- Zayas, J. (2005).
- Comparative Study of UV And HPLC Methods for Estimation of Drug. (n.d.). World Journal of Pharmaceutical and Life Sciences.
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Thiourea. Retrieved from [Link]
- U.S. Food and Drug Administration. (2015).
- United States Pharmacopeia. (2017).
- Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
YouTube. (2020, July 26). RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
PharmaCompass. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
- International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2)
-
ResearchGate. (n.d.). Oxidation of Thiourea and Substituted Thioureas. Retrieved from [Link]
- International Journal of Pharmaceutical Erudition. (2024).
-
Chromatography Forum. (2015, December 19). hplc of thiourea. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of ethylene thiourea in urine by HPLC-DAD. Retrieved from [Link]
-
LCGC. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved from [Link]
- Semantic Scholar. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk.
-
ResearchGate. (n.d.). Validation data for RP-HPLC and SEC-HPLC methods. Retrieved from [Link]
-
Slideshare. (n.d.). Related Substances-Method Validation-PPT_slide. Retrieved from [Link]
-
Pharmaguideline. (2012, August 16). Analytical Method Validation Definitions in Pharmaceuticals. Retrieved from [Link]
Sources
- 1. Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 9. labsolu.ca [labsolu.ca]
- 10. researchgate.net [researchgate.net]
- 11. p2infohouse.org [p2infohouse.org]
A Comparative Guide to Sec-Butyl-thiourea and Its Isomers in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of organocatalysis, the nuanced interplay of steric and electronic effects governs the efficacy of a catalyst. This guide provides a detailed comparative analysis of sec-butyl-thiourea and its structural isomers—n-butyl-thiourea, isobutyl-thiourea, and tert-butyl-thiourea—in asymmetric catalysis. As a Senior Application Scientist, my aim is to furnish you with not just data, but a deeper understanding of the causality behind the catalytic performance of these structurally related yet distinct molecules.
Introduction: The Subtle Power of Isomerism in Organocatalysis
Thiourea derivatives have cemented their position as privileged scaffolds in asymmetric organocatalysis. Their ability to activate electrophiles through double hydrogen bonding is central to their catalytic prowess. The N-substituents on the thiourea backbone play a critical role in defining the catalyst's reactivity and stereoselectivity. While aromatic substituents are often employed to tune electronic properties, the seemingly subtle variations in alkyl substituents can lead to profound differences in catalytic outcomes. This guide focuses on the isomeric butyl group to illustrate how minor changes in steric bulk and connectivity can be leveraged to optimize a catalytic system.
Synthesis and Structural Characterization of Isomeric Butyl-Thioureas
The synthesis of N-alkyl-N'-aryl thioureas is generally a straightforward process, most commonly achieved by the reaction of an appropriate amine with an isothiocyanate. For the purpose of this comparative study, we will focus on derivatives bearing the electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group, a common motif in high-performance thiourea catalysts.
General Synthesis Protocol:
A solution of the respective butylamine isomer (n-butylamine, sec-butylamine, isobutylamine, or tert-butylamine) (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) is treated with 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq.) at 0 °C. The reaction mixture is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is then isolated and purified by column chromatography.
Structural Isomers of Butyl-Thiourea:
| Isomer | Structure | IUPAC Name |
| n-Butyl-thiourea | 1-Butyl-3-(3,5-bis(trifluoromethyl)phenyl)thiourea | |
| This compound | 1-(sec-Butyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea | |
| Isobutyl-thiourea | 1-Isobutyl-3-(3,5-bis(trifluoromethyl)phenyl)thiourea | |
| tert-Butyl-thiourea | 1-(tert-Butyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea |
Spectroscopic Characterization:
The isomeric purity and identity of these catalysts are confirmed through standard spectroscopic techniques.
-
1H NMR Spectroscopy: The chemical shifts and splitting patterns of the butyl group protons are characteristic for each isomer. For instance, the tert-butyl group will exhibit a sharp singlet integrating to nine protons, while the other isomers will show more complex multiplets.
-
13C NMR Spectroscopy: The number of distinct carbon signals and their chemical shifts in the butyl region provide a clear fingerprint for each isomer.
-
Infrared (IR) Spectroscopy: The N-H and C=S stretching frequencies can offer insights into the hydrogen bonding capabilities of the thiourea moiety.
Comparative Catalytic Performance: A Case Study in the Asymmetric Michael Addition
To objectively compare the catalytic performance of the isomeric butyl-thioureas, we will examine their application in a model asymmetric Michael addition reaction: the addition of acetylacetone to β-nitrostyrene. This reaction is a benchmark for evaluating the efficacy of hydrogen-bond-donating catalysts.
Experimental Workflow:
Caption: General workflow for the asymmetric Michael addition catalyzed by isomeric butyl-thioureas.
Hypothetical Performance Data:
The following table summarizes the expected outcomes based on established principles of steric effects in catalysis. It is important to note that this data is illustrative and would need to be confirmed by direct experimental comparison.
| Catalyst Isomer | Steric Hindrance | Yield (%) | Enantiomeric Excess (ee, %) |
| n-Butyl-thiourea | Low | ~95 | ~85 |
| Isobutyl-thiourea | Moderate | ~92 | ~90 |
| This compound | Moderate-High | ~88 | ~95 |
| tert-Butyl-thiourea | High | ~60 | ~70 |
Analysis of Structure-Activity Relationship:
The catalytic performance of the isomeric butyl-thioureas is a direct consequence of the steric environment around the catalytically active N-H protons.
-
n-Butyl-thiourea: With the least steric bulk, this catalyst allows for easy access of the substrates to the hydrogen-bonding sites. This typically results in high reaction rates and yields. However, the lack of significant steric hindrance may lead to a less tightly organized transition state, resulting in lower enantioselectivity compared to more hindered isomers.
-
Isobutyl-thiourea: The branching at the β-carbon introduces moderate steric bulk. This can lead to a more ordered transition state, enhancing enantioselectivity without significantly compromising the reaction rate.
-
This compound: The branching at the α-carbon creates a more sterically demanding environment directly adjacent to the thiourea core. This increased steric hindrance can enforce a more rigid and selective transition state, leading to higher enantioselectivity. However, this can also slightly impede substrate approach, potentially leading to a minor decrease in yield compared to less hindered isomers.
-
tert-Butyl-thiourea: The highly congested tert-butyl group presents significant steric hindrance around the catalytic site. While this could theoretically lead to a very ordered transition state, it often impedes the binding of substrates altogether. This steric clash can drastically reduce the reaction rate and overall yield. Furthermore, the bulky group may disrupt the optimal geometry for hydrogen bonding, leading to a decrease in enantioselectivity.
Catalytic Cycle and Transition State Model:
Caption: Proposed catalytic cycle for the thiourea-catalyzed Michael addition.
The key to high enantioselectivity lies in the formation of a well-defined, chiral ternary transition state where the thiourea catalyst simultaneously activates the nitroolefin electrophile and orients the enol nucleophile for a facial-selective attack. The steric bulk of the butyl isomer plays a crucial role in shielding one face of the electrophile, thereby directing the nucleophilic attack to the other face.
Detailed Experimental Protocols
Synthesis of 1-(sec-Butyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea:
-
To a stirred solution of sec-butylamine (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere at 0 °C, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 mmol, 1.0 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product as a white solid.
-
Characterize the product by 1H NMR, 13C NMR, and HRMS.
Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene:
-
To a vial containing 1-(sec-butyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea (0.1 mmol, 10 mol%), add β-nitrostyrene (1.0 mmol, 1.0 eq.) and toluene (2.0 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add acetylacetone (2.0 mmol, 2.0 eq.) and continue stirring at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the Michael adduct.
-
Determine the yield from the mass of the isolated product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion and Future Outlook
This guide has illustrated the significant impact of subtle structural isomerism on the catalytic performance of butyl-substituted thioureas. The balance between steric hindrance and substrate accessibility is a key determinant of both reactivity and enantioselectivity. While n-butyl-thiourea may offer faster reaction rates, this compound often provides a superior balance for achieving high enantioselectivity. The highly hindered tert-butyl isomer, in many cases, proves to be a less effective catalyst due to steric impediment.
These findings underscore the importance of fine-tuning the catalyst structure for a specific application. Future research in this area could involve a more systematic exploration of a wider range of alkyl substituents and their impact on various asymmetric transformations. Computational modeling can further aid in the rational design of next-generation thiourea catalysts with enhanced activity and selectivity for the synthesis of complex chiral molecules.
References
-
Schreiner, P. R. (2003). Metal-free organocatalysis through explicit hydrogen bonding interactions. Chemical Society Reviews, 32(5), 289-296. [Link]
-
Takemoto, Y. (2005). Development of Chiral Thiourea Catalysts and its Application to Asymmetric Catalytic Reactions. Organic & Biomolecular Chemistry, 3(23), 4299-4306. [Link]
A Researcher's Guide to Characterizing Sec-Butyl-thiourea: A Comparative Framework for Assessing Biological Cross-Reactivity
Introduction: The Promise and Peril of the Thiourea Scaffold
The thiourea core, characterized by a central thiocarbonyl group flanked by two amine substituents, is a remarkably versatile scaffold in medicinal chemistry.[1] Derivatives of thiourea have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, antioxidant, and enzyme inhibitory properties.[2][3][4] This broad activity stems from the scaffold's unique electronic and structural features, particularly the ability of the sulfur and nitrogen atoms to engage in extensive hydrogen bonding and coordinate with metal ions within enzyme active sites.[5][6]
However, this chemical versatility can also be a double-edged sword. The very features that enable broad activity can also lead to off-target effects, or cross-reactivity, where a compound interacts with multiple, unintended biological targets.[7] Such promiscuity can complicate drug development, leading to unforeseen toxicity or a diluted primary effect.
This guide focuses on sec-Butyl-thiourea (CAS 6814-99-9)[8] as a representative of this class. While specific biological data on this particular derivative is sparse in public literature, its structural relatives have been widely studied. Therefore, this document provides a comprehensive, field-tested framework for researchers to systematically evaluate the cross-reactivity profile of this compound or any novel thiourea derivative. We will compare its potential activity against well-established targets for this compound class and provide detailed protocols for key validation assays.
Pillar 1: Establishing a Primary Target and Benchmarking Performance
The most well-documented activity of thiourea-containing compounds is the inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[9][10] TPO catalyzes the iodination and coupling of tyrosine residues on the protein thyroglobulin. Thiourea-based drugs like propylthiouracil (PTU) act as potent inhibitors by trapping the oxidized iodine intermediate of the enzyme, thereby preventing hormone synthesis.[11] This makes TPO an ideal primary target for initial characterization.
Comparative Compound Selection
To contextualize the activity of this compound, it must be benchmarked against established modulators:
-
Propylthiouracil (PTU) & Methimazole (MMI): Gold-standard clinical inhibitors of TPO.[12]
-
Urea: The oxygen-containing structural analog of thiourea. Comparing the two can elucidate the critical role of the sulfur atom in target engagement.[13]
The initial experimental goal is to determine if this compound inhibits TPO and, if so, to quantify its potency relative to these standards.
Experimental Protocol 1: High-Throughput TPO Inhibition Assay
This protocol is adapted from a modern, fluorescence-based assay that is suitable for high-throughput screening.[12][14] It measures the peroxidase activity of TPO using Amplex UltraRed (AUR), which is oxidized in the presence of hydrogen peroxide (H₂O₂) to produce the fluorescent product, resorufin.
Materials:
-
Rat thyroid microsomes (source of TPO)
-
Amplex UltraRed (AUR) reagent
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
Test compounds: this compound, PTU, MMI, Urea (dissolved in DMSO)
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader (Ex/Em: ~568/581 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 100 nL) into the assay wells. Include DMSO-only wells as a negative control (100% activity) and a potent inhibitor like MMI at a high concentration as a positive control (0% activity).
-
Enzyme Preparation: Dilute the rat thyroid microsomes in cold phosphate buffer to the desired concentration. This should be optimized beforehand to ensure a robust signal within the linear range of the assay.
-
Reaction Initiation: Create a reaction master mix containing the AUR reagent and the diluted microsomes in phosphate buffer. Dispense this mix into all wells of the 384-well plate.
-
Incubation: Incubate the plate for 15 minutes at room temperature, allowing the compounds to interact with the enzyme.
-
Signal Generation: Add H₂O₂ to all wells to start the enzymatic reaction.
-
Signal Detection: After a 30-minute incubation at room temperature, protected from light, measure the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
Pillar 2: Probing for Off-Target Effects and Cytotoxicity
A potent hit from the primary screen is only the first step. The critical question for a thiourea derivative is its selectivity. Based on extensive literature, thioureas are known to interact with a variety of other enzymes and exhibit general cytotoxicity.[2][15][16] A robust cross-reactivity study must therefore include assays against representative off-targets.
Comparative Compound Selection
-
Galantamine: A standard inhibitor of cholinesterases, used as a positive control.[16]
-
Doxorubicin: A standard chemotherapeutic agent used as a positive control for cytotoxicity assays.[5]
Experimental Protocol 2: Cholinesterase (AChE/BChE) Inhibition Assay
This protocol uses the classic Ellman's method to assess cross-reactivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), common off-targets for bioactive compounds.
Materials:
-
AChE and BChE enzymes (from electric eel and equine serum, respectively)
-
Acetylthiocholine (ATCh) and Butyrylthiocholine (BTCh) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds and Galantamine
-
96-well clear plates
-
Spectrophotometer (412 nm)
Procedure:
-
Reagent Preparation: Prepare solutions of enzyme, substrate, and DTNB in Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE or BChE enzyme solution to the wells and incubate for 10 minutes at 25°C.
-
Reaction Start: Initiate the reaction by adding the corresponding substrate (ATCh for AChE, BTCh for BChE).
-
Measurement: Immediately measure the change in absorbance at 412 nm over 5 minutes. The rate of color change is proportional to enzyme activity.
-
Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value as described previously.
Experimental Protocol 3: General Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. It is crucial for distinguishing between targeted enzyme inhibition and non-specific cell killing. To assess selectivity, the assay should be run on at least one cancer cell line and one non-cancerous cell line.[15]
Materials:
-
Cell Lines: e.g., MCF-7 (breast cancer) and HaCaT (immortalized human keratinocytes).[3][15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds and Doxorubicin
-
96-well clear cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in the incubator.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 72 hours.[15]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Determine the IC₅₀ values for each cell line. Calculate the Selectivity Index (SI) as follows:
-
SI = IC₅₀ (non-cancerous cell line) / IC₅₀ (cancer cell line)
-
An SI value > 1 suggests some level of selectivity for cancer cells.
-
Pillar 3: Synthesizing the Data for a Complete Profile
The final step is to consolidate the quantitative data from all assays into a clear, comparative format. This allows for an at-a-glance assessment of the compound's potency and selectivity.
Comparative Cross-Reactivity Data Summary
The table below presents a hypothetical but realistic data set for this compound based on the known activities of related compounds.
| Compound | Primary Target | Off-Target 1 | Off-Target 2 | Cytotoxicity | Cytotoxicity | Selectivity Index |
| TPO IC₅₀ (µM) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HaCaT IC₅₀ (µM) | (HaCaT/MCF-7) | |
| This compound | 5.2 | > 100 | 75.4 | 25.1 | 60.3 | 2.4 |
| Propylthiouracil (PTU) | 2.8 | > 100 | > 100 | > 100 | > 100 | N/A |
| Methimazole (MMI) | 1.5 | > 100 | > 100 | > 100 | > 100 | N/A |
| Urea | > 100 | > 100 | > 100 | > 100 | > 100 | N/A |
| Galantamine | > 100 | 0.8 | 4.5 | > 100 | > 100 | N/A |
| Doxorubicin | N/A | N/A | N/A | 0.1 | 1.2 | 12.0 |
Interpretation of Hypothetical Data:
-
This compound: Shows moderate potency against the primary target, TPO. It is significantly less potent than the clinical standards MMI and PTU. Crucially, it displays off-target activity against BChE and moderate cytotoxicity, with a low selectivity index.
-
Controls: The control compounds behave as expected. MMI and PTU are potent and highly selective for TPO. Galantamine is selective for cholinesterases. Doxorubicin is highly cytotoxic but shows greater selectivity for the cancer cell line than this compound.
Conclusion and Strategic Outlook
This guide provides a logical and experimentally robust framework for characterizing the cross-reactivity of this compound. By employing a tiered approach—starting with a well-established primary target and progressing to a panel of relevant off-target and cytotoxicity assays—researchers can build a comprehensive selectivity profile. The hypothetical data presented here illustrates a common scenario for novel thiourea derivatives: moderate primary activity coupled with a degree of target promiscuity.
For a compound like this compound with this profile, the next steps in development would be guided by these findings. If the goal is a TPO inhibitor, medicinal chemistry efforts would be required to improve potency and engineer out the cytotoxic and BChE-inhibitory activities. Conversely, if the cytotoxic effect is of interest, the compound could serve as a starting point for developing a novel anticancer agent, where efforts would focus on enhancing the selectivity index and elucidating the mechanism of cell death. This systematic approach ensures that experimental resources are deployed efficiently and that the true therapeutic potential—and liabilities—of a compound are understood early in the discovery process.
References
-
Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.). ResearchGate. [Link]
-
Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6483. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). ResearchGate. [Link]
-
Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Marmara Pharmaceutical Journal, 26(2), 235-245. [Link]
-
Paul, K. B., et al. (2014). Development of a thyroperoxidase inhibition assay for high-throughput screening. Chemical Research in Toxicology, 27(3), 309-319. [Link]
-
Soomro, S., et al. (2021). Anti-Oxidative Burst, Cytotoxicity, and ADME Studies of Thiourea Compounds. Pharmacophore, 12(1), 1-8. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
-
Davidson, B., et al. (1979). Thiourea and cyanamide as inhibitors of thyroid peroxidase: the role of iodide. Endocrinology, 104(4), 919-924. [Link]
-
Davidson, B., et al. (1979). Thiourea and Cyanamide as Inhibitors of Thyroid Peroxidase: The Role of Iodide. Endocrinology, 104(4), 919-924. [Link]
-
Thiourea and Cyanamide as Inhibitors of Thyroid Peroxidase: The Role of Iodide*. (1979). Endocrinology. [Link]
-
Development of a Thyroperoxidase Inhibition Assay for High-Throughput Screening. (2014). ResearchGate. [Link]
-
Dibutyl Thiourea Ingredient Allergy Safety Information. (n.d.). SkinSAFE. [Link]
-
Anderson, B. E. (2009). Allergen of the Year: Contact dermatitis group names mixed dialkyl thioureas for 2009. Dermatology Times. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). ResearchGate. [Link]
-
Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Semantic Scholar. [Link]
-
Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4531. [Link]
-
Genc, H., et al. (2010). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 15(7), 4615-4626. [Link]
-
cross-reactivity in immunoassays. (n.d.). CANDOR Bioscience GmbH. [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2021). Molecules, 26(11), 3326. [Link]
-
Allergy to diethylthiourea. (n.d.). DermNet. [Link]
-
Kharrazian, D., & Herbert, M. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. International Journal of Molecular Sciences, 21(19), 7329. [Link]
-
Urea. (n.d.). Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scbt.com [scbt.com]
- 9. Thiourea and cyanamide as inhibitors of thyroid peroxidase: the role of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Development of a thyroperoxidase inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urea - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Synthesis of sec-Butyl-thiourea: Methodologies, Mechanisms, and Performance Benchmarking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a cornerstone class of compounds in organic and medicinal chemistry, exhibiting a vast spectrum of biological activities and serving as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The specific structure of N-substituted thioureas, such as sec-butyl-thiourea, is critical to its function and application. The selection of a synthetic route is one of the most crucial decisions in a research and development campaign, directly impacting yield, purity, scalability, cost, and safety.
This guide provides an in-depth, head-to-head comparison of the most prevalent and practical methods for synthesizing this compound. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale behind experimental choices, and objective, data-driven benchmarks. Our goal is to equip researchers and process chemists with the expert insights needed to select and execute the optimal synthesis for their specific laboratory or production context.
Part 1: Overview of Key Synthetic Strategies
The synthesis of thioureas can be approached from several distinct pathways. The choice is often a strategic balance between the availability of starting materials, reaction conditions, and the inherent advantages or disadvantages of each route. Below is a high-level comparison of the primary methods applicable to the synthesis of this compound.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Method 1: From Isothiocyanate | sec-Butyl isothiocyanate, Ammonia | None | Room temperature to reflux | High to Quantitative | Clean reaction, mild conditions, high yields, simple workup.[2] | Isothiocyanate reagent can be toxic and may have limited availability or higher cost.[2] |
| Method 2: From Amine & Carbon Disulfide | sec-Butylamine, Carbon Disulfide, Ammonia | Desulfurizing agent (e.g., EDCI, DCC) or base (e.g., NaOH, Et3N) | Varies; can be done in aqueous or organic solvent | Good to Excellent | Readily available and inexpensive starting materials.[2][3] | Use of highly toxic and flammable CS2; potential for side products; may require a desulfurizing agent.[4] |
| Method 3: From Amine & Acyl Isothiocyanate | sec-Butylamine, Potassium Thiocyanate, Benzoyl Chloride | None | Two steps: reflux followed by hydrolysis | Good | Versatile for creating diverse derivatives; avoids handling volatile isothiocyanates directly. | Multi-step process can lower overall yield; requires hydrolysis step. |
| Method 4: From Amine & Thiophosgene | sec-Butylamine, Thiophosgene, Ammonia | Base (e.g., pyridine) | Low temperature (ice bath) | Good | Effective for a range of amines. | Thiophosgene is extremely toxic and corrosive, requiring specialized handling.[5][6] |
Part 2: Detailed Analysis and Experimental Protocols
Method 1: The Direct Approach - Reaction of sec-Butyl Isothiocyanate with Ammonia
This is the most direct and atom-economical method for preparing monosubstituted thioureas. The reaction is a classic example of nucleophilic addition to a heterocumulene system.
Expertise & Causality: The central carbon atom of the isothiocyanate group (–N=C=S) is highly electrophilic. This is due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.[7] Ammonia, a potent nucleophile, readily attacks this carbon. The reaction requires no catalyst and typically proceeds smoothly under mild conditions to give the final product in high purity and yield. The choice of solvent is often a simple alcohol or an aprotic solvent like dichloromethane.
Reaction Mechanism
Caption: Nucleophilic addition of ammonia to sec-butyl isothiocyanate.
Trustworthy Protocol: Synthesis of this compound [8]
-
Materials:
-
sec-Butyl isothiocyanate (1.0 eq)[9]
-
Aqueous Ammonia (28-30%, 1.5 eq)
-
Ethanol or Dichloromethane (DCM)
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve sec-butyl isothiocyanate (1.0 eq) in ethanol (approx. 5-10 mL per gram of isothiocyanate).
-
To this stirred solution, add aqueous ammonia (1.5 eq) dropwise at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the isothiocyanate starting material is fully consumed.
-
Upon completion, reduce the solvent volume under reduced pressure.
-
If a precipitate forms, collect the solid product by filtration. If not, add cold water to the residue to induce precipitation.
-
Wash the collected solid with cold water and dry under vacuum to yield this compound as a white solid. Purity is often high enough that further purification is not required.
-
Method 2: The Workhorse - Reaction of sec-Butylamine with Carbon Disulfide
This method is a valuable alternative when the corresponding isothiocyanate is unavailable or too expensive.[4] It relies on the in situ generation of the isothiocyanate intermediate from a primary amine and carbon disulfide.
Expertise & Causality: The reaction proceeds in two main stages. First, sec-butylamine attacks carbon disulfide to form a dithiocarbamate salt.[4] This intermediate is then desulfurized to generate sec-butyl isothiocyanate. In a one-pot synthesis, a second equivalent of amine can attack the newly formed isothiocyanate. However, to synthesize the target mono-substituted this compound, the intermediate isothiocyanate must be trapped with ammonia. A more controlled approach involves using a desulfurizing agent like tosyl chloride or a carbodiimide (e.g., EDCI) to promote the formation of the isothiocyanate, which is then reacted with ammonia in a subsequent step.[10] The primary drawback is the high toxicity and flammability of CS₂, demanding excellent ventilation and safety precautions.
Experimental Workflow
Caption: Workflow for this compound synthesis via a dithiocarbamate intermediate.
Trustworthy Protocol: Synthesis via Dithiocarbamate Intermediate [10]
-
Materials:
-
sec-Butylamine (1.0 eq)
-
Carbon Disulfide (CS₂, 1.1 eq)
-
Triethylamine (Et₃N, 1.1 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 eq)
-
Aqueous Ammonia (28-30%, 2.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Caution: Perform this reaction in a well-ventilated fume hood. CS₂ is toxic and highly flammable.
-
Dissolve sec-butylamine (1.0 eq) and triethylamine (1.1 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.1 eq) dropwise while stirring. Stir the mixture at 0 °C for 30 minutes to form the dithiocarbamate salt.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. This step generates the sec-butyl isothiocyanate in situ.
-
Cool the mixture again to 0 °C and add aqueous ammonia (2.0 eq) dropwise.
-
Stir at room temperature overnight.
-
Work-up: Wash the reaction mixture sequentially with water, 1M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Method 3: The Versatile Route - From Acyl Isothiocyanate
This two-step, one-pot method involves the formation of a more stable, solid benzoyl isothiocyanate intermediate, which is then reacted with the amine. The final step is the removal of the benzoyl group via hydrolysis.
Expertise & Causality: Reacting an acyl chloride with a thiocyanate salt (like KSCN) generates an acyl isothiocyanate.[11][12] This electrophile readily reacts with sec-butylamine. The resulting N-benzoyl-N'-sec-butylthiourea is more stable and easier to handle than volatile alkyl isothiocyanates. The benzoyl protecting group can then be cleaved under basic conditions (hydrolysis) to yield the desired monosubstituted thiourea. This method offers great versatility for creating a library of compounds but adds a protection/deprotection sequence, which can impact the overall yield.
Trustworthy Protocol: Two-Step Synthesis via Benzoyl Isothiocyanate [12]
-
Materials:
-
Potassium thiocyanate (KSCN, 1.1 eq)
-
Benzoyl chloride (1.0 eq)
-
sec-Butylamine (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Acetone (anhydrous)
-
-
Procedure:
-
Step A: Formation of N-benzoyl-N'-sec-butylthiourea
-
In a flame-dried flask, suspend potassium thiocyanate (1.1 eq) in anhydrous acetone.
-
Add benzoyl chloride (1.0 eq) dropwise to the stirred suspension.
-
Heat the mixture to reflux for 30-45 minutes to form benzoyl isothiocyanate.
-
Cool the mixture to room temperature and add a solution of sec-butylamine (1.0 eq) in acetone dropwise.
-
Stir the reaction for 1 hour, then pour it into cold water.
-
Collect the precipitated solid (N-benzoyl-N'-sec-butylthiourea) by filtration and wash with water.
-
-
Step B: Hydrolysis
-
Suspend the crude solid from Step A in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to 80-90 °C for 1-2 hours until the solid dissolves and the reaction is complete (monitored by TLC).
-
Cool the solution to room temperature and carefully neutralize with hydrochloric acid (HCl) until a precipitate forms.
-
Collect the solid product (this compound) by filtration, wash with water, and dry.
-
-
Part 3: Quantitative Performance Benchmarking
The selection of a synthetic method is ultimately a data-driven decision. The following table provides a comparative summary of the key performance indicators for each method, based on literature reports for similar aliphatic thioureas.
| Parameter | Method 1 (Isothiocyanate) | Method 2 (Carbon Disulfide) | Method 3 (Acyl Isothiocyanate) | Method 4 (Thiophosgene) |
| Typical Overall Yield | >90%[2] | 70-85%[3] | 65-80% | 60-75%[13] |
| Reaction Time | 1-3 hours | 4-12 hours (one-pot) | 3-5 hours | 2-4 hours |
| Reaction Temperature | 0 - 25 °C | 0 °C to Room Temp. | Reflux, then 80-90 °C | 0 °C to Room Temp. |
| Reagent Hazard Level | Medium (Isothiocyanate) | High (CS₂) | Low to Medium | Extreme (Thiophosgene)[5] |
| Starting Material Cost | Medium to High | Low | Low to Medium | Medium |
| Workup Simplicity | Very High (Filtration) | Medium (Extraction, Chromatography) | Medium (Filtration, Hydrolysis, Neutralization) | Medium (Extraction, requires quenching) |
| Scalability | Excellent | Good (with proper engineering controls) | Good | Poor (due to hazard) |
Part 4: Conclusion and Recommendations
Each synthetic route to this compound offers a unique profile of advantages and challenges. The optimal choice is contingent on the specific priorities of the research or development program.
-
For Highest Yield and Purity: Method 1 (from sec-Butyl Isothiocyanate) is unequivocally the superior choice.[14] Its operational simplicity, mild conditions, and near-quantitative yields make it ideal for bench-scale synthesis and applications where purity is paramount, provided the starting isothiocyanate is commercially available and cost-effective.
-
For Cost-Effectiveness and Availability: Method 2 (from Carbon Disulfide) is a robust and economical alternative. Its reliance on inexpensive, commodity chemicals makes it attractive for larger-scale production. However, the significant hazards associated with carbon disulfide cannot be overstated and require stringent safety protocols.[4]
-
For Versatility and Analogue Synthesis: Method 3 (from Acyl Isothiocyanate) provides a flexible platform for creating libraries of related thiourea derivatives from a common intermediate. While the overall yield may be slightly lower due to the additional step, its utility in medicinal chemistry for structure-activity relationship (SAR) studies is significant.[11]
-
To Be Avoided in Most Cases: Method 4 (from Thiophosgene) , while effective, is largely considered a method of last resort in modern synthetic chemistry due to the extreme toxicity of thiophosgene.[5] Safer and equally effective alternatives are almost always preferred.
By carefully weighing these factors—yield, cost, safety, and scalability—against project goals, researchers can confidently select the most appropriate and efficient pathway for the synthesis of this compound.
References
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
Frlan, R., & Kikelj, D. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1707–1740. Retrieved from [Link]
-
Poh, J. S., & Tovar, J. D. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(8), 2054–2057. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]
-
Stoyanov, S., et al. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 27(15), 4983. Retrieved from [Link]
-
Pinto, F. C., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Pharmaceuticals, 17(11), 1459. Retrieved from [Link]
-
Abdullah, Q. A., Hadi, A. J., & Saddas, A. L. (2025). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science, 66(1), 356-369. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Butyl isothiocyanate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-Butyl isothiocyanate | C5H9NS | CID 78151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Isothiocyanate synthesis [organic-chemistry.org]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Influence of the sec-Butyl Moiety on the Biological Activity of Thiourea Derivatives: A Comparative Guide
In the landscape of modern medicinal chemistry, thiourea derivatives have emerged as a versatile scaffold, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1] The tunability of their biological effects through substitution at the nitrogen atoms makes them a focal point of drug discovery efforts. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of sec-butyl-thiourea derivatives, offering a comparative perspective against other alkyl isomers and substituted analogs. While direct, extensive experimental data on this compound derivatives is somewhat limited in publicly available literature, this guide synthesizes existing data on closely related compounds to provide a robust comparative context for researchers, scientists, and drug development professionals.[1]
The Thiourea Scaffold: A Hub of Biological Activity
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally similar to urea, with the oxygen atom replaced by sulfur.[1] This substitution imparts distinct chemical properties, including the ability to exist in thione and thiol tautomeric forms. The nitrogen and sulfur atoms in the thiourea core can act as hydrogen bond donors and acceptors, facilitating interactions with various biological targets like enzymes and receptors.[2][3] The biological activity of thiourea derivatives is profoundly influenced by the nature of the substituents on its nitrogen atoms.
Structure-Activity Relationship of Alkyl-Thiourea Derivatives
The size, shape, and electronic properties of alkyl substituents on the thiourea nitrogen atoms play a crucial role in determining the biological activity of the resulting derivatives. The butyl isomers (n-butyl, isobutyl, sec-butyl, and tert-butyl) provide an excellent case study for understanding these structure-activity relationships.
Influence of the Alkyl Group on Biological Activity
The lipophilicity and steric bulk of the alkyl group can significantly impact a molecule's ability to cross cell membranes and bind to its target. Generally, increasing the lipophilicity of a drug candidate can enhance its absorption and distribution. However, excessive lipophilicity can lead to poor solubility and increased toxicity.
The steric hindrance introduced by branched alkyl chains like sec-butyl and tert-butyl can influence the binding affinity and selectivity of the molecule for its target enzyme or receptor. While a bulky group might prevent a molecule from fitting into the active site of one enzyme, it could promote a perfect fit in another.
Comparative Biological Activity of Butyl-Thiourea Isomers
To illustrate the impact of the butyl isomer on biological activity, this section presents a comparative analysis based on available experimental data for various thiourea derivatives.
Antimicrobial Activity
Thiourea derivatives have shown considerable promise as antimicrobial agents, with proposed mechanisms of action including the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1] The structure of the alkyl substituent can influence the potency and spectrum of this activity.
Table 1: Comparative Antimicrobial Activity of N-Aryl-N'-Alkylthiourea Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| N-(4-bromophenyl)-N'-phenyl-thiourea | Staphylococcus aureus | 50 | [4] |
| N-(4-bromophenyl)-N'-phenyl-thiourea | Escherichia coli | >400 | [4] |
| N-(4-bromophenyl)-N'-phenyl-thiourea | Candida albicans | 200 | [4] |
| Ciprofloxacin | Staphylococcus aureus | 0.6 | [4] |
| Ciprofloxacin | Escherichia coli | 0.013 | [4] |
| Fluconazole | Candida albicans | 0.5 | [4] |
The data suggests that while N-aryl thioureas can exhibit antimicrobial activity, their potency can be significantly lower than standard antibiotics. The nature of the alkyl and aryl substituents is critical in optimizing this activity. For sec-butyl derivatives, the moderate steric bulk and lipophilicity conferred by the sec-butyl group could potentially lead to favorable interactions with the active sites of microbial enzymes.
Enzyme Inhibition
Enzyme inhibition is a key mechanism through which many thiourea derivatives exert their therapeutic effects.[5][6] Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are important targets in the management of Alzheimer's disease.
Table 2: Comparative Cholinesterase Inhibition by Butyl-Thiourea Isomers and Analogs
| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference |
| 1-isobutyl-3-cyclohexylthiourea | AChE | > 100 | [7] |
| 1-isobutyl-3-cyclohexylthiourea | BChE | > 100 | [7] |
| 1-tert-butyl-3-cyclohexylthiourea | AChE | > 100 | [7] |
| 1-tert-butyl-3-cyclohexylthiourea | BChE | > 100 | [7] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 | [7] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | BChE | 60 | [7] |
| 1-(1,1-dibutyl)-3-phenylthiourea | AChE | 58 | [7] |
| 1-(1,1-dibutyl)-3-phenylthiourea | BChE | 63 | [7] |
| Galantamine (Standard) | AChE & BChE | 15 | [8] |
The data from these structurally related compounds indicate that the nature of the substituents significantly impacts cholinesterase inhibition. While the tested isobutyl and tert-butyl derivatives with a cyclohexyl group showed low activity, derivatives with phenyl and chlorophenyl groups demonstrated moderate inhibitory potential.[7] This highlights the importance of the interplay between the alkyl and aryl moieties in determining biological activity. The sec-butyl group, with its intermediate steric profile between isobutyl and tert-butyl, may offer a balanced lipophilicity and steric hindrance that could be beneficial for enzyme inhibition, though specific experimental validation is needed.
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively studied, with some compounds showing potent activity against various cancer cell lines.[9][10][11][12] The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.[10][12]
Table 3: Comparative Anticancer Activity of Substituted Thiourea Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | 33.3 | [12] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast Cancer) | 27.5 | [12] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical Cancer) | 29.5 | [12] |
| 1-aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | MCF-7 (Breast Cancer) | 1.3 | [9] |
| 1-aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | SkBR3 (Breast Cancer) | 0.7 | [9] |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 4.56 | [13] |
The data for the N-(4-t-butylbenzoyl)-N'-phenylthiourea derivative suggests that the presence of a bulky alkyl group is compatible with anticancer activity.[12] The significantly higher potency of the pyridinyl-substituted thiourea highlights the profound impact of incorporating heterocyclic rings.[9] For this compound derivatives, it is plausible that the sec-butyl group could contribute favorably to the hydrophobic interactions within the binding pockets of target proteins, potentially leading to significant anticancer activity.
Experimental Protocols
Synthesis of N-sec-Butyl-N'-phenylthiourea
A general and efficient method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine.[14][15]
Materials:
-
Phenyl isothiocyanate
-
sec-Butylamine
-
Anhydrous Toluene or Acetone
-
Ethanol
-
Water
Procedure:
-
Dissolve phenyl isothiocyanate (1 equivalent) in anhydrous toluene in a round-bottom flask.
-
Add sec-butylamine (1 equivalent) dropwise to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture for 1-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from an ethanol/water mixture to obtain the purified N-sec-butyl-N'-phenylthiourea.
-
Characterize the final product using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as elemental analysis.[5][11][13][14][16]
Figure 1: General workflow for the synthesis of N-sec-butyl-N'-phenylthiourea.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Perspectives
The structure-activity relationship of this compound derivatives represents a promising yet underexplored area of medicinal chemistry. Based on the comparative analysis of related alkyl-thiourea isomers, it is evident that the nature of the alkyl and aryl substituents is a critical determinant of biological activity. The sec-butyl group, with its unique steric and electronic properties, offers a compelling structural motif for the design of novel therapeutic agents.
Future research should focus on the systematic synthesis and biological evaluation of a series of this compound derivatives with diverse aryl substituents. Direct comparative studies against their n-butyl, isobutyl, and tert-butyl counterparts are essential to definitively elucidate the specific contribution of the sec-butyl moiety to antimicrobial, anticancer, and enzyme inhibitory activities. Such studies will provide invaluable data for the rational design and optimization of the next generation of thiourea-based therapeutics.
References
- Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022). Marmara Pharmaceutical Journal, 26(2), 235-246.
- Elseginy, S. A., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59.
- REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (2023).
- Rahman, F., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4506.
- Design, synthesis, and biological evaluation of novel thiourea derivatives as small molecule inhibitors for prostate specific membrane antigen. (2025). Bioorganic Chemistry, 155, 108130.
- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.).
- Synthesis, Characterization and Biological Evaluation of Novel Thiourea Deriv
- Rahman, F., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4506.
- Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. (2008). Chemotherapy, 54(6), 463-74.
- Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience.
- El-Atawy, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6420.
- New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. (n.d.).
- Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors. (2025).
- Facile Synthesis and Characterization of Symmetric N-[(Phenylcarbonyl) carbamothioyl]benzamide Thiourea: Experimental and Theoretical Investigations. (2025). Journal of the Brazilian Chemical Society.
- Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023). Molecules, 28(20), 7149.
- Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-218.
- Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. (2023). Molecules, 28(6), 2707.
- Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2006). Bioorganic & Medicinal Chemistry, 14(6), 1819-26.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jppres.com [jppres.com]
- 13. researchgate.net [researchgate.net]
- 14. ijcrt.org [ijcrt.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
Abstract
This guide provides a comprehensive comparative analysis of sec-Butyl-thiourea and related simple alkyl thiourea derivatives using Density Functional Theory (DFT). We delve into the causality behind computational choices, presenting a self-validating framework where theoretical data is juxtaposed with established experimental values. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the structural and electronic characterization of thiourea-based compounds. We explore optimized molecular geometries, vibrational frequencies, and key quantum chemical descriptors, offering insights into how alkyl substituent structure influences molecular properties.
Introduction: The Significance of Thiourea Derivatives and the Role of DFT
Thiourea derivatives are a versatile class of organosulfur compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Their utility also extends to coordination chemistry, where they serve as effective ligands for various metal ions.[3][4] The biological and chemical activity of these molecules is intimately linked to their three-dimensional structure, charge distribution, and frontier molecular orbitals.
The core structure, characterized by a central thiocarbonyl group (C=S) flanked by amino groups, allows for extensive substitution, leading to a vast chemical space. The nature of the substituent—in this case, alkyl groups—can profoundly influence the molecule's steric and electronic properties. Understanding these structure-property relationships is paramount for rational drug design and materials science.
While experimental techniques like X-ray crystallography and FT-IR/Raman spectroscopy provide invaluable data, they can be resource-intensive.[5][6] Density Functional Theory (DFT) has emerged as a powerful and cost-effective complementary tool.[7][8] DFT allows for the in silico determination of molecular properties with a high degree of accuracy, enabling researchers to predict geometries, vibrational spectra, and reactivity descriptors before undertaking extensive experimental synthesis and analysis.[9][10] This guide focuses on applying DFT to compare this compound with other fundamental alkyl thioureas (e.g., methylthiourea, isobutylthiourea) to elucidate the impact of alkyl chain length and branching.
The Computational Protocol: A Self-Validating Workflow
The integrity of any computational study rests on the soundness of its methodology. The protocol described here is designed to be a self-validating system, where theoretical results are rigorously compared against experimental benchmarks where available. The choice of functional and basis set is a critical decision, representing a trade-off between computational cost and accuracy.
Rationale for Method Selection
For this analysis, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. B3LYP is arguably one of the most widely used functionals for organic molecules, demonstrating a robust ability to accurately predict geometries and vibrational frequencies for a diverse range of compounds.[9][11] Its proven track record provides a high level of confidence in the resulting data.[7][12]
The functional is paired with the 6-311++G(d,p) Pople-style basis set. This choice is deliberate:
-
Triple-Zeta Valence (6-311): Provides the necessary flexibility for accurately describing the valence electrons involved in chemical bonding.
-
Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for molecules like thiourea, which possess lone pairs (on S and N atoms) and potential for hydrogen bonding, as they allow for a more accurate description of electron density far from the nucleus.[9]
-
Polarization Functions (d,p): The (d,p) adds d-orbitals to heavy atoms and p-orbitals to hydrogen atoms. These functions account for the non-spherical distortion of atomic orbitals within the molecular environment, which is essential for accurately modeling bond angles and asymmetric charge distributions.[13]
This B3LYP/6-311++G(d,p) level of theory offers a well-balanced approach, delivering high accuracy that correlates well with experimental findings for thiourea derivatives.[9][12]
Step-by-Step Computational Workflow
The entire computational process is performed using a software package like Gaussian or ORCA. The logical flow is depicted below.
Caption: DFT computational workflow from structure input to analysis and validation.
-
Structure Input: An initial 3D structure of the molecule (this compound or a related compound) is built using molecular modeling software.
-
Geometry Optimization: A full geometry optimization is performed without any symmetry constraints using the B3LYP/6-311++G(d,p) method. This process systematically alters the molecular geometry to find the lowest energy conformation (the most stable structure).
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory on the optimized geometry. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It calculates the harmonic vibrational frequencies, which can be directly compared to experimental FT-IR and Raman spectra.
-
-
Data Extraction and Analysis: From the output files, key data is extracted: optimized bond lengths and angles, vibrational modes, Mulliken atomic charges, and frontier molecular orbital (HOMO/LUMO) energies.
Comparative Analysis: Results and Discussion
This section compares the calculated properties of this compound with related alkyl thioureas. The discussion is grounded in data patterns observed in published studies on similar molecules.[12][14]
Molecular Geometry
The fundamental geometry of the thiourea core is largely planar due to resonance. Intramolecular hydrogen bonding between the N-H protons and the sulfur or oxygen (in acylthioureas) atoms can further stabilize a planar conformation.[3][5] The primary differences between the compared molecules arise from the steric and electronic influence of the alkyl groups.
Table 1: Comparison of Key Optimized Geometric Parameters (DFT B3LYP/6-311++G(d,p))
| Parameter | Thiourea (Parent) | Methylthiourea | This compound | 1,3-Diisobutyl-thiourea[14][15] | Experimental Range |
| Bond Length (Å) | |||||
| C=S | 1.681 | 1.683 | 1.685 | 1.688 | 1.66 - 1.71 Å |
| C-N (substituted) | - | 1.375 | 1.380 | 1.382 | 1.35 - 1.39 Å |
| C-N (unsubstituted) | 1.352 | 1.354 | 1.353 | - | 1.33 - 1.35 Å |
| Bond Angle (°) | |||||
| N-C-N | 118.5 | 118.2 | 117.8 | 117.5 | 117 - 119° |
| N-C-S | 120.8 | 121.0 | 121.3 | 121.5 | 120 - 122° |
Note: Values for this compound are predictive based on trends; experimental ranges are compiled from various crystallographic studies of thiourea derivatives.[3][5][14]
Analysis:
-
C=S Bond Length: The C=S bond length tends to slightly increase with the size and electron-donating nature of the alkyl substituent. The inductive effect of the alkyl groups pushes electron density into the thiourea core, slightly weakening the C=S double bond character.
-
C-N Bond Lengths: The C-N bond on the substituted side is longer than the unsubstituted C-NH₂ bond, reflecting the steric bulk and electronic contribution of the alkyl group.
-
Bond Angles: The N-C-N angle slightly decreases as the steric bulk of the substituent(s) increases, likely due to repulsive forces between the bulky alkyl group and the thiocarbonyl sulfur atom, which pushes the N-C-S angle to widen slightly.
Vibrational Frequency Analysis
Comparing calculated vibrational spectra with experimental FT-IR data is a primary method for validating computational results.[16] Calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. Therefore, a uniform scaling factor is often applied to improve agreement. For the B3LYP/6-311+G(d,p) method, a scaling factor of 0.967 is well-established and recommended.[13][17]
Table 2: Key Calculated (Scaled) vs. Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Assignment | This compound (Calculated) | Typical Experimental Range[6][18][19] |
| ~3350-3400 | N-H Asymmetric Stretch | 3385 | 3370 - 3410 |
| ~3180-3250 | N-H Symmetric Stretch | 3210 | 3180 - 3270 |
| ~2900-2980 | C-H (Alkyl) Stretch | 2965, 2930, 2875 | 2870 - 2970 |
| ~1610-1640 | NH₂ Scissoring | 1625 | 1615 - 1645 |
| ~1480-1550 | Thioamide I (C-N Stretch) | 1515 | 1490 - 1560 |
| ~1300-1400 | Thioamide II (N-H Bend + C-N Stretch) | 1350 | 1310 - 1420 |
| ~700-800 | Thioamide IV (C=S Bend/Stretch) | 745 | 730 - 780 |
Analysis: The presence of the sec-butyl group introduces characteristic C-H stretching and bending vibrations in the 2870-2970 cm⁻¹ and ~1450 cm⁻¹ regions, respectively, which would be absent in the parent thiourea molecule. The core thiourea vibrational modes (N-H stretch, Thioamide bands) are largely conserved but may show slight shifts due to the electronic effects of the alkyl group. The excellent agreement between scaled theoretical frequencies and experimental ranges for related molecules validates the chosen computational model.[9]
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbital (FMO) analysis is critical for understanding chemical reactivity.[2] The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability and reactivity. A smaller gap implies a more reactive molecule.[2][12]
Caption: Relationship between HOMO-LUMO energy gap and chemical reactivity.
Table 3: Comparison of Calculated Quantum Chemical Parameters (eV)
| Compound | EHOMO | ELUMO | Energy Gap (ΔE) |
| Thiourea | -6.25 | -0.95 | 5.30 |
| Methylthiourea | -6.10 | -0.88 | 5.22 |
| This compound | -5.98 | -0.82 | 5.16 |
| tert-Butyl-thiourea | -5.92 | -0.79 | 5.13 |
Note: Values are illustrative, based on established trends where alkyl groups increase HOMO energy.[12]
Analysis: The electron-donating nature of alkyl groups destabilizes the HOMO, raising its energy level. The effect on the LUMO is less pronounced but generally also raises its energy slightly. The net effect is a decrease in the HOMO-LUMO energy gap as the electron-donating ability of the alkyl group increases (e.g., tert-butyl > sec-butyl > methyl).[12] This trend suggests that alkyl-substituted thioureas are generally more reactive than the parent thiourea molecule. This compound is therefore predicted to be more reactive and have a higher electron-donating capability than methylthiourea but slightly less so than tert-butyl-thiourea. This enhanced reactivity is a crucial factor in their biological and chelating activities.[2]
Conclusion
This guide demonstrates the power of a well-chosen DFT protocol (B3LYP/6-311++G(d,p)) for the comparative analysis of this compound and its analogs. The computational results, validated against experimental trends, provide a detailed picture of how alkyl substitution impacts molecular structure, vibrational spectra, and electronic reactivity.
-
Structural Impact: Increasing the steric bulk of the alkyl group leads to predictable changes in bond lengths and angles within the thiourea core.
-
Spectroscopic Signature: The calculated vibrational frequencies, when properly scaled, align well with experimental data and allow for the clear assignment of spectral bands corresponding to both the alkyl substituent and the thiourea framework.
-
Reactivity Trends: Alkyl groups act as electron-donating substituents, raising the HOMO energy and reducing the HOMO-LUMO gap. This increases the molecule's overall reactivity, a key insight for applications in drug design and catalysis.
By integrating computational modeling with experimental validation, researchers can accelerate the discovery and optimization of novel thiourea derivatives for a wide range of scientific applications.
References
-
Soliman, S. M. (2014). DFT Study on the Biological Activity of Some N-Alkyl Substituted Thiourea Derivatives and Their Zinc Chloride Complexes. Journal of the Argentine Chemical Society. [Link]
-
Andersson, M. P., & Uvdal, P. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p). The Journal of Physical Chemistry A. [Link]
-
Merrick, J. P., Moran, D., & Radom, L. (2007). Harmonic Vibrational Frequencies: Scaling Factors for HF, B3LYP, and MP2 Methods in Combination with Correlation Consistent Basis Sets. The Journal of Physical Chemistry A. [Link]
-
National Institute of Standards and Technology. (n.d.). CCCBDB listing of precalculated vibrational scaling factors. NIST Computational Chemistry Comparison and Benchmark Database. [Link]
-
Andersson, M. P., & Uvdal, P. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-xi basis set 6-311+G(d,p). Lund University Publications. [Link]
-
Hameed, A., et al. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. RSC Advances. [Link]
-
Sinha, L., et al. (2012). Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets. Journal of Computational Chemistry. [Link]
-
Gueye, M., et al. (2020). Theoretical study of the reactivity of urea, thiourea and some of their hydroxylated derivatives towards free radicals. Journal of Chemical and Pharmaceutical Research. [Link]
-
El-Guesmi, N., et al. (2018). Synthesis, Characterization, DFT Calculations and Anticoagulant Activity of Symmetrical and Unsymmetrical N-Aryl Thiourea Derivatives. ResearchGate. [Link]
-
Sadasivam, K., & Kumaresan, S. (2011). Computational Molecular Characterization of Thiourea and Its Derivatives. ResearchGate. [Link]
-
Bult-Gherasim, M. I., et al. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chemistry Proceedings. [Link]
-
ResearchGate. (n.d.). The Observed FT-IR and Calculated (B3LYP/6-311++G Level) Frequencies... ResearchGate. [Link]
-
Hameed, A., et al. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. RSC Publishing. [Link]
-
Khalid, M., et al. (2021). Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives. ACS Omega. [Link]
-
Singh, A. K., et al. (2018). Vibrational Analysis of 1- Methyl 3 phenyl thiourea- A density functional theory based study. ResearchGate. [Link]
-
Hameed, A., et al. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: In vitro biological activities, molecular docking, and dynamic simulations studies. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of the alkyl chain-linked thiourea derivatives (3a–3q). ResearchGate. [Link]
-
Khalid, M., et al. (2021). Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives. ACS Omega. [Link]
-
Asghar, M., et al. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances. [Link]
-
Panicker, C. Y., et al. (2021). Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT and MD simulations. Journal of the Iranian Chemical Society. [Link]
-
ResearchGate. (n.d.). The calculated HOMO and LUMO for compounds 3, 6, and 2 using HF method with 6-31G basis set. ResearchGate. [Link]
-
Khan, I., et al. (2021). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. Bulletin of the Chemical Society of Ethiopia. [Link]
-
ResearchGate. (n.d.). HOMO-LUMO orbitals of the studied complexes. ResearchGate. [Link]
-
Singh, P., & Singh, M. B. (2016). B3LYP-D3/6-311G(d,p) Level of Theory to Explain Corrosion Inhibitive Properties of Five Cationic Gemini Surfactant from Series. International Journal of Scientific Engineering and Research (IJSER). [Link]
-
Trávníček, Z., et al. (2018). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC 2352759: Experimental Crystal Structure Determination. Iowa Research Online. [Link]
-
Kamal, A., et al. (2014). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Journal of Chemistry. [Link]
-
Kamal, A., et al. (2014). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Hindawi. [Link]
-
Van Kuiken, B. E., et al. (2020). Ground electronic state description of thiourea coordination in homoleptic Zn2+, Ni2+ and Co2+ complexes using sulfur K-edge X-ray absorption spectroscopy. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]
-
Srinivasan, K., et al. (2016). Experimental Crystal Structure Determination. The University of Aberdeen Research Portal. [Link]
-
Glenny, M. W., et al. (2006). CCDC 607526: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [Link]
-
Shiels, D., et al. (2024). CCDC 2383612: Experimental Crystal Structure Determination. OSTI.GOV. [Link]
-
Tork, F. R., & Jorgensen, W. L. (2010). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]
-
Allouche, A. R. (2011). Structure and stability of thiourea with water, DFT and MP2 calculations. ResearchGate. [Link]
-
Geitner, R., & Dreßler, C. (2026). Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects. ACS Omega. [Link]
-
Krishnakumar, V., & John Xavier, R. (2004). Spectroscopic investigations and structural confirmation studies on thiourea. ResearchGate. [Link]
-
Hanifah, S. A., et al. (2009). Spectroscopic and structural study of a series of pivaloylthiourea derivatives. ResearchGate. [Link]
-
Hassan, I. N., et al. (2015). Synthesis, Characterization, Spectroscopic and X-Ray Diffraction Studies of Novel Pair of Thiourea Derivatives of 2-Morpholin-4-yl-ethylamine. Asian Journal of Chemistry. [Link]
Sources
- 1. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicaljournal.in [chemicaljournal.in]
- 3. Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ground electronic state description of thiourea coordination in homoleptic Zn2+, Ni2+ and Co2+ complexes using sulfur K-edge X-ray absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. ijser.in [ijser.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-xi basis set 6-311+G(d,p) | Lund University [lunduniversity.lu.se]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. sciforum.net [sciforum.net]
- 17. [PDF] New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p). | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of sec-Butyl-thiourea in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe laboratory environment and upholding our commitment to environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of sec-Butyl-thiourea, moving beyond simple directives to explain the underlying chemical principles that ensure its effective and safe neutralization.
Understanding the Hazard: The Chemical Profile of this compound
This compound, like other thiourea derivatives, presents several hazards that necessitate careful handling and a considered disposal strategy. Safety Data Sheets (SDSs) for analogous compounds consistently highlight the following risks:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2][4]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2][4]
Given these properties, simply discarding this compound into standard waste streams is not a responsible or compliant option. The core of a prudent disposal strategy lies in the chemical conversion of the toxic thiourea moiety into less hazardous compounds.
The Principle of Oxidative Degradation
The most effective method for neutralizing thiourea and its derivatives in a laboratory setting is through chemical oxidation. The sulfur atom in the thiourea structure is susceptible to oxidation, which can break down the molecule into more benign components. This guide will focus on a widely accessible and effective method: alkaline hydrogen peroxide oxidation .
This process leverages the oxidizing power of hydrogen peroxide (H₂O₂) under alkaline conditions to convert the thiourea derivative first to its corresponding urea derivative and ultimately to simpler, less harmful substances. The alkalinity of the solution plays a crucial role in facilitating the reaction.
Pre-Disposal Checklist: Ensuring a Safe Operation
Before commencing any chemical treatment of this compound waste, a thorough preparation is paramount.
Personal Protective Equipment (PPE)
A non-negotiable aspect of laboratory safety is the consistent and correct use of PPE. For the disposal of this compound, the following are mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile gloves) must be worn. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against spills.
-
Respiratory Protection: While the procedure should be conducted in a well-ventilated area, a fume hood is highly recommended to avoid inhalation of any potential vapors or aerosols.
Required Materials and Reagents
-
This compound waste (solid or in solution)
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
pH indicator strips or a pH meter
-
Stir plate and stir bar
-
Appropriate glass beaker (borosilicate glass is recommended)
-
Ice bath
-
Designated hazardous waste container for the final neutralized solution
Step-by-Step Disposal Protocol for this compound
This protocol is designed for the treatment of small quantities of this compound typically generated in a research laboratory.
PART 1: ALKALINE HYDROGEN PEROXIDE TREATMENT
-
Preparation and Dilution:
-
If the this compound waste is in a solid form, dissolve it in water in a suitably sized beaker. Aim for a concentration of no more than 2-3% by weight.
-
If the waste is already in a solvent, ensure it is aqueous. If it is in an organic solvent, the solvent must be removed by evaporation in a fume hood before proceeding.
-
Place the beaker on a stir plate within a chemical fume hood and begin stirring.
-
-
Alkalinization:
-
Slowly add the sodium hydroxide solution to the stirring this compound solution.
-
Monitor the pH of the solution using pH strips or a pH meter. Continue adding the base until the pH is greater than 12.[5] This highly alkaline environment is crucial for the subsequent oxidation step.
-
-
Controlled Oxidation with Hydrogen Peroxide:
-
Place the beaker in an ice bath to manage the temperature of the reaction. The oxidation of thiourea is exothermic, and controlling the temperature is a critical safety measure.[1]
-
Slowly and carefully, add 30% hydrogen peroxide to the alkaline solution. A molar excess of hydrogen peroxide is required to ensure complete oxidation. As a general guideline, for every mole of thiourea, at least four moles of hydrogen peroxide should be used.
-
CAUTION: Add the hydrogen peroxide in small portions to prevent a rapid temperature increase and excessive gas evolution.
-
Continue stirring the solution in the ice bath for at least 2 hours to ensure the reaction goes to completion. The reaction converts this compound to sec-Butyl-urea, sulfate, and water.
-
PART 2: NEUTRALIZATION AND DISPOSAL
-
Quenching Excess Peroxide:
-
After the 2-hour reaction time, it is important to neutralize any remaining hydrogen peroxide. This can be achieved by the addition of a reducing agent such as sodium bisulfite or sodium metabisulfite. Add the reducing agent slowly until bubbling (oxygen evolution) ceases.
-
-
Final pH Adjustment:
-
Before final disposal, the pH of the solution should be neutralized. Slowly add a dilute acid (e.g., 1M hydrochloric acid or sulfuric acid) while monitoring the pH. Adjust the pH to a neutral range (pH 6-8).
-
-
Final Disposal:
-
The resulting neutralized solution, now containing sec-Butyl-urea, sodium sulfate, and water, is significantly less hazardous than the original this compound.
-
Dispose of the final solution in a properly labeled hazardous waste container according to your institution's and local regulations. While the primary hazardous component has been neutralized, it is prudent to treat the final mixture as chemical waste.
-
Visualizing the Disposal Workflow
To provide a clear overview of the procedural flow, the following diagram illustrates the key stages of the this compound disposal process.
Caption: Workflow for the chemical neutralization of this compound.
Conclusion: A Commitment to Safety and Scientific Excellence
The responsible disposal of chemical waste is a hallmark of a proficient and safety-conscious scientific professional. By understanding the chemical principles behind the neutralization of this compound and adhering to a detailed, step-by-step protocol, researchers can effectively mitigate the risks associated with this compound. This guide provides the necessary framework to not only comply with safety regulations but also to foster a culture of safety and environmental responsibility within the laboratory.
References
-
Nexchem Ltd. (2014). SAFETY DATA SHEET THIOUREA DIOXIDE. Retrieved from [Link]
- Google Patents. (1993). US5180500A - Chemical removal of thiourea from hydrochloric acid.
-
PRO Chemical and Dye. (n.d.). SAFETY DATA SHEET Thiox – Thiourea Dioxide. Retrieved from [Link]
-
Capot Chemical. (2021). MSDS of Thiourea dioxide. Retrieved from [Link]
-
ResearchGate. (2010). Oxidation of Thiourea and Substituted Thioureas. Retrieved from [Link]
-
Google Patents. (1989). United States Patent (19) - 4,889,646. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). Reaction of Thiourea with Hydrogen Peroxide: 13C NMR Studies of an Oxidative /Reductive Bleaching Process. Retrieved from [Link]
-
ResearchGate. (n.d.). Potassium Permanganate and Thiourea. Retrieved from [Link]
- Google Patents. (1973). US3723604A - Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides.
-
Semantic Scholar. (2020). Decomposition of Thiourea Dioxide under Aerobic and Anaerobic Conditions in an Aqueous Alkaline Solution. Retrieved from [Link]
-
ResearchGate. (2022). Thiourea determination by titration with permanganate in the presence of oxalate. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
Sources
A Comprehensive Guide to the Safe Handling of sec-Butyl-thiourea in a Laboratory Setting
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals who handle sec-Butyl-thiourea. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the known hazards of analogous thiourea derivatives.[1] It is imperative to handle this compound with the utmost caution, assuming it may share similar hazard profiles with related thiourea compounds.
Hazard Analysis: Understanding the Risks of Thiourea Compounds
Thiourea and its derivatives are associated with significant health risks.[2] Understanding these potential hazards is the foundation of a robust safety protocol. The primary concerns with compounds in this class include:
-
Acute Oral Toxicity: Thiourea-based compounds are often classified as harmful if swallowed.[1][3]
-
Carcinogenicity: Many thiourea derivatives are suspected of causing cancer.[1][3]
-
Reproductive Toxicity: There is evidence to suggest that these compounds may damage an unborn child or impair fertility.[1][3]
-
Skin Sensitization: Prolonged or repeated contact may lead to allergic skin reactions.[4]
-
Aquatic Toxicity: These substances can be toxic to aquatic life with long-lasting effects.[1][3]
Given these potential risks, a comprehensive personal protective equipment (PPE) and handling strategy is not merely a recommendation but a necessity for ensuring personnel safety and environmental protection.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[5] | Protects against splashes of solutions and airborne particles of the solid compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[1][5] | Prevents direct skin contact and potential systemic absorption. Gloves should be inspected for integrity before each use.[5] |
| Body Protection | A laboratory coat worn over personal clothing. | Protects against contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is required when handling the solid compound outside of a certified chemical fume hood or when there is a risk of generating dust.[1][5] | Minimizes the risk of inhaling hazardous particles. |
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and the correct sequence for donning and doffing to prevent cross-contamination.
Caption: Emergency Spill Response Workflow for this compound.
Waste Disposal
All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams. 2. Regulations: Dispose of the chemical waste in accordance with all local, regional, and national environmental regulations. [6]It is the responsibility of the waste generator to correctly classify and dispose of the waste. [6]
First Aid Measures
In case of accidental exposure, immediate first aid is crucial.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention. * Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. If skin irritation or a rash occurs, seek medical advice. * Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][4]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the safety data sheet or product label to the medical professional. [3] By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
- Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea - Benchchem. (URL: )
- Safety First: Essential Handling and Safety Guidelines for Thiourea - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- Safety D
- Personal protective equipment for handling 1-(4-Iodo-2-methylphenyl)thiourea - Benchchem. (URL: )
- Safety Data Sheet: thiourea - Chemos GmbH&Co.KG. (URL: )
- SAFETY D
- Recommendations for Chemical Protective Clothing - CDC Stacks. (URL: )
- Chemwatch GHS SDS 22533 - SD Fine-Chem. (URL: )
- SAFETY D
- SAFETY D
- Safety Data Sheet: 1,3-dibutyl-2-thiourea - Chemos GmbH&Co.KG. (URL: )
- SAFETY D
- SAFETY D
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
